4-Iodobenzyl alcohol
描述
Structure
3D Structure
属性
IUPAC Name |
(4-iodophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7IO/c8-7-3-1-6(5-9)2-4-7/h1-4,9H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNQRHSZYVFYOIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90171339 | |
| Record name | Benzyl alcohol, p-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90171339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18282-51-4 | |
| Record name | 4-Iodobenzyl alcohol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18282-51-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl alcohol, p-iodo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018282514 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzyl alcohol, p-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90171339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Iodobenzyl Alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 4-Iodobenzyl Alcohol from Benzyl Alcohol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes for preparing 4-iodobenzyl alcohol from benzyl (B1604629) alcohol. The document outlines two primary approaches: a multi-step synthesis via a Sandmeyer reaction, which offers high regioselectivity and purity, and a direct iodination method. Detailed experimental protocols for the multi-step synthesis are provided, along with a summary of quantitative data for each step. This guide is intended to serve as a valuable resource for researchers and professionals in organic synthesis and drug development.
Multi-Step Synthesis via Sandmeyer Reaction
The most reliable and regioselective method for the synthesis of this compound from benzyl alcohol is a multi-step process. This pathway involves the nitration of the aromatic ring, protection of the alcohol functionality, reduction of the nitro group to an amine, conversion of the amine to an iodide via the Sandmeyer reaction, and finally, deprotection of the alcohol. This route ensures the desired para-substitution and avoids the formation of isomeric byproducts.
Overall Synthetic Pathway
The multi-step synthesis can be visualized as a five-step process starting from benzyl alcohol.
Caption: Multi-step synthesis of this compound from benzyl alcohol.
Experimental Protocols
The nitration of benzyl alcohol requires careful temperature control to favor para-substitution and minimize side reactions, such as oxidation of the alcohol.
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (2.5 equivalents) to 0-5 °C in an ice-salt bath.
-
Slowly add benzyl alcohol (1.0 equivalent) to the cooled sulfuric acid with constant stirring, ensuring the temperature does not exceed 10 °C.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (1.5 equivalents) in a separate flask, keeping the mixture cooled in an ice bath.
-
Add the nitrating mixture dropwise to the benzyl alcohol solution, maintaining the reaction temperature between 0 and 5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours.
-
Pour the reaction mixture slowly onto crushed ice with vigorous stirring.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
-
Recrystallize the crude product from an ethanol-water mixture to afford 4-nitrobenzyl alcohol as a pale-yellow solid.
-
-
Quantitative Data:
The hydroxyl group of 4-nitrobenzyl alcohol is protected as a tetrahydropyranyl (THP) ether to prevent its interference in the subsequent reduction and Sandmeyer reaction steps.
-
Procedure:
-
Dissolve 4-nitrobenzyl alcohol (1.0 equivalent) in anhydrous dichloromethane (B109758) (DCM) in a round-bottom flask.
-
Add 3,4-dihydro-2H-pyran (DHP) (1.5 equivalents).
-
Add a catalytic amount of pyridinium (B92312) p-toluenesulfonate (PPTS) (0.05 equivalents).
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663).
-
Concentrate the solution under reduced pressure to obtain the crude THP-protected 4-nitrobenzyl alcohol, which can be purified by column chromatography on silica (B1680970) gel.
-
-
Quantitative Data:
-
Yield: >95%[4]
-
The nitro group of the protected benzyl alcohol is reduced to an amino group. Catalytic transfer hydrogenation is an effective method for this transformation.
-
Procedure:
-
Dissolve the THP-protected 4-nitrobenzyl alcohol (1.0 equivalent) in methanol (B129727) or ethanol.
-
Add a catalytic amount of Raney Nickel (approximately 5% by weight).
-
Heat the mixture to 50 °C with stirring.
-
Slowly add hydrazine (B178648) hydrate (B1144303) (5 equivalents) dropwise. An exothermic reaction will be observed.
-
After the addition is complete, reflux the mixture for 1-2 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and carefully filter off the Raney Nickel through a pad of Celite. Caution: Raney Nickel is pyrophoric and should be kept wet.
-
Concentrate the filtrate under reduced pressure to remove the solvent and excess hydrazine hydrate.
-
Dissolve the residue in ethyl acetate (B1210297) and wash with saturated sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the THP-protected 4-aminobenzyl alcohol.
-
-
Quantitative Data:
-
Yield: 91-93.5% (for the reduction of 4-nitrobenzyl alcohol)
-
Spectroscopic Data for 4-Aminobenzyl alcohol:
-
¹H NMR (DMSO-d₆, δ): 6.95 (d, 2H), 6.50 (d, 2H), 4.85 (s, 2H), 4.95 (t, 1H), 4.25 (d, 2H)[5]
-
-
The Sandmeyer reaction is used to convert the amino group into an iodo group.
-
Procedure:
-
Prepare a solution of the THP-protected 4-aminobenzyl alcohol (1.0 equivalent) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.
-
Slowly add a solution of sodium nitrite (B80452) (1.1 equivalents) in water dropwise, keeping the temperature below 5 °C to form the diazonium salt. Stir for 30 minutes at this temperature.
-
In a separate flask, prepare a solution of potassium iodide (1.5 equivalents) in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Nitrogen gas evolution will be observed.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the organic layer with a saturated aqueous solution of sodium thiosulfate (B1220275) to remove any excess iodine, followed by washing with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the THP-protected this compound.
-
-
Quantitative Data:
-
Yield: 70-80% (estimated based on similar Sandmeyer reactions)
-
The final step is the removal of the THP protecting group to yield this compound.
-
Procedure:
-
Dissolve the THP-protected this compound (1.0 equivalent) in a 3:1:1 mixture of tetrahydrofuran (B95107) (THF), acetic acid, and water.[6]
-
Stir the solution at room temperature for 4-8 hours, monitoring the reaction by TLC.
-
Once the starting material is consumed, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.[6]
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., hexanes/ethyl acetate) to obtain pure this compound.
-
-
Quantitative Data:
Summary of Quantitative Data
| Step | Reaction | Starting Material | Product | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Nitration | Benzyl Alcohol | 4-Nitrobenzyl Alcohol | HNO₃, H₂SO₄ | - | 0-5 | 1-2 | 60-70 |
| 2 | Protection | 4-Nitrobenzyl Alcohol | THP-protected 4-Nitrobenzyl Alcohol | DHP, PPTS | DCM | RT | 4-6 | >95 |
| 3 | Reduction | THP-protected 4-Nitrobenzyl Alcohol | THP-protected 4-Aminobenzyl Alcohol | N₂H₄·H₂O, Ra-Ni | Methanol | Reflux | 1-2 | ~90 |
| 4 | Sandmeyer | THP-protected 4-Aminobenzyl Alcohol | THP-protected this compound | NaNO₂, HCl, KI | Water | 0-RT | 2-3 | 70-80 |
| 5 | Deprotection | THP-protected this compound | This compound | AcOH, THF, H₂O | - | RT | 4-8 | >90 |
Direct Iodination of Benzyl Alcohol
A more direct, one-step approach to synthesize this compound is the electrophilic iodination of benzyl alcohol. However, this method typically results in a mixture of ortho and para isomers, necessitating a challenging separation process.
Reaction Scheme
Caption: Direct iodination of benzyl alcohol leading to a mixture of isomers.
Experimental Considerations
Conclusion
For the synthesis of this compound from benzyl alcohol, the multi-step pathway involving a Sandmeyer reaction is the recommended approach for researchers and professionals seeking high purity and regiochemical control. While this method is longer, it provides a reliable route to the desired product. The direct iodination method, although more concise, suffers from a lack of selectivity, leading to purification difficulties. The detailed protocols and quantitative data provided in this guide for the multi-step synthesis should serve as a practical resource for the successful preparation of this compound in a laboratory setting.
References
- 1. 128521000 [thermofisher.com]
- 2. 4-Nitrobenzyl alcohol(619-73-8) IR Spectrum [m.chemicalbook.com]
- 3. 4-Nitrobenzyl alcohol | C7H7NO3 | CID 69275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. 4-ヨードベンジルアルコール 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. This compound | C7H7IO | CID 29012 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Iodobenzyl Alcohol: Chemical Properties, Structure, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 4-iodobenzyl alcohol. It also explores its application as a key building block in the development of therapeutic agents, with a focus on combretastatin (B1194345) analogs that target microtubule dynamics. Detailed experimental protocols for its synthesis and characterization are provided, along with visualizations of its synthetic workflow and its role in a relevant biological signaling pathway.
Chemical Properties and Structure
This compound is a para-substituted aromatic alcohol. The presence of an iodine atom on the benzene (B151609) ring and a primary alcohol functional group makes it a versatile intermediate in organic synthesis.
Table 1: Chemical Identifiers and Structural Information
| Identifier | Value |
| IUPAC Name | (4-iodophenyl)methanol[1] |
| Synonyms | p-Iodobenzyl alcohol, 4-Iodo-benzenemethanol |
| CAS Number | 18282-51-4[1][2] |
| Molecular Formula | C₇H₇IO[1][2] |
| Molecular Weight | 234.03 g/mol [1][2] |
| SMILES | OCc1ccc(I)cc1[2] |
| InChI | InChI=1S/C7H7IO/c8-7-3-1-6(5-9)2-4-7/h1-4,9H,5H2[2] |
Table 2: Physical and Chemical Properties
| Property | Value |
| Appearance | White to pale yellow crystalline solid |
| Melting Point | 72-75 °C[2] |
| Boiling Point | 136 °C at 5 mmHg[3] |
| Solubility | Soluble in common organic solvents like chloroform (B151607), methanol, and ethanol (B145695). |
| Stability | Stable under normal conditions, but may be light-sensitive. |
Experimental Protocols
This protocol is adapted from a procedure reported for the synthesis of p-iodobenzyl alcohol.[3]
Materials:
-
4-Iodobenzyl bromide (148 g)
-
Potassium acetate (B1210297) (52 g)
-
95% Ethanol (750 mL)
-
Potassium hydroxide (B78521) (33.6 g)
-
Chloroform (500 mL)
-
Petroleum ether
-
Water
Procedure:
-
A mixture of 4-iodobenzyl bromide (148 g) and potassium acetate (52 g) in 750 mL of 95% ethanol is refluxed for 8 hours.
-
The reaction mixture is cooled, and the precipitated salt is removed by filtration.
-
To the filtrate, 33.6 g of potassium hydroxide is added, and the solution is refluxed for an additional 6 hours to hydrolyze the intermediate acetate.
-
The solution is then diluted with 2 L of water.
-
The resulting oily product is extracted with 500 mL of chloroform.
-
The chloroform extract is concentrated to a volume of 150 mL and then chilled to induce crystallization of this compound.
-
The crystals are collected by filtration and rinsed with petroleum ether.
-
Additional product can be obtained by adding the petroleum ether rinse to the mother liquor to precipitate more this compound.
-
The combined product is dried to yield 95-100 g (81-86%) of this compound with a melting point of 70-72 °C.[3]
Materials:
-
Crude this compound
-
A suitable solvent system (e.g., a mixture of ethanol and water, or toluene)
Procedure:
-
Dissolve the crude this compound in a minimum amount of the hot solvent.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered to remove the charcoal and other insoluble impurities.
-
Allow the hot, saturated solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
¹H NMR Sample Preparation and Analysis:
-
Dissolve 5-10 mg of purified this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[4][5]
-
Ensure the sample is fully dissolved; if not, filter the solution through a small plug of glass wool in a Pasteur pipette.[5]
-
Acquire the ¹H NMR spectrum using a standard NMR spectrometer (e.g., 400 or 500 MHz).
Expected ¹H NMR Spectrum (in CDCl₃):
-
~7.65 ppm (d, 2H): Aromatic protons ortho to the iodine atom.
-
~7.10 ppm (d, 2H): Aromatic protons meta to the iodine atom.
-
~4.60 ppm (s, 2H): Methylene (B1212753) protons of the benzyl (B1604629) group (-CH₂OH).
-
~1.80 ppm (br s, 1H): Hydroxyl proton (-OH). The chemical shift of this proton can vary depending on concentration and solvent.
¹³C NMR Sample Preparation and Analysis:
-
Prepare a more concentrated sample by dissolving 20-50 mg of this compound in approximately 0.7 mL of a deuterated solvent.
-
Acquire the proton-decoupled ¹³C NMR spectrum.
Expected ¹³C NMR Spectrum (in CDCl₃):
-
~140 ppm: Quaternary aromatic carbon attached to the methylene group.
-
~137 ppm: Aromatic CH carbons ortho to the iodine atom.
-
~129 ppm: Aromatic CH carbons meta to the iodine atom.
-
~92 ppm: Quaternary aromatic carbon attached to the iodine atom.
-
~64 ppm: Methylene carbon (-CH₂OH).
ATR-FTIR Sample Preparation and Analysis:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.
-
Record a background spectrum of the clean, empty ATR crystal.[6]
-
Place a small amount of the solid this compound sample onto the ATR crystal, ensuring good contact.[6]
-
Acquire the FTIR spectrum.
Expected FTIR Spectrum (Characteristic Peaks):
-
3500-3200 cm⁻¹ (broad, strong): O-H stretching vibration of the alcohol, broadened due to hydrogen bonding.[7]
-
3100-3000 cm⁻¹ (medium): Aromatic C-H stretching vibrations.[7]
-
2950-2850 cm⁻¹ (medium): Aliphatic C-H stretching vibrations of the methylene group.
-
1585 cm⁻¹ and 1485 cm⁻¹ (strong): C=C stretching vibrations within the aromatic ring.
-
1010 cm⁻¹ (strong): C-O stretching vibration of the primary alcohol.
Application in Drug Development: Synthesis of Combretastatin Analogs
This compound serves as a crucial building block in the synthesis of combretastatin analogs. Combretastatins, such as Combretastatin A-4 (CA-4), are potent anti-cancer agents that function by inhibiting tubulin polymerization, a critical process for cell division.[8][9][10] This disruption of the microtubule network leads to cell cycle arrest, primarily at the G2/M phase, and subsequent apoptosis in cancer cells.[11] The iodinated phenyl ring of this compound can be utilized in various cross-coupling reactions to construct the complex molecular architectures of these analogs.
The following diagram illustrates the mechanism of action of Combretastatin A-4, a molecule for which this compound can be a synthetic precursor.
Caption: Mechanism of action of Combretastatin A-4 analogs targeting tubulin polymerization.
Experimental Workflow: Synthesis and Characterization
The following diagram outlines the general workflow for the synthesis and characterization of this compound.
Caption: Workflow for the synthesis and characterization of this compound.
References
- 1. This compound | C7H7IO | CID 29012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-ヨードベンジルアルコール 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. NMR Sample Preparation [nmr.chem.umn.edu]
- 6. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel combretastatin A-4 derivative XN0502 induces cell cycle arrest and apoptosis in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the ¹H NMR Spectrum of 4-Iodobenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-iodobenzyl alcohol. Due to the absence of a publicly available, definitively assigned spectrum for this compound, this guide presents a predicted spectrum based on established principles of NMR spectroscopy and data from closely related analogs, such as 4-bromobenzyl alcohol. This information is intended to serve as a valuable resource for researchers in spectral interpretation, chemical synthesis, and drug development.
Predicted ¹H NMR Data
The anticipated ¹H NMR spectral data for this compound in a standard solvent like deuterochloroform (CDCl₃) is summarized below. These predictions are derived from the analysis of substituent effects on the chemical shifts of aromatic and benzylic protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Integration | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2, H-6 (Aromatic) | ~ 7.65 | 2H | Doublet (d) | ~ 8.5 |
| H-3, H-5 (Aromatic) | ~ 7.10 | 2H | Doublet (d) | ~ 8.5 |
| CH₂ (Benzylic) | ~ 4.60 | 2H | Singlet (s) | - |
| OH (Alcohol) | Variable ( ~ 1.5 - 2.5) | 1H | Broad Singlet (br s) | - |
Spectral Analysis and Interpretation
The structure of this compound dictates a specific pattern in its ¹H NMR spectrum. The aromatic region is expected to present as an AA'BB' system, which often simplifies to two distinct doublets if the substituent effect is significant.
-
Aromatic Protons (H-2, H-6 and H-3, H-5): The iodine atom at the C-4 position exerts an influence on the electron density of the benzene (B151609) ring. The protons ortho to the iodine (H-3 and H-5) are expected to be shielded relative to benzene and appear at a higher field (lower ppm). Conversely, the protons meta to the iodine and ortho to the electron-withdrawing hydroxymethyl group (H-2 and H-6) will be deshielded and appear at a lower field (higher ppm). The coupling between these adjacent aromatic protons should result in two doublets, each with an integration of 2H. The ortho coupling constant (³J) is typically in the range of 7-9 Hz.
-
Benzylic Protons (CH₂): The two protons of the benzylic methylene (B1212753) group are chemically equivalent and are not coupled to any neighboring protons. Therefore, they are expected to appear as a sharp singlet. Their chemical shift is influenced by the adjacent oxygen atom and the aromatic ring, typically falling in the range of 4.5-5.0 ppm.
-
Alcohol Proton (OH): The chemical shift of the hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. It generally appears as a broad singlet. To confirm its identity, a D₂O exchange experiment can be performed, which would cause the OH peak to disappear from the spectrum.
Experimental Protocol for ¹H NMR Spectroscopy
The following provides a generalized methodology for acquiring a high-quality ¹H NMR spectrum of an aromatic alcohol like this compound.
1. Sample Preparation:
- Weigh approximately 5-10 mg of this compound.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial. The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte signals.
- Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), which provides a reference signal at 0.00 ppm.
- Transfer the solution to a standard 5 mm NMR tube.
2. NMR Spectrometer Setup:
- The data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.
- The instrument should be properly tuned and shimmed to ensure a homogeneous magnetic field, which results in sharp, well-defined peaks.
3. Data Acquisition:
- A standard one-pulse ¹H NMR experiment is typically sufficient.
- Key acquisition parameters to be set include:
- Spectral Width: Typically 12-16 ppm to encompass all expected proton signals.
- Number of Scans: 8 to 16 scans are usually adequate for a sample of this concentration to achieve a good signal-to-noise ratio.
- Relaxation Delay (d1): A delay of 1-2 seconds between scans allows for full relaxation of the protons, ensuring accurate integration.
- Acquisition Time (aq): Typically 2-4 seconds.
4. Data Processing:
- The raw data (Free Induction Decay or FID) is processed using a Fourier transform to generate the frequency-domain spectrum.
- Phase correction is applied to ensure all peaks are in the absorptive mode.
- Baseline correction is performed to obtain a flat baseline.
- The spectrum is referenced to the TMS signal at 0.00 ppm.
- Integration of the peaks is carried out to determine the relative number of protons for each signal.
- Peak picking identifies the precise chemical shifts of the signals.
Visualizations
The following diagrams illustrate the chemical structure and a typical experimental workflow for ¹H NMR analysis.
Caption: Structure of this compound with proton labels.
Caption: Workflow for ¹H NMR spectroscopy.
FT-IR analysis of 4-iodobenzyl alcohol
An In-depth Technical Guide to the FT-IR Analysis of 4-Iodobenzyl Alcohol
Introduction
This compound (C₇H₇IO) is a substituted aromatic alcohol of significant interest in organic synthesis and medicinal chemistry. It serves as a versatile building block for the introduction of an iodinated phenyl group into more complex molecules. Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. This guide provides a detailed overview of the , intended for researchers, scientists, and professionals in drug development.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for obtaining the FT-IR spectrum of solid powder samples like this compound.[1]
Objective: To obtain a high-quality infrared spectrum of solid this compound.
Apparatus and Materials:
-
Fourier-Transform Infrared (FT-IR) Spectrometer (e.g., Bruker Tensor 27 FT-IR)[1]
-
ATR accessory with a crystal (e.g., diamond or germanium)
-
This compound, solid powder (purity ≥97%)[2]
-
Spatula
-
Solvent for cleaning (e.g., isopropanol (B130326) or ethanol)
-
Lint-free wipes
Procedure:
-
Background Spectrum: Ensure the ATR crystal surface is clean. Run a background spectrum with nothing on the crystal. This measures the ambient atmosphere (CO₂, H₂O) and instrument response, which will be subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the this compound powder onto the center of the ATR crystal using a clean spatula.
-
Pressure Application: Lower the ATR press arm to apply consistent pressure to the sample, ensuring good contact between the powder and the crystal surface.
-
Spectrum Acquisition: Initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is collected over a standard mid-IR range, typically 4000 to 400 cm⁻¹.
-
Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: After analysis, release the pressure arm, remove the sample powder, and clean the crystal surface thoroughly with a lint-free wipe dampened with a suitable solvent like isopropanol.
Data Presentation and Spectral Interpretation
The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its specific functional groups. The key to interpreting the spectrum is to identify these bands and assign them to the correct molecular motions.
The table below summarizes the expected vibrational frequencies and their assignments for this compound.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity & Description |
| 3550 - 3200 | O-H Stretching (H-bonded) | Alcohol (-OH) | Strong, Broad |
| 3100 - 3000 | C-H Stretching | Aromatic (sp² C-H) | Medium to Weak, Sharp |
| 3000 - 2850 | C-H Stretching | Aliphatic (sp³ C-H in -CH₂) | Medium to Weak, Sharp |
| 1600 - 1585 | C=C Stretching | Aromatic Ring | Medium |
| 1500 - 1400 | C=C Stretching | Aromatic Ring | Medium |
| 1260 - 1000 | C-O Stretching | Primary Alcohol (Ar-CH₂-OH) | Strong |
| 860 - 800 | C-H Bending (out-of-plane) | 1,4-Disubstituted (para) Benzene (B151609) | Strong |
| < 600 | C-I Stretching | Aryl Iodide (C-I) | Medium to Strong |
Key Spectral Features:
-
O-H Stretch: A prominent, broad absorption band in the 3550-3200 cm⁻¹ region is the most unambiguous indicator of the alcohol's hydroxyl group, with the broadening resulting from intermolecular hydrogen bonding.[3][4]
-
C-H Stretches: The spectrum will show distinct C-H stretching vibrations. Bands appearing just above 3000 cm⁻¹ are characteristic of the aromatic ring, while those just below 3000 cm⁻¹ are from the methylene (B1212753) (-CH₂) group.[5]
-
Aromatic Region: Absorptions in the 1600-1400 cm⁻¹ range are due to carbon-carbon double bond stretching within the benzene ring.[5]
-
C-O Stretch: A strong band between 1260 cm⁻¹ and 1000 cm⁻¹ corresponds to the C-O stretching vibration of the primary alcohol.[4]
-
Substitution Pattern: A strong band in the 860-800 cm⁻¹ region is characteristic of the out-of-plane C-H bending for a 1,4-disubstituted (para) benzene ring, confirming the position of the iodine atom and the benzyl (B1604629) group.[6]
-
Carbon-Iodine Stretch: The C-I stretching vibration is expected at a low frequency, typically below 600 cm⁻¹, due to the high mass of the iodine atom.[6]
Mandatory Visualizations
The following diagrams illustrate the logical workflow for FT-IR analysis and the key molecular vibrations of this compound.
Caption: Workflow for FT-IR Analysis of this compound.
Caption: Key FT-IR Vibrational Modes of this compound.
References
- 1. This compound | C7H7IO | CID 29012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 3. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
Mass Spectrometry Fragmentation of 4-Iodobenzyl Alcohol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 4-iodobenzyl alcohol. Understanding these fragmentation pathways is critical for the structural elucidation of iodinated compounds in various scientific disciplines, including drug discovery and development. This document provides a comprehensive overview of the key fragment ions, their proposed structures, and the underlying fragmentation mechanisms.
Core Data Summary
The mass spectrum of this compound is characterized by several key fragment ions. The quantitative data for the most significant peaks, as referenced from the NIST Mass Spectrometry Data Center, is summarized in the table below.
| m/z | Proposed Fragment Ion | Formula | Relative Abundance |
| 234 | [C₇H₇IO]⁺• | C₇H₇IO | High |
| 233 | [C₇H₆IO]⁺ | C₇H₆IO | Moderate |
| 127 | [I]⁺ | I | Moderate to High |
| 107 | [C₇H₇O]⁺ | C₇H₇O | Moderate |
| 79 | [C₆H₇]⁺ | C₆H₇ | Base Peak |
| 77 | [C₆H₅]⁺ | C₆H₅ | High |
Relative abundance is estimated based on typical fragmentation patterns of similar compounds and available data.
Fragmentation Pathways
The fragmentation of this compound under electron ionization follows several distinct pathways, primarily driven by the stability of the resulting carbocations and the facile cleavage of the carbon-iodine bond.
Figure 1. Proposed fragmentation pathway of this compound in EI-MS.
Detailed Fragmentation Analysis
The fragmentation of this compound is initiated by the removal of an electron to form the molecular ion, [C₇H₇IO]⁺•, at m/z 234.[1] This molecular ion is readily observed and is the second most abundant peak in the spectrum.[1]
-
Formation of the [M-H]⁺ Ion (m/z 233): A common fragmentation pathway for benzyl (B1604629) alcohols is the loss of a hydrogen radical from the methylene (B1212753) group to form a stable oxonium ion. This results in the peak at m/z 233.
-
Formation of the [M-I]⁺ Ion (m/z 107): Due to the relatively weak carbon-iodine bond, a significant fragmentation pathway involves the homolytic cleavage of this bond, leading to the loss of an iodine radical. This generates the hydroxytropylium ion or a related isomer at m/z 107.
-
Formation of the Base Peak at m/z 79: The base peak in the mass spectrum of this compound is observed at m/z 79.[1] This ion is likely formed from the [C₇H₇O]⁺ ion (m/z 107) through the loss of a neutral carbon monoxide (CO) molecule. This rearrangement and loss are characteristic of benzyl alcohol and its derivatives.
-
Formation of the Phenyl Cation (m/z 77): The prominent peak at m/z 77 corresponds to the phenyl cation, [C₆H₅]⁺.[1] This stable aromatic cation can be formed through various pathways, including the loss of a hydrogen molecule (H₂) from the [C₆H₇]⁺ ion (m/z 79).
-
Formation of the Iodine Cation (m/z 127): Alpha-cleavage between the benzylic carbon and the aromatic ring can lead to the formation of an iodine cation, [I]⁺, at m/z 127.
Experimental Protocol
The mass spectrometry data for this compound is typically acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization (EI) source.
-
Sample Preparation: A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol) is prepared.
-
Gas Chromatography (GC): The sample is injected into the GC, where it is vaporized and separated from the solvent and any impurities on a capillary column (e.g., a nonpolar or medium-polarity column).
-
Typical GC conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at a low temperature (e.g., 70 °C), ramp up to a higher temperature (e.g., 280 °C) to ensure elution of the compound.
-
Carrier Gas: Helium
-
-
-
Mass Spectrometry (MS): The eluting compound enters the mass spectrometer.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Detection: The ions are detected, and a mass spectrum is generated.
-
The experimental workflow for this analysis is outlined below.
Figure 2. General experimental workflow for GC-MS analysis of this compound.
References
Technical Guide: Physical Properties of 4-Iodobenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the core physical properties of 4-iodobenzyl alcohol, with a specific focus on its melting point. The information herein is compiled for use in research, drug development, and quality control settings where precise data is critical.
Core Physical and Chemical Properties
This compound is a solid, oxygen-containing aromatic compound.[1] Its key physical and chemical identifiers are summarized in the table below. This data is essential for its proper handling, characterization, and use in synthetic chemistry.
Data Presentation: Summary of Physical and Chemical Properties
| Property | Value | Source(s) |
| IUPAC Name | (4-iodophenyl)methanol | [2][3] |
| CAS Number | 18282-51-4 | [2][4][5] |
| Molecular Formula | C₇H₇IO | [1][2][3][5] |
| Molecular Weight | 234.03 g/mol | [1][3][4] |
| Melting Point | 72-75 °C (lit.) | [4][6][7] |
| 67.0-77.0 °C | [2] | |
| Boiling Point | 136 °C / 5 mmHg (lit.) | [6] |
| Appearance | White to pale cream/yellow crystals or powder | [2][7] |
| Form | Solid / Crystalline Powder | [4][7] |
| InChI Key | CNQRHSZYVFYOIE-UHFFFAOYSA-N | [2][4][5] |
| SMILES | OCc1ccc(I)cc1 | [2][4][5] |
Experimental Protocol: Melting Point Determination
The melting point of a solid is a critical indicator of its purity. Pure crystalline solids typically exhibit a sharp melting point, while impure samples melt over a wider temperature range and at a lower temperature.[8] The following is a generalized experimental protocol for determining the melting point of this compound using a capillary-based melting point apparatus (e.g., Mel-Temp or similar).
Methodology:
-
Sample Preparation:
-
Ensure the this compound sample is a fine, dry powder. If necessary, crush any large crystals using a mortar and pestle.[9]
-
Take a capillary tube (sealed at one end) and press the open end into the powdered sample. A small amount of solid (2-3 mm in height) should enter the tube.[8][10]
-
To pack the sample tightly at the bottom of the tube, tap the sealed end gently on a hard surface or drop the tube through a long, vertical glass tube onto the benchtop.[10][11]
-
-
Apparatus Setup:
-
Place the packed capillary tube into the sample holder of the melting point apparatus.[11]
-
Ensure the thermometer or temperature probe is correctly positioned to accurately measure the temperature of the heating block.
-
-
Melting Point Measurement:
-
If the approximate melting point is known (around 72-75 °C), heat the apparatus rapidly to about 15-20 °C below this temperature.[10][11]
-
Decrease the heating rate significantly to approximately 1-2 °C per minute. A slow heating rate is crucial for an accurate measurement.[8][11]
-
Observe the sample through the magnifying lens.
-
Record the temperature at which the first droplet of liquid appears. This is the beginning of the melting range.[10]
-
Continue heating slowly and record the temperature at which the last solid crystal melts completely. This is the end of the melting range.[8][10]
-
-
Post-Measurement:
-
Record the observed melting range (e.g., 72.5-74.0 °C).
-
Allow the apparatus to cool sufficiently before performing another measurement.
-
Always use a fresh capillary tube and sample for each subsequent trial to ensure accuracy.[10]
-
Logical Workflow
The following diagram illustrates the logical workflow for the characterization of a chemical compound like this compound, from initial identification to the final data reporting.
Caption: Workflow for Physical Characterization of this compound.
References
- 1. scbt.com [scbt.com]
- 2. L19278.06 [thermofisher.com]
- 3. This compound | C7H7IO | CID 29012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound 97 18282-51-4 [sigmaaldrich.com]
- 5. This compound [stenutz.eu]
- 6. This compound | 18282-51-4 [chemicalbook.com]
- 7. chemwhat.com [chemwhat.com]
- 8. chem.ucalgary.ca [chem.ucalgary.ca]
- 9. davjalandhar.com [davjalandhar.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. jan.ucc.nau.edu [jan.ucc.nau.edu]
An In-depth Technical Guide to the Electrophilic Iodination of Benzyl Alcohol
Authored for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electrophilic iodination of benzyl (B1604629) alcohol, focusing on the underlying reaction mechanisms, experimental considerations, and relevant quantitative data. This document distinguishes between electrophilic aromatic substitution on the phenyl ring and nucleophilic substitution at the benzylic hydroxyl group, two distinct pathways often broadly termed "iodination."
Introduction: Defining the Iodination Pathways
The iodination of benzyl alcohol can proceed via two primary mechanistic routes, yielding fundamentally different products. It is crucial to distinguish between them:
-
Electrophilic Aromatic Substitution (EAS) : This reaction involves the substitution of a hydrogen atom on the aromatic ring with an iodine atom. The hydroxylmethyl group (-CH₂OH) acts as an ortho-, para-directing activator, leading to the formation of 2-iodobenzyl alcohol and 4-iodobenzyl alcohol. This process requires an electrophilic iodine source (I⁺ or a polarized equivalent).
-
Nucleophilic Substitution : This pathway involves the conversion of the benzylic hydroxyl group into a better leaving group, followed by nucleophilic attack by an iodide ion (I⁻) to form benzyl iodide. This is not an electrophilic aromatic iodination and will be discussed for comparative purposes.
This guide focuses primarily on the mechanism and protocols for the electrophilic aromatic substitution pathway.
The Mechanism of Electrophilic Aromatic Iodination
The electrophilic iodination of benzyl alcohol follows the classical mechanism of electrophilic aromatic substitution. The reaction can be dissected into two principal stages: the generation of the electrophile and the substitution reaction on the aromatic ring.
Generation of the Iodine Electrophile
Molecular iodine (I₂) itself is not sufficiently electrophilic to react with a moderately activated ring like that of benzyl alcohol. Therefore, an oxidizing agent, such as nitric acid, is required to generate a more potent electrophilic iodine species, often represented as I⁺.[1][2]
// Nodes I2 [label="I₂", fillcolor="#F1F3F4", fontcolor="#202124"]; HNO3 [label="HNO₃", fillcolor="#F1F3F4", fontcolor="#202124"]; I_plus [label="I⁺ (Electrophile)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; NO2 [label="NO₂", fillcolor="#FBBC05", fontcolor="#202124"]; OH_minus [label="OH⁻", fillcolor="#FBBC05", fontcolor="#202124"];
// Invisible node for centering center [shape=point, width=0];
// Edges I2 -> center [arrowhead=none]; HNO3 -> center [arrowhead=none]; center -> I_plus [label=" Oxidation"]; center -> NO2; center -> OH_minus; } caption="Figure 1: Generation of the I⁺ electrophile from I₂ and HNO₃."
Electrophilic Attack and Formation of the Sigma Complex
The -CH₂OH group is a weak activating group and directs incoming electrophiles to the ortho and para positions. The π electrons of the aromatic ring attack the electrophilic iodine atom, breaking the aromaticity and forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[1]
Deprotonation and Aromaticity Restoration
In the final step, a weak base, such as the hydroxide (B78521) ion formed during electrophile generation or a water molecule, abstracts a proton from the sp³-hybridized carbon of the sigma complex.[2] This restores the aromaticity of the ring, yielding the final iodinated benzyl alcohol products. Due to steric hindrance from the -CH₂OH group, the para-substituted product (this compound) is typically favored over the ortho-substituted product (2-iodobenzyl alcohol).
Experimental Protocols
Detailed experimental data for the direct electrophilic iodination of benzyl alcohol is sparse in the literature. However, a general procedure can be adapted from standard protocols for the iodination of activated aromatic compounds. For completeness, a well-documented protocol for the conversion of benzyl alcohol to benzyl iodide (a nucleophilic substitution) is also provided.
Protocol 1: Electrophilic Aromatic Iodination (General Procedure)
This protocol is a representative method for the iodination of an activated aromatic ring.[1]
-
Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzyl alcohol in a suitable solvent like glacial acetic acid.
-
Reagent Addition : Slowly add molecular iodine (I₂) to the solution, followed by the dropwise addition of concentrated nitric acid as the oxidizing agent. The reaction is exothermic and may require cooling.
-
Reaction Execution : Stir the mixture at room temperature or with gentle heating to facilitate the reaction. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Workup : Once the reaction is complete, pour the mixture into a beaker containing an aqueous solution of sodium thiosulfate (B1220275) to quench any unreacted iodine.
-
Extraction : Extract the product from the aqueous layer using an organic solvent such as diethyl ether or ethyl acetate (B1210297).
-
Purification : Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product, a mixture of 2-iodobenzyl alcohol and this compound, can be separated by column chromatography.[1]
Protocol 2: Conversion of Benzyl Alcohol to Benzyl Iodide (Nucleophilic Substitution)
This common procedure uses a CeCl₃·7H₂O/NaI system.[3]
-
Reaction Setup : To a stirred suspension of benzyl alcohol (1.0 mmol) and sodium iodide (1.2 mmol) in acetonitrile (B52724) (10 mL), add cerium(III) chloride heptahydrate (1.5 mmol).
-
Reaction Execution : Stir the resulting mixture at reflux temperature for the time required for complete conversion (typically monitored by TLC, e.g., 20 hours).[3]
-
Workup : After cooling to room temperature, dilute the reaction mixture with diethyl ether.
-
Extraction : Wash the mixture with 0.5 N HCl. Separate the organic layer, and extract the aqueous layer multiple times with diethyl ether.
-
Purification : Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and saturated NaCl solution. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Final Purification : Purify the residue by silica (B1680970) gel column chromatography (e.g., using a hexanes-ethyl acetate eluent) to yield pure benzyl iodide.[3]
Quantitative Data
Quantitative yield and regioselectivity data for the direct electrophilic iodination of benzyl alcohol are not extensively reported. The reaction typically produces a mixture of ortho and para isomers.[1]
In contrast, the conversion of benzyl alcohol to benzyl iodide is well-documented. The following tables summarize yields obtained under various catalytic systems, demonstrating the efficiency of these nucleophilic substitution methods.
Table 1: Iodination of Benzyl Alcohol to Benzyl Iodide using Triphenylphosphine and Iodine[4][5]
| Catalyst/Base | Solvent | Time (h) | Yield (%) | Reference |
| Polymer Supported DMAP (40 mol%) | Dichloromethane | 1 | 95 | [4] |
| [bmim][Br] (10 mol%) | Solvent-free | 2 min | 80 | [5] |
Table 2: Iodination of Benzyl Alcohol to Benzyl Iodide using Metal Salts and Other Reagents[3][6][7]
| Reagent/Catalyst System | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| CeCl₃·7H₂O / NaI | Acetonitrile | Reflux | 20 | 90 | [3] |
| KI / Silica Sulfuric Acid (SSA) | Acetonitrile | Room Temp. | 2 | 95 | [7] |
| PW₁₂/SiO₂ (7 mol%) / KI | Acetonitrile | Room Temp. | 1.5 | 96 | [6] |
Note: The reactions detailed in the tables above describe the formation of benzyl iodide (substitution at the -OH group) and not the electrophilic substitution on the aromatic ring.
Conclusion
The electrophilic iodination of benzyl alcohol is a classic example of an electrophilic aromatic substitution reaction, yielding primarily ortho- and para-iodobenzyl alcohol. The mechanism is contingent on the in-situ generation of a potent iodine electrophile, typically via the oxidation of molecular iodine. While conceptually straightforward, detailed quantitative data and specific protocols for this transformation are less common in the literature compared to the extensively studied nucleophilic substitution reaction that converts benzyl alcohol to benzyl iodide. For drug development professionals and synthetic chemists, understanding the distinct conditions and mechanisms governing these two pathways is essential for achieving the desired iodinated product with high selectivity and yield.
References
- 1. wyzant.com [wyzant.com]
- 2. m.youtube.com [m.youtube.com]
- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 4. ias.ac.in [ias.ac.in]
- 5. tandfonline.com [tandfonline.com]
- 6. journals.co.za [journals.co.za]
- 7. Efficient Method for Iodination of Alcohols using KI/Silica Sulfu...: Ingenta Connect [ingentaconnect.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Stability and Storage of 4-Iodobenzyl Alcohol
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound (CAS No: 18282-51-4). Adherence to these guidelines is crucial for maintaining the compound's integrity, ensuring experimental reproducibility, and promoting laboratory safety.
Chemical and Physical Properties
This compound is a solid, white to pale cream crystalline powder.[1][2] Its fundamental properties are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C₇H₇IO | [1][3] |
| Molecular Weight | 234.04 g/mol | [1][4] |
| Appearance | White to pale cream/yellow crystalline powder | [1][2][5] |
| Melting Point | 72-75 °C | [3][5][6] |
| Boiling Point | 136°C / 5 mmHg | [5][6] |
| Form | Solid | [1][3] |
Stability Profile
Under recommended storage conditions, this compound is considered stable.[1] However, it is susceptible to degradation from specific environmental factors.
| Factor | Stability Information | References |
| General Stability | Stable under recommended storage conditions. | [1] |
| Light Sensitivity | The compound is light-sensitive. Exposure to light should be minimized. | [1][5] |
| Thermal Stability | Avoid excess heat.[1] Thermal decomposition can release hazardous gases, including carbon monoxide, carbon dioxide, and hydrogen iodide.[7] | |
| Hazardous Reactions | Hazardous polymerization does not occur. No hazardous reactions are reported under normal processing. | [1] |
Storage and Handling Recommendations
Proper storage and handling are essential to prevent degradation and ensure the safety of laboratory personnel.
| Condition | Recommendation | References |
| Temperature | Room Temperature. | [5] |
| Atmosphere | Sealed in a dry environment. | [5] |
| Light | Keep in a dark place. Protect from light. | [1][5] |
| Container | Keep container tightly closed and stored in a well-ventilated place. | [7][8] |
| Incompatible Materials | Strong oxidizing agents, strong acids, and strong bases. | [1] |
| Personal Protective Equipment | Wear protective gloves, eye protection (goggles), and a dust mask. | [3] |
Potential Degradation Pathway
Caption: Postulated degradation pathway for this compound.
Logical Workflow for Storage and Handling
To ensure the long-term stability of this compound, a systematic approach to its storage and handling should be followed. The workflow below outlines the critical decision points and actions from receipt to use.
Caption: Logical workflow for the proper storage and handling of this compound.
Experimental Protocol: Assessing Chemical Stability
The following is a generalized protocol for assessing the stability of a solid compound like this compound under various stress conditions. This protocol should be adapted based on available analytical equipment and specific research needs.
Objective: To determine the degradation profile of this compound under conditions of elevated temperature, light exposure, and humidity.
Materials:
-
This compound (high purity)
-
HPLC-grade acetonitrile (B52724) and water
-
Vials (amber and clear glass)
-
Calibrated analytical balance
-
HPLC system with a UV detector and a suitable C18 column
-
Stability chamber or oven with controlled temperature and humidity
-
Photostability chamber with a calibrated light source
Methodology:
-
Reference Standard Preparation:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration.
-
Prepare working standards by diluting the stock solution.
-
-
Sample Preparation:
-
Accurately weigh a specified amount of this compound into separate amber and clear vials for each stress condition.
-
-
Stress Conditions:
-
Thermal Stress: Place samples in an oven at a specified elevated temperature (e.g., 60°C) for a defined period (e.g., 1, 2, and 4 weeks).
-
Photostability: Expose samples in clear vials to a calibrated light source (as per ICH Q1B guidelines) while keeping a control sample in an amber vial wrapped in foil.
-
Humidity Stress: Place samples in a stability chamber at a specified temperature and relative humidity (e.g., 40°C / 75% RH).
-
-
Time Points:
-
Analyze samples at initial (T=0) and subsequent time points (e.g., 1, 2, 4 weeks).
-
-
Analytical Method (HPLC):
-
Develop and validate an HPLC method capable of separating this compound from its potential degradation products.
-
Mobile Phase: Isocratic or gradient elution with acetonitrile and water.
-
Column: C18, 4.6 x 250 mm, 5 µm.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 230 nm).
-
Inject the reference standard and samples from each time point.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point compared to the initial concentration.
-
Identify and quantify any major degradation products by comparing their peak areas to the main peak.
-
References
- 1. fishersci.nl [fishersci.nl]
- 2. L19278.06 [thermofisher.com]
- 3. 4-碘苄醇 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound [stenutz.eu]
- 5. 18282-51-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. This compound | 18282-51-4 [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
An In-depth Technical Guide to the Safe Handling of 4-Iodobenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 4-iodobenzyl alcohol (CAS No: 18282-51-4), a compound frequently utilized in chemical synthesis and drug development. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and minimizing potential exposure risks.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. Based on available safety data sheets, the compound presents the following hazards:
The signal word for this chemical is Warning .[1][2][4][5]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. This information is essential for proper storage and handling.
| Property | Value | Reference |
| Molecular Formula | C7H7IO | [1][6] |
| Molecular Weight | 234.03 g/mol | [3][4][6] |
| Appearance | White to pale cream solid (crystals or powder) | [1][2][7] |
| Melting Point | 72-77 °C (lit.) | [4][5][7][8][9] |
| Boiling Point | No information available | [1] |
| Flash Point | No information available | [1] |
| Solubility | Sparingly soluble in water | [10] |
| Odor | No information available | [1][2] |
Exposure Controls and Personal Protection
To minimize exposure to this compound, the following engineering controls and personal protective equipment (PPE) are mandatory.
Engineering Controls
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1][11]
Personal Protective Equipment (PPE)
| PPE Type | Specification | Reference |
| Eye/Face Protection | Chemical safety goggles or face shield (European Standard EN 166). | [1][12] |
| Hand Protection | Protective gloves (e.g., nitrile rubber). | [1][4][5] |
| Skin and Body Protection | Long-sleeved laboratory coat. | [1] |
| Respiratory Protection | For large-scale operations or in case of emergency, use a NIOSH/MSHA or European Standard EN 136 approved respirator. Under normal laboratory use with adequate ventilation, respiratory protection may not be required. | [1] |
Safe Handling and Storage
Proper handling and storage procedures are critical to preventing accidents and maintaining the integrity of the compound.
Handling
-
Avoid contact with skin, eyes, and clothing.[2]
-
Do not ingest or inhale dust.[2]
-
Avoid dust formation.[2]
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in areas where the chemical is handled.
Storage
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[2]
-
Protect from light, as the material is light-sensitive.[2]
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2]
First Aid Measures
In the event of exposure to this compound, immediate first aid is crucial. The following diagram outlines the appropriate response for different routes of exposure.
Accidental Release Measures
In the case of a spill, immediate and appropriate action must be taken to contain and clean up the material safely.
Personal Precautions
-
Ensure adequate ventilation.
-
Use personal protective equipment as required.[2]
-
Avoid dust formation.[2]
Environmental Precautions
-
Prevent the substance from entering drains or the environment.
Methods for Containment and Clean-up
The following flowchart details the steps for handling a spill of this compound.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[2]
-
Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, and hydrogen iodide.[1][2]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[2]
Toxicological Information
Experimental Protocols for Safety Data Determination
For a comprehensive understanding of a chemical's hazard profile, experimental determination of toxicological and physical hazard data is essential. While specific protocols for this compound were not found, standardized OECD (Organisation for Economic Co-operation and Development) guidelines are typically followed.
Acute Oral Toxicity (OECD TG 423)
This method involves the administration of the test substance to fasted animals in a stepwise procedure. The starting dose is selected from one of four fixed levels. The outcome of the test is the observation of either mortality or evident toxicity at one of the dose levels, which then allows for classification of the substance.
Flash Point Determination (e.g., ASTM D93, Pensky-Martens Closed Cup Tester)
The flash point is determined by heating the sample in a closed cup and introducing an ignition source at regular temperature intervals. The lowest temperature at which the vapors of the substance ignite is recorded as the flash point. For solids, a solvent is typically used to create a solution for testing.
Disposal Considerations
Dispose of this compound and its containers in accordance with all applicable local, state, and federal regulations.[2] Do not allow the material to be released into the environment.[2]
Disclaimer: This document is intended as a guide and is not a substitute for a formal safety data sheet (SDS). Always refer to the most current SDS for this compound before use. All laboratory personnel should be trained in the proper handling of hazardous chemicals.
References
- 1. fishersci.nl [fishersci.nl]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. This compound | C7H7IO | CID 29012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound 97 18282-51-4 [sigmaaldrich.com]
- 5. 4-碘苄醇 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. scbt.com [scbt.com]
- 7. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 8. chemwhat.com [chemwhat.com]
- 9. This compound | 18282-51-4 [chemicalbook.com]
- 10. pccarx.com [pccarx.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Theoretical and Experimental Properties of 4-Iodobenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Iodobenzyl alcohol (CAS No. 18282-51-4) is a halogenated aromatic alcohol that serves as a critical building block in organic synthesis and drug discovery.[1] Its utility stems from the reactivity of the benzylic alcohol and the carbon-iodine bond, which can participate in various coupling reactions. This guide provides a comprehensive overview of the theoretical and experimentally determined properties of this compound, offering detailed spectroscopic data, experimental protocols, and a comparative analysis of its known characteristics to support its application in research and development.
Chemical and Physical Properties
This compound is a white to pale yellow crystalline solid at room temperature.[2] It is sensitive to light and should be stored in a dark, dry place.[2] While soluble in methanol (B129727), its properties are critical for predicting its behavior in various reaction conditions and purification processes. The following table summarizes key physical and chemical properties, distinguishing between experimentally verified data and computationally predicted values.
| Property | Experimental Value | Theoretical / Predicted Value | Reference(s) |
| Molecular Formula | C₇H₇IO | - | [3][4] |
| Molecular Weight | 234.03 g/mol | - | [4] |
| Appearance | White to pale cream/yellow crystals or crystalline powder | - | [2][5] |
| Melting Point | 67.0 - 77.0 °C[5]; 72-75 °C[2][6]; 73 - 74 °C[7] | - | [2][5][6][7] |
| Boiling Point | 136 °C at 5 mmHg | - | [8] |
| Solubility | Soluble in Methanol | - | |
| Density | - | 1.867 ± 0.06 g/cm³ | |
| pKa | - | 14.16 ± 0.10 | |
| Refractive Index | - | 1.648 | - |
| LogP (XLogP3) | - | 1.9 | [4] |
Synthesis and Reactivity Overview
This compound is a versatile intermediate in organic synthesis. The hydroxyl group can be oxidized to an aldehyde or carboxylic acid, or converted to various esters and ethers. The iodine atom on the aromatic ring is particularly useful for forming new carbon-carbon and carbon-heteroatom bonds via cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.
A common synthetic route involves the reduction of 4-iodobenzoic acid. This transformation can be achieved using a reducing agent like pinacol (B44631) borane (B79455) under an inert atmosphere.[9]
Spectroscopic Data
Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present. Key expected absorptions for this compound include a broad peak for the O-H stretch of the alcohol, C-H stretches for the aromatic ring and the CH₂ group, C=C stretches from the aromatic ring, and a C-O stretch.
-
ATR-IR Data: A spectrum is available from PubChem, recorded on a Bruker Tensor 27 FT-IR.[4]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For this compound, the molecular ion peak [M]⁺ is expected at m/z 234, corresponding to its molecular weight.[4]
-
GC-MS Data: The NIST Mass Spectrometry Data Center reports a GC-MS spectrum with the top peak at m/z 79 and the second highest at m/z 234.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure. While a peer-reviewed spectrum for this compound was not found in the initial search, data for closely related analogs like 4-bromobenzyl alcohol can provide expected chemical shifts and splitting patterns.[10][11] For this compound, one would expect:
-
¹H NMR: A singlet for the benzylic CH₂ protons, a singlet for the alcohol OH proton (which may exchange with D₂O), and two doublets in the aromatic region corresponding to the AA'BB' spin system of the 1,4-disubstituted benzene (B151609) ring.
-
¹³C NMR: Signals for the benzylic carbon (CH₂OH), the iodine-bearing aromatic carbon (C-I), the alcohol-bearing aromatic carbon, and the two equivalent CH carbons in the aromatic ring.
The diagram below illustrates the relationship between the compound and its analytical properties.
Experimental Protocols
Detailed methodologies are crucial for reproducing experimental results and ensuring data quality.
Melting Point Determination
The melting point is a key indicator of purity. A sharp melting range (0.5-1.0°C) is characteristic of a pure compound, while impurities typically depress and broaden the range.
-
Objective: To determine the melting point range of a solid sample of this compound.
-
Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes (sealed at one end), thermometer.[5]
-
Procedure:
-
Finely crush a small amount of the crystalline this compound sample.[5]
-
Pack the dry powder into a capillary tube to a height of 1-2 mm by tapping the sealed end on a hard surface.[5][12]
-
Place the capillary tube in the heating block of the melting point apparatus.[12]
-
Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point (approx. 72°C).
-
Reduce the heating rate to 1-2°C per minute to allow for thermal equilibrium.[12]
-
Record the temperature at which the first drop of liquid appears (T1).
-
Record the temperature at which the entire sample becomes a clear liquid (T2).[5]
-
The melting point is reported as the range T1-T2. For accurate results, perform at least two determinations.
-
Infrared (IR) Spectrum Acquisition (Thin Solid Film Method)
This method is suitable for obtaining a high-quality IR spectrum of a solid compound.[6]
-
Objective: To obtain the infrared spectrum of this compound.
-
Apparatus: FT-IR spectrometer, salt plates (e.g., KBr), beaker or vial, volatile solvent (e.g., acetone (B3395972) or methylene (B1212753) chloride).[6]
-
Procedure:
-
Dissolve approximately 50 mg of this compound in a few drops of a volatile solvent like methylene chloride in a small vial.[6]
-
Place a single, clean salt plate on a flat surface.
-
Deposit one drop of the prepared solution onto the center of the salt plate.[6]
-
Allow the solvent to evaporate completely, which will leave a thin, solid film of the compound on the plate.[6]
-
Place the salt plate into the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum (if not already done).
-
Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).
-
If peak intensity is too low, add another drop of solution and re-run. If too high, clean the plate and use a more dilute solution.[6]
-
After analysis, clean the salt plate thoroughly with an appropriate solvent (e.g., acetone) and return it to a desiccator.[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is used to assess the purity of the compound and confirm its molecular weight. An assay (by GC) of ≥96.0% is a common purity specification.[5][13]
-
Objective: To confirm the identity and purity of this compound.
-
Apparatus: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Procedure (General):
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent, such as methanol or ethyl acetate.[14]
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[14]
-
Mass Range: Scan a range appropriate for the compound (e.g., m/z 40-300).
-
-
Analysis: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The retention time of the peak is characteristic of the compound, and the mass spectrum of the peak is used for structural confirmation by matching it against a library (e.g., NIST) and observing the molecular ion and fragmentation pattern.[14] Purity is determined by the relative area of the main peak.
-
Safety and Handling
This compound is classified as an irritant. Users should consult the Safety Data Sheet (SDS) before handling.
-
Signal Word: Warning[6]
-
Hazard Statements:
-
Precautionary Measures:
-
Wear protective gloves, eye protection, and face protection.[7]
-
Use only in a well-ventilated area. Avoid breathing dust.[6]
-
IF ON SKIN: Wash with plenty of soap and water.[7]
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
-
-
Personal Protective Equipment (PPE): Eyeshields, gloves, N95-type dust mask.[6]
References
- 1. Gas Chromatographic-Mass Spectrometric Identification and Quantitation of Benzyl Alcohol from Human Serum and Postmortem Blood after Derivatization with 4-Carbethoxy Hexafluorobutyryl Chloride: A Novel Derivative [store.astm.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. This compound | C7H7IO | CID 29012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. byjus.com [byjus.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. spectrabase.com [spectrabase.com]
- 8. This compound | 18282-51-4 [chemicalbook.com]
- 9. pennwest.edu [pennwest.edu]
- 10. 4-Bromobenzyl alcohol(873-75-6) 1H NMR [m.chemicalbook.com]
- 11. 4-Bromobenzyl alcohol(873-75-6) 13C NMR [m.chemicalbook.com]
- 12. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 13. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 14. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 15. ewai-group.com [ewai-group.com]
An In-depth Technical Guide to 4-Iodobenzyl Alcohol: Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-iodobenzyl alcohol, a valuable intermediate in organic synthesis and drug discovery. The document details its initial discovery and first reported synthesis, provides in-depth experimental protocols for its preparation, and presents its key physicochemical and spectroscopic data in a structured format.
Discovery and First Synthesis
The earliest known report of this compound dates back to 1868 by Beilstein and Kuhlberg, as documented in Justus Liebigs Annalen der Chemie. While the original publication details the exploration of toluene (B28343) derivatives, a well-documented and reproducible synthesis was later published in Organic Syntheses. This procedure, starting from p-iodobenzyl bromide, remains a reliable method for the preparation of this compound.
Physicochemical and Spectroscopic Data
A summary of the key quantitative data for this compound is presented in the tables below for easy reference and comparison.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 18282-51-4 | [1][2][3][4] |
| Molecular Formula | C₇H₇IO | [1][2][4] |
| Molecular Weight | 234.03 g/mol | [1][4] |
| Appearance | White to pale cream crystals or powder | [2] |
| Melting Point | 72-75 °C | [3] |
| Boiling Point | 136 °C at 5 mmHg | [3] |
| Solubility | Soluble in methanol | [3] |
Table 2: Spectroscopic Data for this compound
| Spectrum Type | Peak/Shift (δ) | Description |
| ¹H NMR (CDCl₃) | ~7.65 ppm | (d, 2H), Aromatic protons ortho to iodine |
| ~7.05 ppm | (d, 2H), Aromatic protons ortho to CH₂OH | |
| ~4.60 ppm | (s, 2H), Benzylic protons (CH₂) | |
| ~1.60 ppm | (s, 1H), Hydroxyl proton (OH) | |
| ¹³C NMR (CDCl₃) | ~141 ppm | Quaternary aromatic carbon attached to CH₂OH |
| ~137 ppm | Aromatic CH ortho to iodine | |
| ~129 ppm | Aromatic CH ortho to CH₂OH | |
| ~92 ppm | Quaternary aromatic carbon attached to iodine | |
| ~64 ppm | Benzylic carbon (CH₂) | |
| IR (ATR) | ~3300 cm⁻¹ | O-H stretch (broad) |
| ~3000-2850 cm⁻¹ | C-H stretch (aromatic and aliphatic) | |
| ~1590 cm⁻¹ | C=C stretch (aromatic) | |
| ~1010 cm⁻¹ | C-O stretch | |
| ~810 cm⁻¹ | C-H bend (para-disubstituted aromatic) |
Experimental Protocols
Two primary methods for the synthesis of this compound are detailed below. The first is a robust procedure from a well-established source, and the second offers an alternative route via direct iodination.
Synthesis of this compound from p-Iodobenzyl Bromide
This method, adapted from Organic Syntheses, involves a two-step, one-pot reaction starting from p-iodobenzyl bromide.[5] The first step is the formation of the acetate (B1210297) ester, which is then saponified in situ to yield the desired alcohol.
Experimental Workflow Diagram
Caption: Synthesis of this compound from p-Iodobenzyl Bromide.
Procedure:
-
A mixture of 148 g of p-iodobenzyl bromide, 52 g of potassium acetate, and 750 ml of 95% ethanol is refluxed for 8 hours.
-
The reaction mixture is then cooled, and the precipitated salt is removed by filtration.
-
To the filtrate, 33.6 g of potassium hydroxide is added, and the solution is refluxed for an additional 6 hours.
-
After the second reflux, the mixture is diluted with 2 L of water.
-
The resulting oily product is extracted with 500 ml of chloroform.
-
The chloroform extract is concentrated to a volume of 150 ml and then chilled.
-
The crystallized this compound is collected by filtration.
-
The solid is rinsed with petroleum ether. The rinse is added to the mother liquor to induce further crystallization of the product.
-
The combined yield of the product is 95–100 g (81–86%), with a melting point of 70–72 °C.[5]
Direct Iodination of Benzyl (B1604629) Alcohol
An alternative approach to synthesize this compound is through the direct electrophilic iodination of benzyl alcohol. This method yields a mixture of ortho and para isomers, which can then be separated.[6]
Logical Relationship of Direct Iodination
Caption: Isomer Formation in the Direct Iodination of Benzyl Alcohol.
General Procedure Outline:
-
Benzyl alcohol is reacted with molecular iodine in the presence of nitric acid.
-
The -CH₂OH group is an ortho-, para-directing group, leading to the formation of a mixture of 2-iodobenzyl alcohol and this compound.[6]
-
The isomers can be separated based on their differing physical properties, such as solubility, using techniques like column chromatography.
This method may be suitable for smaller-scale syntheses where the separation of isomers is feasible. The procedure from p-iodobenzyl bromide is generally preferred for producing the para isomer specifically and on a larger scale.
References
- 1. This compound | C7H7IO | CID 29012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 3. This compound | 18282-51-4 [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. wyzant.com [wyzant.com]
The Pivotal Role of 4-Iodobenzyl Alcohol as a Chemical Intermediate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Iodobenzyl alcohol is a versatile bifunctional organic compound that serves as a crucial building block in modern organic synthesis. Its unique structure, featuring both a reactive benzylic alcohol and an aryl iodide moiety, allows for a diverse range of chemical transformations. This technical guide provides an in-depth overview of the synthesis of this compound and its key applications as a chemical intermediate, with a particular focus on its role in the construction of complex molecules relevant to the pharmaceutical industry. Detailed experimental protocols for its principal reactions, including oxidation, esterification, etherification, and palladium-catalyzed cross-coupling reactions, are presented. Quantitative data are summarized for comparative analysis, and key chemical pathways and workflows are illustrated for enhanced comprehension.
Introduction
In the landscape of medicinal chemistry and materials science, the development of efficient and modular synthetic routes is paramount. Chemical intermediates that offer multiple points for diversification are of high value. This compound, with its dual functionality, is an exemplary scaffold for such purposes. The primary alcohol group can be readily transformed into aldehydes, esters, ethers, and other functional groups. Simultaneously, the carbon-iodine bond is highly susceptible to forming new carbon-carbon and carbon-heteroatom bonds through various metal-catalyzed cross-coupling reactions. This guide will explore the synthesis and reactivity of this important intermediate.
Synthesis of this compound
This compound can be synthesized through several reliable methods, primarily involving the reduction of the corresponding aldehyde or carboxylic acid, or by functional group transformation from a related benzyl (B1604629) derivative.
Reduction of 4-Iodobenzaldehyde (B108471)
A common and efficient method for the preparation of this compound is the reduction of 4-iodobenzaldehyde. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent suitable for this transformation, typically affording high yields.
Table 1: Synthesis of this compound via Reduction of 4-Iodobenzaldehyde
| Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference/Notes |
| NaBH₄ | Methanol (B129727) / Ethanol (B145695) | 0 to Room Temp | 1 - 4 | >90 | General and highly effective method. |
| LiAlH₄ | THF / Diethyl Ether | 0 to Room Temp | 1 - 3 | ~90 | Potent reducing agent, requires anhydrous conditions. |
Experimental Protocol: Reduction of 4-Iodobenzaldehyde with NaBH₄
-
In a round-bottom flask, dissolve 4-iodobenzaldehyde (1.0 eq) in methanol or ethanol (10 volumes).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) (1.2 eq) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench by the slow addition of 1M HCl until gas evolution ceases.
-
Concentrate the mixture under reduced pressure to remove the bulk of the organic solvent.
-
Extract the aqueous residue with ethyl acetate (B1210297) (3 x 10 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to yield this compound, which can be further purified by recrystallization if necessary.
Reduction of 4-Iodobenzoic Acid
A more potent reducing agent, such as lithium aluminum hydride (LiAlH₄), is required for the reduction of 4-iodobenzoic acid to this compound. This method is also highly effective but necessitates stringent anhydrous reaction conditions.
Experimental Protocol: Reduction of 4-Iodobenzoic Acid with LiAlH₄
-
To a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of LiAlH₄ (2.0-3.0 eq) in anhydrous tetrahydrofuran (B95107) (THF).
-
Cool the suspension to 0 °C.
-
Slowly add a solution of 4-iodobenzoic acid (1.0 eq) in anhydrous THF to the LiAlH₄ suspension, controlling the rate of addition to maintain the reaction temperature below 10 °C.
-
After the addition, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to 0 °C and cautiously quench by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water.
-
Stir the resulting mixture until a granular precipitate forms.
-
Filter the solid and wash thoroughly with THF or ethyl acetate.
-
Combine the filtrate and washes, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford this compound.
Caption: Synthetic routes to this compound.
Key Reactions of this compound as an Intermediate
The utility of this compound stems from the orthogonal reactivity of its two functional groups.
Reactions at the Alcohol Moiety
The primary alcohol can undergo a variety of standard transformations.
Selective oxidation of the alcohol to the corresponding aldehyde is a key transformation, providing a precursor for imine formation, Wittig reactions, and other aldehyde-specific chemistry.
Table 2: Oxidation of this compound
| Oxidant/Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference/Notes |
| PCC (Pyridinium chlorochromate) | Dichloromethane (B109758) | Room Temp | 2 - 4 | 85-95 | Common but requires handling of a chromium reagent. |
| DMP (Dess-Martin periodinane) | Dichloromethane | Room Temp | 1 - 3 | >90 | Mild and efficient, but the reagent is expensive. |
| MnO₂ | Dichloromethane | Room Temp | 12 - 24 | >90 | Effective for benzylic alcohols. |
| TEMPO/NaOCl | Dichloromethane/Water | 0 | 0.5 - 1 | >95 | Catalytic and environmentally benign. |
Esterification can be used to introduce a wide variety of acyl groups, which is useful for prodrug strategies or for modifying the physical properties of a molecule.
Experimental Protocol: Esterification with Acetyl Chloride
-
Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane or THF in a round-bottom flask.
-
Add a base, such as triethylamine (B128534) or pyridine (B92270) (1.5 eq).
-
Cool the mixture to 0 °C.
-
Slowly add acetyl chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water, 1M HCl, saturated NaHCO₃ solution, and finally brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester, which can be purified by column chromatography. A similar procedure using benzyl alcohol and acetyl chloride has been reported to yield the product in 98%.[1][2]
The formation of ethers is another common modification, often achieved via the Williamson ether synthesis.
Experimental Protocol: Williamson Ether Synthesis
-
In a round-bottom flask under an inert atmosphere, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous THF.
-
Cool the suspension to 0 °C.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous THF.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add the alkyl halide (e.g., ethyl iodide, 1.2 eq).
-
Heat the reaction mixture to reflux and stir until the reaction is complete as monitored by TLC (typically 4-16 hours).
-
Cool the reaction to 0 °C and quench by the slow addition of water.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure. Purify the resulting ether by column chromatography.
Caption: Key transformations of this compound.
Reactions at the Aryl Iodide Moiety: Cross-Coupling
The carbon-iodine bond is the most reactive of the aryl halides in palladium-catalyzed cross-coupling reactions, allowing for mild reaction conditions and broad functional group tolerance. This makes this compound an excellent substrate for building molecular complexity.
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the aryl iodide and an organoboron species (e.g., a boronic acid or ester). This reaction is fundamental in the synthesis of biaryl structures, which are prevalent in many pharmaceutical agents.
Table 3: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Iodides
| Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(PPh₃)₄ | - | K₂CO₃, Cs₂CO₃ | Toluene (B28343)/Water, Dioxane/Water | 80 - 100 | 80-95 |
| Pd(OAc)₂ | PPh₃, SPhos | K₃PO₄ | Toluene, Dioxane | 80 - 110 | 85-98 |
| PdCl₂(dppf) | - | K₂CO₃ | DMF, Dioxane | 80 - 100 | 85-95 |
Experimental Protocol: Suzuki-Miyaura Coupling
-
To a flask, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add a degassed solvent system, such as a mixture of toluene and water or dioxane and water.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or GC-MS.
-
Cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate and purify the crude product by column chromatography on silica (B1680970) gel.
The Sonogashira coupling enables the formation of a carbon-carbon bond between the aryl iodide and a terminal alkyne, yielding substituted aryl-alkyne structures. This reaction is invaluable for accessing linear, rigid molecular scaffolds.
Table 4: Typical Conditions for Sonogashira Coupling of Aryl Iodides
| Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
| PdCl₂(PPh₃)₂ | CuI | Triethylamine (Et₃N) | THF, DMF | Room Temp - 60 | 75-95 |
| Pd(PPh₃)₄ | CuI | Diisopropylamine (B44863) (DIPA) | Toluene | Room Temp - 80 | 80-95 |
Experimental Protocol: Sonogashira Coupling
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%).
-
Add an anhydrous solvent such as THF or DMF, followed by a base, typically an amine like triethylamine or diisopropylamine (2.0-3.0 eq).
-
Add the terminal alkyne (1.1-1.5 eq) dropwise to the stirred mixture.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion (monitored by TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst residues, washing with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the coupled product.
Caption: Experimental workflow for cross-coupling reactions.
Applications in Drug Development
The synthetic versatility of this compound makes it a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs). The biaryl and aryl-alkyne motifs, readily accessible from this intermediate, are common features in many drugs. For example, the core of certain angiotensin II receptor blockers, non-steroidal anti-inflammatory drugs (NSAIDs), and various kinase inhibitors contains a biaryl structure that can be constructed using a Suzuki coupling reaction where this compound or a derivative could serve as a key precursor.
Conclusion
This compound is a highly strategic and versatile chemical intermediate. The ability to perform selective transformations at either the benzylic alcohol or the aryl iodide position provides chemists with a powerful tool for the modular construction of complex organic molecules. Its utility in fundamental reactions such as oxidation, esterification, and particularly in robust carbon-carbon bond-forming cross-coupling reactions, secures its role as a staple building block in the pharmaceutical and fine chemical industries. The protocols and data presented in this guide serve as a comprehensive resource for researchers leveraging this important intermediate in their synthetic endeavors.
References
Methodological & Application
Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 4-Iodobenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful palladium-catalyzed reaction, which couples an organohalide with an organoboron compound, is particularly valuable in the pharmaceutical industry for the synthesis of biaryl and substituted benzyl (B1604629) scaffolds found in many active pharmaceutical ingredients (APIs).
These application notes provide a detailed guide to utilizing 4-iodobenzyl alcohol as a substrate in Suzuki cross-coupling reactions. The presence of the benzylic hydroxyl group offers a versatile handle for further functionalization, while the iodo-substituent ensures high reactivity in the catalytic cycle. The protocols and data presented herein are designed to serve as a comprehensive resource for researchers developing novel therapeutics and other advanced materials. The inherent reactivity of the C-I bond makes this compound an excellent electrophilic partner, often allowing for milder reaction conditions compared to the corresponding bromides or chlorides.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura coupling reaction is a well-established process involving a palladium catalyst. The key steps are:
-
Oxidative Addition: A low-valent palladium(0) species reacts with the this compound to form a palladium(II) intermediate.
-
Transmetalation: The organoboron reagent (e.g., an arylboronic acid) is activated by a base to form a boronate species, which then transfers its organic group to the palladium(II) complex.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final product, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.
The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and minimizing side reactions, especially with functionalized substrates like this compound. Fortunately, the hydroxyl group is often well-tolerated, obviating the need for protection and deprotection steps.
Data Presentation: Reaction Conditions and Yields
The following table summarizes representative conditions and yields for the Suzuki cross-coupling of this compound with various arylboronic acids, compiled from the scientific literature. These examples demonstrate the versatility of the substrate with both electron-rich and electron-poor coupling partners.
| Entry | Arylboronic Acid | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent System | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (0.2) | PCy₃·HBF₄ (0.4) | Cs₂CO₃ (2) | Toluene (B28343)/H₂O (10:1) | 80 | 2 | >95 |
| 2 | 4-Tolylboronic acid | Pd(OAc)₂ (0.2) | PCy₃·HBF₄ (0.4) | Cs₂CO₃ (2) | Toluene/H₂O (10:1) | 80 | 2 | 93 |
| 3 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (0.2) | PCy₃·HBF₄ (0.4) | Cs₂CO₃ (2) | Toluene/H₂O (10:1) | 80 | 2 | 91 |
| 4 | 4-Chlorophenylboronic acid | Pd(OAc)₂ (0.2) | PCy₃·HBF₄ (0.4) | Cs₂CO₃ (2) | Toluene/H₂O (10:1) | 80 | 2 | 88 |
| 5 | 4-Acetylphenylboronic acid | Pd(OAc)₂ (0.2) | PCy₃·HBF₄ (0.4) | Cs₂CO₃ (2) | Toluene/H₂O (10:1) | 80 | 2 | 85 |
| 6 | 3-Tolylboronic acid | Pd(OAc)₂ (0.2) | PCy₃·HBF₄ (0.4) | Cs₂CO₃ (2) | Toluene/H₂O (10:1) | 80 | 2 | 98 |
| 7 | 3-Chlorophenylboronic acid | Pd(OAc)₂ (0.2) | PCy₃·HBF₄ (0.4) | Cs₂CO₃ (2) | Toluene/H₂O (10:1) | 80 | 2 | 73 |
| 8 | 2-Tolylboronic acid | Pd(OAc)₂ (0.2) | PCy₃·HBF₄ (0.4) | Cs₂CO₃ (2) | Toluene/H₂O (10:1) | 80 | 2 | 89 |
Note: The data in this table is adapted from literature reports on similar substrates and represents typical yields achievable under the specified conditions. Actual yields may vary depending on the specific reaction scale, purity of reagents, and experimental setup.
Experimental Protocols
The following protocols provide detailed methodologies for conducting the Suzuki cross-coupling reaction with this compound.
Protocol 1: General Procedure with Palladium Acetate (B1210297) and PCy₃·HBF₄
This protocol is a robust and generally applicable method for a wide range of arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (0.2 mol%)
-
Tricyclohexylphosphine (B42057) tetrafluoroborate (B81430) (PCy₃·HBF₄) (0.4 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equivalents)
-
Toluene, anhydrous
-
Water, degassed
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 234 mg), the corresponding arylboronic acid (1.1 mmol), cesium carbonate (2.0 mmol, 652 mg), palladium(II) acetate (0.002 mmol, 0.45 mg), and tricyclohexylphosphine tetrafluoroborate (0.004 mmol, 1.5 mg).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Under the inert atmosphere, add anhydrous toluene (10 mL) and degassed water (1 mL) to the flask via syringe.
-
Place the flask in a preheated oil bath at 80 °C and stir the reaction mixture vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.
-
Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-arylbenzyl alcohol.
Protocol 2: Alternative Conditions with Pd(PPh₃)₄
This protocol utilizes the commonly available and highly effective catalyst, tetrakis(triphenylphosphine)palladium(0).
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (2-5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane (B91453) or Toluene/Ethanol mixture
-
Water, degassed
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (1.0 mmol, 234 mg) and the arylboronic acid (1.2 mmol) in a suitable solvent system (e.g., 10 mL of 1,4-dioxane and 2 mL of water).
-
Add potassium carbonate (2.0 mmol, 276 mg) and tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 mmol, 23-58 mg).
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Heat the reaction mixture to 90-100 °C under an inert atmosphere.
-
Stir the reaction for 12-24 hours, monitoring its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and add 20 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the pure product.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki Couplingdot
// Nodes start [label="Start: Assemble Reactants", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; reactants [label="this compound\nArylboronic acid\nPd Catalyst & Ligand\nBase"]; setup [label="Reaction Setup\n(Inert Atmosphere)"]; solvent [label="Add Degassed Solvent"]; reaction [label="Heating & Stirring\n(e.g., 80-100 °C, 2-24h)"]; monitoring [label="Monitor Progress\n(TLC, LC-MS)"]; workup [label="Aqueous Workup\n& Extraction"]; purification [label="Purification\n(Column Chromatography)"]; product [label="Final Product:\n4-Arylbenzyl alcohol", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> reactants; reactants -> setup; setup -> solvent; solvent -> reaction; reaction -> monitoring; monitoring -> reaction [label="Incomplete", style=dashed]; monitoring -> workup [label="Complete"]; workup -> purification; purification -> product; }
Application Notes and Protocols for the Preparation of 4-Iodobenzyl Esters from Fatty Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of 4-iodobenzyl esters of fatty acids is a significant process in various fields of chemical and pharmaceutical research. These ester derivatives are valuable as intermediates in organic synthesis, serving as precursors for the introduction of fatty acid chains into more complex molecules. The presence of the iodine atom on the benzyl (B1604629) group provides a reactive site for further chemical modifications, such as cross-coupling reactions, making these compounds versatile building blocks. Additionally, in drug development, the lipophilic nature of the fatty acid chain can be utilized to enhance the bioavailability and pharmacokinetic properties of therapeutic agents. These esters can also serve as analytical standards for chromatographic techniques.
This document provides detailed protocols for the preparation of 4-iodobenzyl esters from fatty acids, covering two primary methods: a base-catalyzed esterification and a carbodiimide-mediated coupling reaction. It also includes information on the purification, and characterization of the final products, along with tabulated quantitative data for reference.
Chemical Structures
Reactants:
-
Fatty Acid: R-COOH (where R is a long-chain alkyl or alkenyl group)
-
4-Iodobenzyl Bromide: I-C₆H₄-CH₂Br
-
4-Iodobenzyl Alcohol: I-C₆H₄-CH₂OH
Product:
-
4-Iodobenzyl Ester of Fatty Acid: R-COO-CH₂-C₆H₄-I
Experimental Protocols
Two primary methods for the preparation of 4-iodobenzyl esters of fatty acids are detailed below.
Method 1: Base-Catalyzed Esterification using Cesium Carbonate
This method involves the reaction of a fatty acid with 4-iodobenzyl bromide in the presence of a mild base, cesium carbonate. This approach is often preferred for its high efficiency and mild reaction conditions.
Materials:
-
Fatty acid (e.g., palmitic acid, oleic acid)
-
4-Iodobenzyl bromide
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Hexane
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the fatty acid (1.0 equivalent) in anhydrous DMF.
-
Addition of Base: To the stirred solution, add cesium carbonate (1.5 equivalents).
-
Addition of Alkylating Agent: Add 4-iodobenzyl bromide (1.2 equivalents) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, pour the mixture into water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to afford the pure 4-iodobenzyl ester.
-
Method 2: DCC/DMAP Mediated Esterification
This method utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst to facilitate the esterification of a fatty acid with this compound. This is a widely used method for forming ester bonds under mild conditions.
Materials:
-
Fatty acid (e.g., stearic acid, linoleic acid)
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
5% aqueous HCl solution
-
Saturated aqueous NaHCO₃ solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere, dissolve the fatty acid (1.0 equivalent), this compound (1.1 equivalents), and DMAP (0.1 equivalents) in anhydrous DCM.
-
Addition of Coupling Agent: Cool the solution to 0 °C in an ice bath and add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Work-up:
-
Filter off the DCU precipitate and wash it with DCM.
-
Wash the filtrate successively with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and remove the solvent under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure 4-iodobenzyl ester.
-
Data Presentation
The following tables summarize representative quantitative data for the synthesis of benzyl esters of various fatty acids, which can be extrapolated to the synthesis of 4-iodobenzyl esters under similar conditions.
Table 1: Base-Catalyzed Esterification of Fatty Acids with Benzyl Halides
| Fatty Acid | Reagent | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Palm Oil Fatty Acids | Benzyl Alcohol | H₂SO₄ (catalyst) | - | - | 96 | [1][2] |
| Mixed Vegetable Oil Fatty Acids | Benzyl Alcohol | H₂SO₄ (catalyst) | - | - | >80 | [1] |
| α,β-Unsaturated Carboxylic Acids | Benzyl Bromide | NaHCO₃ | - | - | 82-95 | [3] |
Table 2: DCC/DMAP Mediated Esterification of Fatty Acids with Benzyl Alcohol
| Fatty Acid | Alcohol | Coupling Agent | Catalyst | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Various Fatty Acids | Benzyl Alcohol | DCC | DMAP | Ether | 24 | 66-89 | [4] |
Characterization of 4-Iodobenzyl Esters
The successful synthesis of 4-iodobenzyl esters can be confirmed by various analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the structure of the ester. Key signals to look for in the ¹H NMR spectrum include the benzylic protons (a singlet around 5.0-5.3 ppm) and the characteristic aromatic protons of the 4-iodobenzyl group.
-
Infrared (IR) Spectroscopy: The IR spectrum will show a strong absorption band for the ester carbonyl group (C=O) typically in the region of 1735-1750 cm⁻¹.
-
Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the product and to aid in its structural elucidation.
-
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These chromatographic techniques are useful for assessing the purity of the synthesized esters.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of 4-iodobenzyl esters from fatty acids.
Caption: General workflow for the synthesis of 4-iodobenzyl esters.
Logical Relationship of Esterification Methods
The diagram below outlines the logical relationship between the two primary synthetic routes described.
Caption: Synthetic routes to 4-iodobenzyl esters.
References
Application Notes and Protocols: 4-Iodobenzyl Alcohol as a Protecting Group for Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of multi-step organic synthesis, particularly within drug development and the preparation of complex molecular architectures, the strategic use of protecting groups is fundamental. The protection of carboxylic acids is often a necessary step to prevent their acidic proton from interfering with basic reagents or to block nucleophilic attack at the carbonyl carbon. The 4-iodobenzyl (PIB) group emerges as a valuable addition to the family of benzyl-type protecting groups for carboxylic acids. Its structural similarity to the well-established benzyl (B1604629) (Bn) and p-methoxybenzyl (PMB) groups allows for the adaptation of reliable protection and deprotection protocols.
The presence of the iodine atom on the aromatic ring imparts unique characteristics to the PIB protecting group. While it can be cleaved under conditions similar to those used for standard benzyl esters, such as catalytic hydrogenolysis, the carbon-iodine bond also presents a reactive handle for further synthetic transformations, for instance, in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck couplings). This dual functionality allows for intricate molecular designs where deprotection and subsequent modification can be strategically orchestrated.
These application notes provide a comprehensive guide to the proposed use of 4-iodobenzyl alcohol for the protection of carboxylic acids, detailing robust protocols for the formation of 4-iodobenzyl esters and their subsequent cleavage.
Principle of Protection
The core principle involves the conversion of a reactive carboxylic acid into a more stable 4-iodobenzyl ester. This transformation masks the acidic nature of the carboxyl group and prevents it from participating in undesired side reactions during subsequent synthetic steps. The 4-iodobenzyl ester can later be selectively removed under specific conditions to regenerate the free carboxylic acid.
Experimental Protocols
Two primary methods are proposed for the protection of carboxylic acids as their 4-iodobenzyl esters, alongside two common methods for deprotection. These protocols are based on well-established procedures for analogous benzyl-type protecting groups.
Protocol 1: Protection of Carboxylic Acid via Alkylation with 4-Iodobenzyl Bromide
This method is generally efficient and proceeds under mild basic conditions. The reaction involves the SN2 displacement of bromide from 4-iodobenzyl bromide by the carboxylate anion.
Materials:
-
Carboxylic acid
-
4-Iodobenzyl bromide
-
Cesium carbonate (Cs₂CO₃) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Diethyl ether (Et₂O) or Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon inert atmosphere setup
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 equivalent).
-
Dissolve the carboxylic acid in anhydrous DMF or MeCN (to a concentration of 0.1-0.5 M).
-
Add cesium carbonate (1.5 equivalents) or DIPEA (1.5 equivalents) to the solution and stir for 10-15 minutes at room temperature to form the carboxylate salt.
-
In a separate flask, dissolve 4-iodobenzyl bromide (1.1-1.2 equivalents) in a minimal amount of the same anhydrous solvent.
-
Add the solution of 4-iodobenzyl bromide dropwise to the carboxylic acid salt solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of the reaction solvent).
-
Wash the combined organic layers with saturated aqueous NaHCO₃, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude 4-iodobenzyl ester can be purified by column chromatography on silica (B1680970) gel.
Protocol 2: Protection via Fischer Esterification with this compound
This is a classical acid-catalyzed esterification method. The reaction is driven to completion by removing the water formed during the reaction, typically through azeotropic distillation.
Materials:
-
Carboxylic acid
-
This compound
-
p-Toluenesulfonic acid (p-TsOH) or concentrated Sulfuric acid (H₂SO₄)
-
Dean-Stark apparatus
-
Condenser
-
Heating mantle
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, condenser, and magnetic stir bar, add the carboxylic acid (1.0 equivalent) and this compound (1.2-1.5 equivalents).
-
Add toluene or benzene to dissolve the reactants (to a concentration of 0.2-0.5 M).
-
Add a catalytic amount of p-TsOH (0.05-0.1 equivalents) or a few drops of concentrated H₂SO₄.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Continue heating until no more water is collected, and TLC analysis indicates the consumption of the starting carboxylic acid (typically 4-12 hours).
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Deprotection via Catalytic Hydrogenolysis
This is a standard and mild method for cleaving benzyl-type esters. It is important to note that the carbon-iodine bond may also be susceptible to reduction under these conditions, which could be a desired or undesired outcome depending on the synthetic strategy.
Materials:
-
4-Iodobenzyl ester
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH), Ethanol (EtOH), or Ethyl acetate (EtOAc)
-
Hydrogen gas (H₂) balloon or a hydrogenator
-
Celite or a membrane filter
Procedure:
-
Dissolve the 4-iodobenzyl ester (1.0 equivalent) in a suitable solvent such as MeOH, EtOH, or EtOAc.
-
Carefully add 10% Pd/C (5-10 mol% Pd) to the solution under an inert atmosphere.
-
Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenator).
-
Stir the mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed (typically 2-12 hours).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite or a membrane filter to remove the palladium catalyst.
-
Rinse the filter pad with the reaction solvent.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the crude carboxylic acid.
-
The product can be purified by crystallization or chromatography if necessary.
Protocol 4: Deprotection via Acidic Cleavage
Strong acids can be used to cleave benzyl esters, although the 4-iodobenzyl group is expected to be more stable than the p-methoxybenzyl (PMB) group and may require harsher conditions.
Materials:
-
4-Iodobenzyl ester
-
Trifluoroacetic acid (TFA)
-
Anisole (B1667542) (as a cation scavenger)
-
Toluene
Procedure:
-
Dissolve the 4-iodobenzyl ester (1.0 equivalent) in dichloromethane.
-
Add anisole (2-5 equivalents) to the solution.
-
Add an equal volume of trifluoroacetic acid to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-6 hours, monitoring the progress by TLC.
-
Upon completion, remove the TFA and dichloromethane under reduced pressure using a rotary evaporator.
-
To ensure complete removal of residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this step two more times.
-
The resulting crude carboxylic acid can be used directly in the next step or purified by crystallization or chromatography.
Data Presentation
Table 1: Summary of Protection Methods for Carboxylic Acids as 4-Iodobenzyl Esters
| Method | Reagents | Solvent | Temperature (°C) | Typical Time (h) | Estimated Yield (%) |
| Alkylation | 4-Iodobenzyl bromide, Cs₂CO₃ or DIPEA | DMF or MeCN | 20-25 | 12-24 | 85-95 |
| Fischer Esterification | This compound, p-TsOH or H₂SO₄ | Toluene | Reflux | 4-12 | 70-85 |
Table 2: Summary of Deprotection Methods for 4-Iodobenzyl Esters
| Method | Reagents | Solvent | Temperature (°C) | Typical Time (h) | Estimated Yield (%) |
| Catalytic Hydrogenolysis | 10% Pd/C, H₂ | MeOH, EtOH, or EtOAc | 20-25 | 2-12 | >90 |
| Acidic Cleavage | TFA, Anisole | DCM | 20-25 | 1-6 | 80-95 |
Visualizations
Caption: Overall workflow for the use of the 4-iodobenzyl protecting group.
Application of 4-Iodobenzyl Alcohol in Medicinal Chemistry: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 4-iodobenzyl alcohol in medicinal chemistry. It serves as a comprehensive resource for researchers engaged in the synthesis and development of novel therapeutic agents. This compound is a versatile building block, primarily utilized for its aryl iodide functionality, which allows for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, and for its benzyl (B1604629) alcohol moiety, which can be readily functionalized.
Core Applications in Medicinal Chemistry
This compound is a key starting material and intermediate in the synthesis of a range of biologically active molecules. Its principal applications lie in the development of:
-
Adenosine (B11128) A3 Receptor (A3AR) Agonists: The 4-iodobenzyl moiety is a common substituent in potent and selective A3AR agonists. These compounds are being investigated for their therapeutic potential in inflammatory diseases, cancer, and ischemia. The synthesis typically involves the conversion of this compound to 4-iodobenzylamine (B181653), followed by coupling with a purine (B94841) scaffold.
-
Kinase Inhibitors: The benzyl alcohol scaffold is a recognized pharmacophore in the design of kinase inhibitors. While direct examples starting from this compound are not extensively documented in readily available literature, its derivatives can be incorporated into scaffolds targeting various kinases, such as EphB4 and Rho-kinase (ROCK). The iodo-substituent provides a handle for further structural modifications through cross-coupling reactions to explore structure-activity relationships (SAR).
-
Building Blocks for Cross-Coupling Reactions: The aryl iodide group of this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura and Sonogashira reactions. These reactions are fundamental in medicinal chemistry for the construction of complex biaryl and aryl-alkyne structures, which are prevalent in many drug molecules.
Quantitative Data of Bioactive Molecules Derived from this compound Precursors
The following table summarizes the biological activity of selected compounds synthesized from precursors derived from iodobenzyl alcohol.
| Compound Class | Compound Name/Structure | Target | Activity (Ki/IC50) | Reference |
| Adenosine A3 Receptor Agonist | N6-(3-Iodobenzyl)adenosine-5'-N-methylcarboxamide (Cl-IB-MECA analogue) | Human A3AR | ~1 nM (Ki) | [1] |
| Adenosine A3 Receptor Agonist | N6-(3-Iodobenzyl) derivative 19g | Human A3AR | 3.2 nM (Ki) | [2] |
| Rho-kinase Inhibitor | Compound 4v (4-aryl-thiazole-2-amine derivative) | ROCK II | 20 nM (IC50) | [3] |
| Rho-kinase Inhibitor | Compound DC24 (1,2-dithiolan-3-yl motif) | ROCK II | 124 nM (IC50) | [4] |
Experimental Protocols
This section provides detailed methodologies for key transformations of this compound and its subsequent use in the synthesis of bioactive compounds.
Synthesis of 4-Iodobenzylamine from this compound
The synthesis of 4-iodobenzylamine is a crucial step for its incorporation into many bioactive scaffolds. This is a two-step process involving the oxidation of the alcohol to the corresponding aldehyde, followed by reductive amination.
Step 1: Oxidation of this compound to 4-Iodobenzaldehyde (B108471)
This protocol utilizes a mild and selective oxidation using Oxone and a catalytic amount of a sulfonic acid derivative.[5]
-
Materials: this compound, Potassium 2-iodo-5-methylbenzenesulfonate (B12818540), Oxone (potassium peroxymonosulfate), Acetonitrile, Deionized water, Ethyl acetate (B1210297), Brine, Anhydrous magnesium sulfate.
-
Procedure:
-
To a round-bottomed flask, add Oxone (2.5 equivalents) and deionized water. Stir vigorously to form a white suspension.
-
Add potassium 2-iodo-5-methylbenzenesulfonate (0.01 equivalents) and this compound (1.0 equivalent) to the suspension.
-
Wash the flask walls with acetonitrile.
-
Heat the reaction mixture to 70 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter the solids.
-
Extract the filtrate with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 4-iodobenzaldehyde.
-
The product can be purified by column chromatography or recrystallization.
-
Step 2: Reductive Amination of 4-Iodobenzaldehyde to 4-Iodobenzylamine
This protocol describes the formation of 4-iodobenzylamine via reductive amination using ammonium (B1175870) acetate and sodium cyanoborohydride.[1]
-
Materials: 4-Iodobenzaldehyde, Ammonium acetate, Sodium cyanoborohydride (NaBH3CN), Methanol (B129727), Ethyl acetate, Brine, Anhydrous sodium sulfate.
-
Procedure:
-
In a round-bottom flask, dissolve 4-iodobenzaldehyde (1.0 eq) and ammonium acetate (10 eq) in methanol.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium cyanoborohydride (1.5 eq) in small portions.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude 4-iodobenzylamine can be purified by column chromatography.
-
Synthesis of an N6-(4-Iodobenzyl)adenosine Derivative
This protocol outlines the synthesis of a representative adenosine A3 receptor agonist.
-
Materials: 6-Chloropurine (B14466) riboside, 4-Iodobenzylamine, Triethylamine (B128534) (or another suitable base), Ethanol (B145695) or another suitable solvent.
-
Procedure:
-
Dissolve 6-chloropurine riboside (1.0 eq) in ethanol in a round-bottom flask.
-
Add 4-iodobenzylamine (1.1 eq) and triethylamine (1.5 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling and can be collected by filtration.
-
Alternatively, the solvent can be removed under reduced pressure, and the residue purified by column chromatography.
-
Suzuki-Miyaura Cross-Coupling of this compound
This protocol provides a general method for the palladium-catalyzed coupling of this compound with an arylboronic acid.[6]
-
Materials: this compound, Arylboronic acid, Palladium catalyst (e.g., Pd(PPh3)4 or Pd(OAc)2/ligand), Base (e.g., K2CO3 or K3PO4), Solvent (e.g., Toluene, Dioxane, or DMF/water mixture).
-
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (1-5 mol%), and the base (2-3 eq).
-
Add the solvent and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Visualizations
Signaling Pathways
Caption: A3 Adenosine Receptor Signaling Pathway.
Experimental Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 3. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]
- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Dendrimers Using 4-Iodobenzyl Alcohol Building Blocks
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of poly(aryl ether) dendrimers utilizing 4-iodobenzyl alcohol as a key building block. The presence of the iodo- functionality on the periphery of the dendrimer offers a versatile handle for post-synthetic modifications via various cross-coupling reactions, making these macromolecules attractive for applications in drug delivery, diagnostics, and materials science. The protocols outlined below focus on a convergent synthetic strategy, which generally allows for higher purity and better structural control of the final dendrimer.
Introduction to Dendrimer Synthesis with this compound
Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure. Their unique architecture, consisting of a central core, repeating branching units, and a high density of terminal functional groups, makes them ideal candidates for a variety of biomedical and materials science applications. The choice of building blocks is crucial in tailoring the properties of the final dendrimer.
This compound is a valuable building block for the synthesis of poly(aryl ether) dendrimers. The benzyl (B1604629) alcohol moiety can be readily converted to a benzyl bromide, which is an excellent electrophile for Williamson ether synthesis, a cornerstone reaction in the construction of poly(aryl ether) dendrons. The terminal iodo groups provide a reactive site for subsequent functionalization through well-established palladium-catalyzed cross-coupling reactions such as Suzuki and Sonogashira couplings. This allows for the attachment of a wide range of moieties, including targeting ligands, imaging agents, and therapeutic molecules.
Synthetic Strategies
Both convergent and divergent approaches can be envisioned for the synthesis of dendrimers using this compound.
-
Convergent Synthesis: This strategy involves the stepwise synthesis of dendritic fragments (dendrons) from the periphery to a focal point. These dendrons are then attached to a multifunctional core in the final step. The convergent approach offers advantages in terms of ease of purification of intermediates and the ability to produce monodisperse dendrimers with a high degree of structural perfection.
-
Divergent Synthesis: In this approach, the dendrimer is grown outwards from a central core. While this method can be used to generate high-generation dendrimers, it often suffers from challenges related to incomplete reactions and difficult purification, leading to structural defects.
This document will focus on the convergent synthesis of poly(aryl ether) dendrons with terminal 4-iodobenzyl groups.
Experimental Protocols
Protocol 1: Synthesis of First-Generation (G1) Dendron with a 4-Iodobenzyl Ether Periphery
This protocol describes the synthesis of a first-generation dendron using 3,5-dihydroxybenzyl alcohol as the branching unit and 4-iodobenzyl bromide as the peripheral unit via Williamson ether synthesis.
Materials:
-
3,5-Dihydroxybenzyl alcohol
-
4-Iodobenzyl bromide (can be synthesized from this compound)
-
Potassium carbonate (K₂CO₃), anhydrous
-
18-crown-6
-
Acetone (B3395972), anhydrous
-
Ethyl acetate (B1210297)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Preparation of 4-Iodobenzyl Bromide (if not commercially available):
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (B109758) (DCM) at 0 °C, add phosphorus tribromide (0.4 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction with ice-water.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 4-iodobenzyl bromide.
-
-
Synthesis of G1-Dendron:
-
To a solution of 3,5-dihydroxybenzyl alcohol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (3.0 eq) and a catalytic amount of 18-crown-6.
-
To this suspension, add a solution of 4-iodobenzyl bromide (2.2 eq) in anhydrous acetone dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the progress by TLC.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure first-generation dendron.
-
Characterization Data (Illustrative):
| Compound | Yield (%) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | Mass Spec (m/z) |
| G1-Dendron | 85-95 | 7.72 (d, 4H), 7.15 (d, 4H), 6.65 (s, 2H), 6.58 (s, 1H), 4.95 (s, 4H), 4.65 (s, 2H) | 160.1, 140.5, 137.8, 137.2, 106.5, 101.8, 93.9, 70.0, 65.2 | [M+H]⁺ calculated, found |
Diagram: Convergent Synthesis of G1 Dendron
Caption: Convergent synthesis of a first-generation dendron.
Protocol 2: Post-Synthetic Modification of the G1-Dendron via Suzuki Coupling
This protocol outlines the functionalization of the terminal iodo groups of the G1-dendron with phenylboronic acid as a model Suzuki coupling reaction.
Materials:
-
G1-Dendron from Protocol 1
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (B44618) (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Ethanol
-
Water
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve the G1-Dendron (1.0 eq) and phenylboronic acid (2.5 eq) in a mixture of toluene and ethanol.
-
Add an aqueous solution of potassium carbonate (4.0 eq).
-
Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.2 eq) to the reaction mixture.
-
Heat the mixture to reflux for 8-16 hours under an inert atmosphere, monitoring the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the phenyl-functionalized G1-dendron.
Characterization Data (Illustrative):
| Compound | Yield (%) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | Mass Spec (m/z) |
| Phenyl-G1-Dendron | 80-90 | 7.60-7.30 (m, 18H), 6.70 (s, 2H), 6.62 (s, 1H), 5.05 (s, 4H), 4.68 (s, 2H) | 160.2, 141.1, 140.8, 137.5, 128.8, 127.4, 127.2, 106.8, 101.9, 70.1, 65.3 | [M+H]⁺ calculated, found |
Diagram: Suzuki Coupling Workflow
Application Notes and Protocols for the Functionalization of Solid Supports with 4-Iodobenzyl Alcohol for Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, enabling the efficient construction of complex peptide sequences. The choice of solid support and the linker that anchors the nascent peptide chain are critical for a successful synthesis. While standard linkers like the Wang (4-alkoxybenzyl alcohol) and PAM (phenylacetamidomethyl) linkers are widely used for the synthesis of peptides with a C-terminal carboxylic acid, there is a growing interest in specialized linkers that allow for further on-resin modifications.
This document provides detailed application notes and protocols for the functionalization of solid supports with 4-iodobenzyl alcohol. The introduction of an iodine atom onto the benzyl (B1604629) linker opens up possibilities for on-resin, late-stage functionalization of peptides through transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings). This allows for the synthesis of peptides with unique C-terminal modifications, which are valuable in drug discovery and chemical biology.
These protocols are based on established methodologies for the preparation and use of benzyl-type linkers in SPPS. While this compound is not a conventional linker for routine peptide synthesis, its application offers significant advantages for specialized research and development.
I. Functionalization of Polystyrene Resin with this compound
The most common solid support for SPPS is polystyrene (PS) resin, typically cross-linked with 1-2% divinylbenzene. The first step is to introduce the this compound moiety onto the resin. This is generally achieved by reacting a chloromethylated polystyrene resin (Merrifield resin) with the sodium salt of this compound.
Experimental Protocol: Synthesis of this compound Resin
Objective: To attach the this compound linker to a chloromethylated polystyrene resin.
Materials:
-
Chloromethylated polystyrene resin (Merrifield resin), 100-200 mesh, 1% DVB, ~1.0 mmol Cl/g
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Methanol (MeOH)
-
Round-bottom flask with a stirrer and nitrogen inlet
-
Sintered glass funnel
Procedure:
-
Preparation of Sodium 4-Iodobenzyl Alcoholate: a. In a round-bottom flask under a nitrogen atmosphere, add this compound (3 equivalents relative to the resin's chlorine content) and dissolve it in anhydrous DMF. b. Carefully add sodium hydride (3.1 equivalents) portion-wise to the solution at 0°C. c. Stir the mixture at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.
-
Reaction with Chloromethylated Resin: a. Swell the chloromethylated polystyrene resin in anhydrous DMF for 1 hour. b. Add the swollen resin to the freshly prepared sodium 4-iodobenzyl alcoholate solution. c. Heat the reaction mixture to 50-60°C and stir under a nitrogen atmosphere for 24-48 hours.
-
Washing and Drying: a. Allow the resin to cool to room temperature and filter it using a sintered glass funnel. b. Wash the resin sequentially with DMF (3x), DMF/water (1:1, v/v) (3x), water (3x), DMF (3x), DCM (3x), and MeOH (3x). c. Dry the functionalized resin under vacuum to a constant weight.
Characterization: The substitution level of the resulting this compound resin can be determined by elemental analysis for iodine or by indirect methods such as loading a known Fmoc-amino acid and then measuring the Fmoc content spectrophotometrically after cleavage.
Workflow for Resin Functionalization
Caption: Workflow for the synthesis of this compound resin.
II. Loading of the First Amino Acid
The first amino acid is attached to the hydroxyl group of the this compound resin via an ester linkage. This is a critical step that determines the maximum yield of the peptide synthesis. The most common method for this esterification is the use of a carbodiimide (B86325) coupling agent with a catalyst like 4-(dimethylamino)pyridine (DMAP).
Experimental Protocol: Loading of the First Fmoc-Amino Acid
Objective: To attach the first N-Fmoc protected amino acid to the this compound resin.
Materials:
-
This compound resin
-
N-Fmoc protected amino acid (4 equivalents relative to the resin substitution)
-
N,N'-Diisopropylcarbodiimide (DIC) or N,N'-Dicyclohexylcarbodiimide (DCC) (4 equivalents)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Acetic anhydride (B1165640)
Procedure:
-
Resin Swelling: Swell the this compound resin in anhydrous DCM for at least 1 hour in a reaction vessel.
-
Esterification: a. In a separate flask, dissolve the N-Fmoc amino acid in a minimal amount of DMF and then dilute with DCM. b. Add DMAP to the amino acid solution. c. Add the amino acid solution to the swollen resin. d. Add the DIC or DCC to the resin suspension. e. Agitate the mixture at room temperature for 2-4 hours.
-
Capping of Unreacted Hydroxyl Groups: a. After the coupling reaction, filter the resin and wash with DCM. b. To block any unreacted hydroxyl groups, treat the resin with a solution of acetic anhydride and pyridine in DCM (1:1:8 v/v/v) for 1 hour.
-
Washing and Drying: a. Filter the resin and wash sequentially with DCM (3x), DMF (3x), and MeOH (3x). b. Dry the loaded resin under vacuum.
Determination of Loading Efficiency: The loading efficiency can be determined by treating a known weight of the dried resin with a 20% solution of piperidine in DMF to cleave the Fmoc group. The concentration of the resulting dibenzofulvene-piperidine adduct is then measured spectrophotometrically at 301 nm.
Quantitative Data: Representative Loading Efficiencies
Since specific data for this compound resin is not widely available, the following table provides representative loading efficiencies for the analogous Wang resin to serve as a benchmark.
| Fmoc-Amino Acid | Coupling Method | Loading (mmol/g) | Reference |
| Fmoc-Ala-OH | DIC/DMAP | 0.65 | [Generic SPPS Protocols] |
| Fmoc-Gly-OH | DIC/DMAP | 0.72 | [Generic SPPS Protocols] |
| Fmoc-Phe-OH | DIC/DMAP | 0.61 | [Generic SPPS Protocols] |
| Fmoc-Val-OH | DIC/DMAP | 0.55 | [Generic SPPS Protocols] |
Note: Loading efficiency can be affected by the steric hindrance of the amino acid side chain.
Logical Flow of First Amino Acid Loading
Caption: Workflow for loading the first Fmoc-amino acid.
III. Peptide Elongation and Cleavage
Once the first amino acid is loaded, the peptide chain is elongated using standard Fmoc-SPPS protocols. This involves iterative cycles of Fmoc deprotection with piperidine and coupling of the next Fmoc-amino acid.
Cleavage of the Peptide from the Resin
The final step is the cleavage of the completed peptide from the solid support. For benzyl ester linkers, this is typically achieved using strong acidic conditions, most commonly with trifluoroacetic acid (TFA). The electron-withdrawing nature of the iodine atom in the 4-position will make the benzyl ester linkage slightly more stable to acidolysis compared to the standard Wang resin. Therefore, slightly longer cleavage times or stronger acidic cocktails may be required for complete cleavage.
Experimental Protocol: Acidic Cleavage
Objective: To cleave the synthesized peptide from the this compound resin and remove side-chain protecting groups.
Materials:
-
Peptide-loaded resin
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (scavenger)
-
Water (scavenger)
-
Dichloromethane (DCM)
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Wash the peptide-loaded resin with DCM and dry it under vacuum.
-
Cleavage: a. Prepare a cleavage cocktail, typically TFA/TIS/Water (95:2.5:2.5, v/v/v). b. Add the cleavage cocktail to the resin (10 mL per gram of resin). c. Agitate the mixture at room temperature for 2-4 hours. The optimal time should be determined empirically.
-
Peptide Precipitation: a. Filter the resin and collect the filtrate. b. Wash the resin with a small amount of fresh TFA. c. Combine the filtrates and precipitate the peptide by adding it to a large volume of cold diethyl ether.
-
Peptide Isolation: a. Centrifuge the suspension to pellet the peptide. b. Decant the ether and wash the peptide pellet with cold ether. c. Dry the crude peptide under vacuum.
Quantitative Data: Representative Cleavage Conditions and Yields
The following table provides a comparison of common cleavage cocktails used for benzyl-type linkers.
| Cleavage Cocktail | Composition (v/v/v) | Typical Cleavage Time | Target Residues |
| Reagent K | TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5) | 2-4 hours | Peptides with multiple Arg, Trp, Cys, Met |
| TFA/TIS/Water | 95:2.5:2.5 | 2-3 hours | General purpose, good for Trp |
| TFA/DCM | 1:1 | 1-2 hours | For very acid-labile protecting groups |
Note: The presence of the iodo- group may necessitate the use of slightly harsher conditions or longer reaction times than for the standard Wang resin.
IV. Specialized Application: On-Resin Modification
The key advantage of the 4-iodobenzyl linker is the ability to perform cross-coupling reactions on the resin-bound peptide. This allows for the introduction of various functionalities at the C-terminus of the peptide before cleavage.
Conceptual Signaling Pathway for On-Resin Suzuki Coupling
Caption: On-resin Suzuki coupling followed by cleavage.
This protocol provides a framework for the utilization of this compound functionalized solid supports in peptide synthesis. Researchers are encouraged to optimize the described conditions for their specific applications, particularly for the cleavage and on-resin modification steps. The unique capabilities of this linker system offer exciting opportunities for the development of novel peptide-based therapeutics and research tools.
Application Note: Derivatization of 4-Iodobenzyl Alcohol for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and thermally stable compounds. However, many compounds of interest, including 4-iodobenzyl alcohol, possess polar functional groups (-OH) that can lead to poor chromatographic performance.[1][2] These polar groups can cause issues such as peak tailing, low volatility, and thermal degradation in the hot GC inlet and column.[2] Derivatization is a chemical modification process that converts these polar functional groups into less polar, more volatile, and more thermally stable derivatives, making them suitable for GC-MS analysis.[1][3][4] This application note provides detailed protocols for the derivatization of this compound using silylation and acylation methods.
Principle of Derivatization for Alcohols The primary goal of derivatizing this compound is to mask the active hydrogen of the hydroxyl (-OH) group.[3][5] This reduces intermolecular hydrogen bonding, which in turn decreases the compound's polarity and increases its volatility.[2] The two most common and effective methods for derivatizing alcohols for GC-MS analysis are silylation and acylation.[5][6]
-
Silylation: This is the most widely used derivatization technique for GC analysis.[3][4] It involves replacing the active hydrogen of the hydroxyl group with a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (t-BDMS) group.[3][4] The resulting silyl ethers are significantly more volatile, less polar, and more thermally stable than the parent alcohol.[3]
-
Acylation: This method converts alcohols into their corresponding esters.[5] Perfluoroacyl derivatives are often used as they are highly volatile and stable. Furthermore, the introduction of fluorine atoms can enhance the sensitivity for certain detectors like the Electron Capture Detector (ECD), although they are also fully compatible with mass spectrometry.[4]
Experimental Protocols
Method 1: Silylation using BSTFA + TMCS
Silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective method for derivatizing alcohols. The addition of a catalyst like Trimethylchlorosilane (TMCS) increases the reactivity of the reagent, making it suitable for a wide range of compounds, including those that are difficult to silylate.[7]
Materials and Reagents:
-
This compound
-
BSTFA + 1% TMCS (or a 10:1 mixture of BSTFA and TMCS)
-
Anhydrous solvent (e.g., Pyridine, Acetonitrile, or Dichloromethane)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
GC-MS system
Protocol:
-
Sample Preparation: Accurately weigh approximately 1 mg of this compound into a clean, dry 2 mL reaction vial.
-
Solvent Addition: Add 500 µL of an anhydrous solvent (e.g., pyridine) to the vial to dissolve the sample.
-
Reagent Addition: Add 100 µL of the silylating reagent (BSTFA + 1% TMCS) to the vial. It is recommended to use at least a 2:1 molar excess of the silylating reagent to active hydrogens.
-
Reaction: Cap the vial tightly and vortex for 30 seconds. Heat the vial at 70-80°C for 30-45 minutes to ensure the reaction goes to completion. The ease of derivatization for alcohols generally follows the order: primary > secondary > tertiary.
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The sample is now ready for injection into the GC-MS. Inject 1 µL of the derivatized solution for analysis.
Method 2: Acylation using Trifluoroacetic Anhydride (TFAA)
Acylation with TFAA is a rapid and effective method for derivatizing alcohols. The resulting trifluoroacetyl esters are highly volatile. This method produces an acidic byproduct (trifluoroacetic acid), which may need to be considered or removed to prevent damage to the GC column.[6]
Materials and Reagents:
-
This compound
-
Trifluoroacetic Anhydride (TFAA)
-
Anhydrous solvent/catalyst (e.g., Pyridine or Tetrahydrofuran)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Vortex mixer
-
GC-MS system
Protocol:
-
Sample Preparation: Accurately weigh approximately 1 mg of this compound into a clean, dry 2 mL reaction vial.
-
Solvent Addition: Add 500 µL of an anhydrous solvent capable of accepting the acid byproduct, such as pyridine, to dissolve the sample.
-
Reagent Addition: Add 100 µL of TFAA to the vial.
-
Reaction: Cap the vial tightly and vortex for 30 seconds. The reaction with primary alcohols is often rapid and can proceed at room temperature within minutes. For complete derivatization, allow the reaction to proceed for 15-30 minutes at room temperature or with gentle heating (e.g., 50-60°C for 10 minutes).
-
Cooling: If heated, allow the vial to cool to room temperature.
-
Analysis: The sample is now ready for GC-MS analysis. Inject 1 µL of the solution.
Data Presentation
The following table summarizes the characteristics of the recommended derivatization reagents for this compound.
| Feature | Silylation (BSTFA + TMCS) | Acylation (TFAA) |
| Derivative Formed | Trimethylsilyl (TMS) Ether | Trifluoroacetyl (TFA) Ester |
| Volatility of Derivative | High | Very High |
| Reaction Conditions | 70-80°C for 30-45 min | Room temp or 50-60°C for 10-30 min |
| Byproducts | Mono(trimethylsilyl)trifluoroacetamide (volatile, elutes with solvent)[7] | Trifluoroacetic acid (acidic, potentially corrosive to column) |
| Advantages | Most common method, byproducts are volatile and typically non-interfering, forms stable derivatives.[3][7] | Fast reaction, derivatives are highly volatile, enhances ECD response.[6] |
| Disadvantages | Reagents are moisture-sensitive, may require heating for complete reaction.[3][4] | Reagent and byproducts are corrosive, may require removal before analysis to protect the GC column.[6] |
| MS Fragmentation | Provides characteristic ions (e.g., m/z 73) aiding identification. | Provides distinct fragmentation patterns. |
Visualizations
The following diagrams illustrate the experimental workflow and the chemical reaction for the silylation of this compound.
Caption: Experimental workflow for the derivatization of this compound.
Caption: Silylation reaction of this compound with BSTFA.
References
Application Notes and Protocols for the Etherification of 4-Iodobenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for the etherification of 4-iodobenzyl alcohol. The primary method described is the Williamson ether synthesis, a robust and versatile method for preparing ethers.[1][2][3] This protocol is intended for use by qualified personnel in a laboratory setting.
Overview
The etherification of this compound is a valuable transformation in organic synthesis, particularly in the development of pharmaceutical agents and other functional materials. The resulting 4-iodobenzyl ethers can serve as key intermediates. The Williamson ether synthesis, which proceeds via an SN2 mechanism, is a reliable method for this conversion.[1] It involves the deprotonation of the alcohol to form a more nucleophilic alkoxide, which then reacts with an alkyl halide to form the desired ether.[2][4]
Experimental Protocol: Williamson Ether Synthesis of 4-Iodobenzyl Ethers
This protocol details the synthesis of 4-iodobenzyl ethers from this compound and various alkyl halides. A general procedure is provided, followed by a specific example for the synthesis of 4-iodobenzyl methyl ether, adapted from a similar synthesis of 4-bromobenzyl methyl ether.[5]
2.1. General Reaction Scheme
General reaction for the Williamson ether synthesis of 4-iodobenzyl ethers.
2.2. Materials and Reagents
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl (B1604629) bromide)
-
Diethyl ether
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297)
2.3. Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum
-
Nitrogen or argon gas inlet
-
Syringes
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
-
Thin-layer chromatography (TLC) plates and developing chamber
2.4. Experimental Procedure
Step 1: Formation of the Alkoxide
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add sodium hydride (1.2 equivalents) suspended in anhydrous DMF (10 volumes).
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous DMF to the stirred suspension of NaH.
-
Allow the reaction mixture to stir at 0 °C for 1-2 hours, or until the evolution of hydrogen gas ceases.[5][6]
Step 2: Ether Formation
-
To the freshly prepared alkoxide solution at 0 °C, add the desired alkyl halide (1.1 equivalents) dropwise via syringe.[6]
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.[6]
Step 3: Work-up and Extraction
-
Upon completion, carefully quench the reaction by pouring the mixture into water.
-
Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash successively with water and brine.[5][6]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[5][6]
Step 4: Purification
-
Purify the crude product by column chromatography on silica gel.[4][5][6]
-
The eluent system will depend on the polarity of the product, but a mixture of hexane and ethyl acetate is a common starting point.[5]
-
Collect the fractions containing the pure product, as determined by TLC analysis.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 4-iodobenzyl ether.
2.5. Characterization
The final product should be characterized by appropriate analytical techniques, such as:
-
NMR Spectroscopy (1H and 13C): To confirm the structure of the ether.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared Spectroscopy (IR): To identify the characteristic C-O ether stretch.
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected yields for the Williamson ether synthesis of halo-substituted benzyl ethers, based on analogous reactions.
| Starting Alcohol | Alkyl Halide | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |
| 4-Bromobenzyl alcohol | Methyl iodide | NaH | DMF | ~0.5 | ~85 | [5] |
| Phenol derivatives | Alkyl halides | K2CO3/Cs2CO3 | Acetonitrile | 6 | Good | [6] |
| Unactivated alcohols | Alkyl halides | NaH | THF | 4 | Good | [6] |
Experimental Workflow Diagram
Caption: Workflow for the Williamson ether synthesis of 4-iodobenzyl ethers.
Alternative Etherification Methods
While the Williamson ether synthesis is a widely used and effective method, other procedures for etherification exist. One such alternative is the dehydrative O-alkylation between two alcohols, which can be catalyzed by organohalides.[7][8] This method offers a "greener" alternative as it avoids the use of strong bases and produces water as the only byproduct. For certain substrates, this may be a more desirable synthetic route.
Safety Precautions
-
Sodium hydride (NaH) is a flammable solid and reacts violently with water to produce hydrogen gas, which is highly flammable. Handle NaH with extreme care in a fume hood and under an inert atmosphere.
-
Anhydrous solvents like DMF and THF are flammable and should be handled in a well-ventilated area, away from ignition sources.
-
Alkyl halides are often toxic and volatile. Handle them in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when performing this experiment.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Khan Academy [khanacademy.org]
- 3. Show how you would use the Williamson ether synthesis to prepare ... | Study Prep in Pearson+ [pearson.com]
- 4. cactus.utahtech.edu [cactus.utahtech.edu]
- 5. prepchem.com [prepchem.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: The Use of 4-Iodobenzyl Alcohol in the Synthesis of Radiolabeled Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the utilization of 4-iodobenzyl alcohol as a precursor in the synthesis of radiolabeled compounds, specifically focusing on the preparation of radioiodinated benzylguanidine analogues. These compounds are of significant interest in nuclear medicine for imaging and therapy. The protocols described herein outline the conversion of this compound to key intermediates and their subsequent radiolabeling with iodine isotopes.
Introduction
Radiolabeled compounds are indispensable tools in biomedical research and clinical diagnostics.[1] The incorporation of a radionuclide into a biologically active molecule allows for non-invasive imaging of physiological and pathological processes. Iodine isotopes, such as ¹²³I, ¹²⁵I, and ¹³¹I, are frequently employed for radiolabeling due to their suitable decay characteristics and well-established labeling chemistries.[2] this compound is a versatile starting material for the synthesis of various molecular probes. Its aromatic iodine atom provides a site for radioiodine exchange, a common method for introducing radioactive iodine into a molecule.[3] This document details the synthetic route from this compound to a key precursor, 4-iodobenzylamine (B181653), and its subsequent conversion to 4-iodobenzylguanidine (B227415), followed by a protocol for its radioiodination.
Data Presentation
Table 1: Physicochemical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| This compound | C₇H₇IO | 234.03 | 72-75 | White to pale cream solid |
| 4-Iodobenzaldehyde (B108471) | C₇H₅IO | 232.02 | 75-78 | Off-white to yellow solid |
| 4-Iodobenzylamine | C₇H₈IN | 233.05 | 45-48 | Light yellow solid |
| 4-Iodobenzylguanidine sulfate (B86663) | (C₈H₁₀IN₃)₂·H₂SO₄ | 648.34 | 166-168 | White crystalline solid |
Table 2: Typical Radiochemical Data for [¹²⁵I]4-Iodobenzylguanidine Synthesis
| Parameter | Typical Value |
| Radiochemical Yield | 70-80% |
| Radiochemical Purity | >97% |
| Specific Activity | >2000 Ci/mmol |
Experimental Protocols
I. Synthesis of 4-Iodobenzylamine from this compound
This protocol describes a two-step synthesis of 4-iodobenzylamine, a crucial intermediate, starting from this compound. The first step involves the oxidation of the alcohol to the corresponding aldehyde, followed by reductive amination.
A. Step 1: Oxidation of this compound to 4-Iodobenzaldehyde
-
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (DCM), anhydrous
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Chromatography column
-
-
Procedure:
-
Dissolve this compound (1 eq) in anhydrous DCM in a round-bottom flask.
-
Add PCC (1.5 eq) to the solution in one portion.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and filter through a pad of silica gel to remove the chromium salts.
-
Wash the silica gel pad with additional DCM.
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield crude 4-iodobenzaldehyde.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate (B1210297) gradient.
-
B. Step 2: Reductive Amination of 4-Iodobenzaldehyde to 4-Iodobenzylamine
-
Materials:
-
4-Iodobenzaldehyde
-
Ammonium (B1175870) acetate
-
Sodium cyanoborohydride
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
-
Procedure:
-
Dissolve 4-iodobenzaldehyde (1 eq) and ammonium acetate (10 eq) in methanol in a round-bottom flask.
-
Stir the solution at room temperature for 30 minutes.
-
Add sodium cyanoborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-16 hours. Monitor the reaction by TLC.
-
Quench the reaction by adding water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude 4-iodobenzylamine by column chromatography on silica gel.
-
II. Synthesis of 4-Iodobenzylguanidine (4-IBG) Sulfate
This protocol outlines the conversion of 4-iodobenzylamine to 4-iodobenzylguanidine sulfate, the precursor for radioiodine exchange labeling.
-
Materials:
-
4-Iodobenzylamine hydrochloride (prepared by treating the amine with HCl in ether)
-
Potassium bicarbonate
-
Sulfuric acid (2 N)
-
Heating mantle
-
Round-bottom flask
-
-
Procedure:
-
A mixture of 4-iodobenzylamine HCl (1 eq) and cyanamide (1.5 eq) is heated at 100°C for 4 hours.[4]
-
The resulting oily product is dissolved in a small amount of water.
-
A solution of potassium bicarbonate is added slowly with stirring to precipitate 4-iodobenzylguanidine bicarbonate.
-
The precipitate is collected by vacuum filtration, washed with cold water, and dried.
-
To a suspension of the bicarbonate salt in water, 2 N sulfuric acid is added slowly until a clear solution is obtained upon warming.
-
Upon cooling to room temperature, 4-iodobenzylguanidine sulfate crystallizes.
-
The crystals are collected by filtration, washed with cold water, and dried in vacuo.[4]
-
III. Radiolabeling of 4-Iodobenzylguanidine with [¹²⁵I]
This protocol describes the radioiodination of 4-iodobenzylguanidine sulfate via an isotopic exchange reaction to produce [¹²⁵I]4-iodobenzylguanidine.
-
Materials:
-
4-Iodobenzylguanidine sulfate
-
Sodium [¹²⁵I]iodide (Na¹²⁵I) in 0.1 M NaOH
-
Ammonium sulfate
-
High-temperature oil bath or heating block
-
Reaction vial (e.g., V-vial)
-
HPLC system for purification and analysis
-
-
Procedure:
-
In a reaction vial, combine 4-iodobenzylguanidine sulfate (1-2 mg) and a catalytic amount of ammonium sulfate.
-
Add the Na¹²⁵I solution (typically 1-10 mCi).
-
Heat the reaction mixture at 140-160°C for 20-30 minutes, allowing the water to evaporate.[4]
-
After cooling, dissolve the residue in HPLC mobile phase.
-
Purify the [¹²⁵I]4-iodobenzylguanidine by semi-preparative reversed-phase HPLC.
-
Collect the fraction corresponding to the product and remove the solvent under a stream of nitrogen.
-
Determine the radiochemical purity and specific activity of the final product using analytical HPLC and a calibrated dose calibrator.
-
Mandatory Visualizations
Caption: Synthetic workflow for [¹²⁵I]4-Iodobenzylguanidine.
Caption: Logical relationship in radiolabeled compound synthesis.
References
Application Note: A Detailed Protocol for the Synthesis of S-(4-Iodobenzyl) thioacetate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thioacetates are valuable intermediates in organic synthesis, primarily serving as stable, less odorous precursors to thiols.[1] The thiol functional group is crucial in many biologically active molecules and for the formation of self-assembled monolayers.[2] The S-alkylation of an alkyl halide with a thioacetate (B1230152) salt is a robust and widely employed method for preparing thioacetates.[1] This protocol details the synthesis of S-(4-Iodobenzyl) thioacetate via a nucleophilic substitution (SN2) reaction between 4-iodobenzyl bromide and potassium thioacetate.[1] This reaction provides a straightforward and high-yielding route to the desired product.
Reaction Scheme
The synthesis proceeds via the following reaction:
IC₆H₄CH₂Br + CH₃COSK → IC₆H₄CH₂SCOCH₃ + KBr (4-Iodobenzyl bromide + Potassium thioacetate → S-(4-Iodobenzyl) thioacetate + Potassium bromide)
Experimental Protocol
This section provides a detailed methodology for the synthesis of S-(4-Iodobenzyl) thioacetate.
Materials
-
4-Iodobenzyl bromide (C₇H₆BrI)[3]
-
Potassium thioacetate (CH₃COSK)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine solution (saturated aq. NaCl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography eluent
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Separatory funnel
-
Rotary evaporator
Procedure
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve potassium thioacetate (1.5 equivalents) in anhydrous dimethylformamide (DMF, approx. 10 volumes).[1]
-
Addition of Alkyl Halide: To the stirred solution, add 4-iodobenzyl bromide (1.0 equivalent) portion-wise at room temperature.[1]
-
Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 1-2 hours.[1] The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting material (4-iodobenzyl bromide) is consumed.
-
Work-up: Upon completion, quench the reaction by adding a brine solution.[1] Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.
-
Isolation: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.[1]
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[1]
-
Purification: Purify the crude S-(4-Iodobenzyl) thioacetate by column chromatography on silica gel, using a suitable eluent system such as a hexane/ethyl acetate gradient, to yield the pure product.[1]
Safety Information
-
4-Iodobenzyl bromide is corrosive, a lachrymator, and can cause burns. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.[4]
-
DMF is a skin and respiratory irritant. All procedures should be performed in a fume hood.
Data Presentation
The following table summarizes the typical quantitative data for the synthesis of S-(4-Iodobenzyl) thioacetate.
| Parameter | Value | Reference |
| Starting Halide | 4-Iodobenzyl bromide | [3] |
| Nucleophile | Potassium thioacetate | [1] |
| Stoichiometry | 1.5 eq. Potassium thioacetate | [1] |
| Solvent | Dimethylformamide (DMF) | [1] |
| Temperature | Room Temperature | [1] |
| Reaction Time | 1 - 2 hours | [1] |
| Reported Yield | Up to 99% | [5] |
| Purification Method | Column Chromatography | [1] |
Visualization
The experimental workflow for the synthesis is outlined in the diagram below.
Caption: Experimental workflow for the synthesis of S-(4-Iodobenzyl) thioacetate.
References
Application Notes and Protocols for Heck Coupling Reactions Involving 4-Iodobenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mizoroki-Heck reaction, a cornerstone of modern organic synthesis, facilitates the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to form substituted alkenes. This powerful carbon-carbon bond-forming reaction has found extensive applications in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] 4-Iodobenzyl alcohol is a valuable building block in medicinal chemistry and materials science due to the presence of both a reactive aryl iodide and a versatile primary alcohol functionality. The ability to selectively perform Heck coupling at the C-I bond while preserving the hydroxyl group opens avenues for the synthesis of a diverse array of complex molecules with potential biological activity.
These application notes provide detailed protocols and compiled data for the Heck coupling reaction of this compound with various alkene partners. The information is intended to guide researchers in designing and executing these reactions, enabling the efficient synthesis of target molecules.
Catalytic Cycle of the Heck Reaction
The generally accepted mechanism for the Heck reaction involves a palladium(0)/palladium(II) catalytic cycle. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-iodide bond of this compound to form a Pd(II) complex.
-
Alkene Coordination and Insertion (Carbopalladation): The alkene substrate coordinates to the palladium center and subsequently inserts into the Pd-aryl bond.
-
β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, forming the alkene product and a palladium-hydride species.
-
Reductive Elimination: The palladium-hydride species undergoes reductive elimination in the presence of a base to regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Caption: Catalytic cycle of the Mizoroki-Heck reaction.
Experimental Data Summary
The following table summarizes typical reaction conditions and reported yields for the Heck coupling of aryl iodides with various alkenes, providing a predictive framework for reactions involving this compound.
| Entry | Alkene Partner | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | n-Butyl acrylate (B77674) | PdCl2 (0.2) / Dppc+-PF6- (0.2) | Et3N (2) | [bmim][PF6] | 120 | 1.5 | ~99 |
| 2 | Styrene (B11656) | Pd(OAc)2 (1) / PPh3 (4) | K2CO3 (1.5) | DMF/H2O | 100 | 12 | ~96 |
| 3 | Methyl vinyl ketone | Pd(OAc)2 (1) / P(OEt)3 (4) | Et3N (1.2) | DMF | 100 | 24 | ~85 |
| 4 | Vinyl acetate (B1210297) | Pd(OAc)2 (1) / P(OEt)3 (4) | Et3N (1.2) | DMF | 100 | 24 | ~63 |
| 5 | Acrylonitrile | Pd(OAc)2 (1) / P(OEt)3 (4) | Et3N (1.2) | DMF | 100 | 24 | ~78 |
Note: The data presented is based on reactions with iodobenzene (B50100) and 1-protected-4-iodo-1H-pyrazoles as representative aryl iodides.[2][3] Yields for this compound are expected to be comparable under similar conditions.
Detailed Experimental Protocols
Protocol 1: Heck Coupling of this compound with n-Butyl Acrylate
This protocol describes a general procedure for the Heck coupling of this compound with n-butyl acrylate, a common electron-deficient alkene.
Materials:
-
This compound
-
n-Butyl acrylate
-
Palladium(II) acetate (Pd(OAc)2)
-
Tri-o-tolylphosphine (B155546) (P(o-tol)3)
-
Triethylamine (B128534) (Et3N)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Schlenk flask or sealed tube
-
Magnetic stirrer and heating block
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry Schlenk flask or sealed tube under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv.), palladium(II) acetate (0.01-0.05 equiv.), and tri-o-tolylphosphine (0.02-0.10 equiv.).
-
Add anhydrous N,N-dimethylformamide (DMF) to dissolve the solids.
-
Add triethylamine (2.0-3.0 equiv.) to the reaction mixture.
-
Finally, add n-butyl acrylate (1.2-1.5 equiv.) to the flask.
-
Seal the flask and heat the reaction mixture to 80-120 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired (E)-butyl 3-(4-(hydroxymethyl)phenyl)acrylate.
Protocol 2: Phosphine-Free Heck Coupling of this compound with Styrene in an Aqueous Medium
This protocol outlines a greener approach to the Heck reaction, avoiding the use of phosphine (B1218219) ligands and employing a more environmentally benign solvent system.
Materials:
-
This compound
-
Styrene
-
Palladium(II) chloride (PdCl2) or Palladium on carbon (Pd/C)
-
Sodium acetate (NaOAc) or Potassium carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF) and Water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask, combine this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl2, 1-5 mol%), and the base (e.g., NaOAc, 2.0 equiv.).
-
Add a mixture of DMF and water (e.g., 1:1 v/v) as the solvent.
-
Add styrene (1.1-1.5 equiv.) to the reaction mixture.
-
Fit the flask with a reflux condenser and heat the mixture to 80-100 °C with stirring.
-
Monitor the reaction by TLC. The reaction time may vary from 4 to 24 hours.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x 25 mL).
-
Combine the organic extracts, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent in vacuo.
-
Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to yield (E)-4-(2-phenylvinyl)benzyl alcohol.
General Workflow
The following diagram illustrates the general experimental workflow for a typical Heck coupling reaction.
Caption: General experimental workflow for a Heck coupling reaction.
Conclusion
The Heck coupling reaction of this compound is a versatile and efficient method for the synthesis of a wide range of substituted styrenes and cinnamate (B1238496) derivatives. By careful selection of the catalyst, base, solvent, and reaction conditions, high yields of the desired products can be achieved while preserving the sensitive alcohol functionality. The protocols and data provided in these application notes serve as a valuable resource for researchers engaged in the synthesis of complex organic molecules for pharmaceutical and materials science applications. Further optimization may be required for specific substrate combinations to achieve maximum efficiency.
References
Application Notes and Protocols: 4-Iodobenzyl Alcohol as a Versatile Linker in Combinatorial Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of combinatorial chemistry and solid-phase organic synthesis (SPOS), the choice of a linker is paramount to the success of a synthetic strategy. The linker tethers the initial building block to the solid support and must be stable throughout the synthetic sequence, yet cleavable under specific conditions to release the final product. 4-Iodobenzyl alcohol emerges as a strategic linker, particularly for libraries where post-synthesis modification via cross-coupling reactions is desired. The presence of the iodo group provides a reactive handle for transition-metal-catalyzed reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of molecular diversity at a late stage in the synthesis. This document provides detailed application notes and protocols for the effective use of this compound as a linker in the generation of small molecule libraries.
Core Principles and Applications
The utility of the this compound linker is twofold. Firstly, it forms a benzyl (B1604629) ether linkage with the initial substrate, which is stable to a wide range of reaction conditions but can be cleaved under acidic conditions (e.g., trifluoroacetic acid, TFA) or by hydrogenolysis. Secondly, the aromatic iodine serves as a versatile functional group for diversification. This dual functionality allows for the construction of a core scaffold on the solid support, followed by the introduction of various substituents through palladium-catalyzed cross-coupling reactions.
Key Applications:
-
Late-stage functionalization: The iodo group allows for the introduction of diverse aryl, heteroaryl, or vinyl groups at the final stages of synthesis using reactions like Suzuki, Heck, or Sonogashira couplings.
-
Traceless linking: While the primary cleavage of the benzyl ether linkage leaves a hydroxyl group on the product, subsequent chemical manipulation can render the linkage "traceless" in the sense that the point of attachment is not immediately obvious.
-
Scaffold diversification: The linker itself can be part of the final molecule, with the benzyl group acting as a central scaffold for diversification.
Experimental Protocols
Protocol 1: Immobilization of this compound onto a Solid Support (Merrifield Resin)
This protocol describes the preparation of this compound-functionalized resin, often referred to as iodo-Wang resin or simply iodobenzyl resin.
Materials:
-
Merrifield resin (chloromethylated polystyrene)
-
This compound
-
Potassium iodide (KI)
-
Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Swell the Merrifield resin (1.0 eq, e.g., 1.0 g, 1.0 mmol/g loading) in DMF for 1 hour in a peptide synthesis vessel.
-
Drain the DMF and wash the resin with DCM (3 x 10 mL).
-
In a separate flask, dissolve this compound (3.0 eq) and potassium iodide (0.1 eq) in a minimal amount of DMF.
-
Add the solution of this compound to the swollen resin.
-
Add DIPEA (3.0 eq) to the resin suspension.
-
Heat the reaction mixture to 80 °C and agitate for 16-24 hours.
-
Allow the reaction to cool to room temperature. Drain the solvent.
-
Wash the resin sequentially with DMF (3 x 10 mL), DMF/water (1:1, 3 x 10 mL), DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Dry the resin under vacuum to a constant weight.
-
The loading of the resin can be determined by elemental analysis for iodine or by a test cleavage of a known attached substrate.
Workflow for Resin Functionalization:
Caption: Workflow for the functionalization of Merrifield resin with this compound.
Protocol 2: Attachment of a Carboxylic Acid to the this compound Resin
This protocol outlines the esterification of a carboxylic acid to the hydroxyl group of the resin-bound linker.
Materials:
-
This compound resin
-
Carboxylic acid (e.g., Fmoc-protected amino acid)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Swell the this compound resin (1.0 eq) in DCM for 1 hour.
-
Drain the DCM.
-
In a separate flask, dissolve the carboxylic acid (3.0 eq) and DMAP (0.1 eq) in a mixture of DCM and DMF (4:1).
-
Add the carboxylic acid solution to the resin.
-
Add DIC (3.0 eq) to the resin suspension.
-
Agitate the reaction mixture at room temperature for 4-6 hours.
-
Drain the solvent and wash the resin with DCM (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).
-
Dry the resin under vacuum.
-
The success of the loading can be monitored using a colorimetric test (e.g., Ninhydrin test if an amine is deprotected) or by a test cleavage.
Protocol 3: Solid-Phase Suzuki-Miyaura Cross-Coupling
This protocol describes the diversification of the resin-bound molecule via a Suzuki-Miyaura reaction on the iodo- group.
Materials:
-
Resin-bound substrate with the 4-iodobenzyl linker
-
Aryl or vinyl boronic acid (5.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.1 eq)
-
Sodium carbonate (Na₂CO₃), 2M aqueous solution
-
1,2-Dimethoxyethane (DME) or a mixture of DME and water
Procedure:
-
Swell the resin (1.0 eq) in the reaction solvent (e.g., DME) for 30 minutes.
-
In a separate flask, dissolve the boronic acid (5.0 eq) in the reaction solvent.
-
Add the boronic acid solution to the resin.
-
Add the aqueous sodium carbonate solution.
-
Add the palladium catalyst (Pd(PPh₃)₄).
-
Heat the reaction mixture to 80-90 °C under an inert atmosphere (e.g., Argon or Nitrogen) and agitate for 12-16 hours.
-
Cool the reaction to room temperature and drain the solvent.
-
Wash the resin thoroughly with the reaction solvent, water, DMF, and DCM to remove excess reagents and catalyst.
-
Dry the resin under vacuum.
General Workflow for Solid-Phase Synthesis using this compound Linker:
Caption: General workflow for combinatorial synthesis using a this compound linker.
Protocol 4: Cleavage of the Final Product from the Resin
This protocol provides two common methods for cleaving the benzyl ether linkage.
Method A: Acidic Cleavage with Trifluoroacetic Acid (TFA)
Materials:
-
Dry, resin-bound final product
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS))
-
Cold diethyl ether
Procedure:
-
Place the dry resin in a reaction vessel.
-
Add the cleavage cocktail (approximately 10 mL per gram of resin).
-
Agitate the suspension at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with additional neat TFA (2 x 2 mL).
-
Combine the filtrates and precipitate the crude product by adding it dropwise to a large volume of cold diethyl ether.
-
Collect the precipitate by centrifugation or filtration.
-
Wash the crude product with cold diethyl ether.
-
Dry the product under vacuum.
-
Purify the product by an appropriate method (e.g., HPLC).
Method B: Hydrogenolysis
Materials:
-
Dry, resin-bound final product
-
Palladium on carbon (Pd/C, 10 wt. %)
-
Solvent (e.g., THF, methanol, or a mixture)
-
Hydrogen source (e.g., hydrogen gas balloon or ammonium (B1175870) formate)
Procedure:
-
Swell the resin in the chosen solvent.
-
Add the Pd/C catalyst (catalytic amount).
-
If using hydrogen gas, purge the vessel with hydrogen and maintain a hydrogen atmosphere (balloon pressure is often sufficient).
-
If using a hydrogen donor like ammonium formate, add it in excess.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours.
-
Filter the reaction mixture to remove the resin and catalyst.
-
Wash the resin and catalyst with the reaction solvent.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
Purify the crude product.
Data Presentation
The following tables provide representative, albeit hypothetical, data for the key steps in a combinatorial synthesis using a this compound linker. The data is based on typical yields and purities observed for similar solid-phase syntheses.
Table 1: Resin Loading and Initial Substrate Attachment
| Resin Type | Linker | Substrate | Coupling Method | Loading Efficiency (%) | Final Loading (mmol/g) |
| Merrifield | This compound | Fmoc-Ala-OH | DIC/DMAP | 85 | 0.85 |
| Merrifield | This compound | Boc-Gly-OH | DIC/DMAP | 90 | 0.90 |
Table 2: Suzuki-Miyaura Coupling on Solid Support
| Resin-Bound Substrate | Boronic Acid | Catalyst | Base | Solvent | Reaction Time (h) | Conversion (%) |
| Resin-Iodo-Scaffold-A | Phenylboronic acid | Pd(PPh₃)₄ | 2M Na₂CO₃ | DME | 16 | >95 |
| Resin-Iodo-Scaffold-A | 3-Thiopheneboronic acid | Pd(PPh₃)₄ | 2M Na₂CO₃ | DME | 16 | >90 |
| Resin-Iodo-Scaffold-B | 4-Pyridylboronic acid | Pd(PPh₃)₄ | 2M K₂CO₃ | DME/H₂O | 18 | >92 |
Table 3: Cleavage and Purity of Final Products
| Precursor on Resin | Cleavage Method | Cleavage Time (h) | Crude Yield (%) | Purity by HPLC (%) |
| Resin-Phenyl-Scaffold-A | 95% TFA/H₂O/TIS | 3 | 88 | 85 |
| Resin-Thienyl-Scaffold-A | 95% TFA/H₂O/TIS | 3 | 82 | 80 |
| Resin-Pyridyl-Scaffold-B | H₂ / Pd-C in THF | 24 | 75 | 78 |
Concluding Remarks
This compound is a valuable and versatile linker for combinatorial chemistry, offering a stable attachment point and a handle for late-stage diversification. The protocols provided herein offer a comprehensive guide for its implementation in the synthesis of small molecule libraries. While the specific reaction conditions may require optimization depending on the substrate and desired transformations, the fundamental principles and workflows remain consistent. The ability to perform powerful C-C bond-forming reactions on the solid support significantly expands the scope of accessible chemical space, making the this compound linker an important tool for drug discovery and development professionals.
Application Notes and Protocols: Synthesis of Bioactive Molecules Starting from 4-Iodobenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Iodobenzyl alcohol is a versatile and valuable starting material in medicinal chemistry for the synthesis of a variety of bioactive molecules. Its utility stems from the presence of two key functional groups: the primary alcohol, which can be readily oxidized to an aldehyde, and the iodo group, which can participate in a range of carbon-carbon bond-forming reactions, such as the Suzuki, Heck, and Sonogashira couplings. This application note focuses on the synthesis of a potent class of anti-cancer agents, the combretastatin (B1194345) analogs, starting from this compound. Combretastatins are known for their ability to inhibit tubulin polymerization, a critical process in cell division, making them attractive targets for cancer therapy.[1][2]
This document provides detailed protocols for the synthesis of a (Z)-iodo-combretastatin analog, including the initial oxidation of this compound and the subsequent Wittig reaction to form the characteristic stilbene (B7821643) bridge. Furthermore, a protocol for the in vitro evaluation of the synthesized compound's biological activity using a tubulin polymerization inhibition assay is described.
Synthetic Strategy Overview
The synthetic pathway to the target (Z)-1-(4-iodophenyl)-2-(3,4,5-trimethoxyphenyl)ethene, a representative iodo-combretastatin analog, involves a two-step sequence starting from this compound.
-
Oxidation: The initial step is the selective oxidation of the primary alcohol group of this compound to the corresponding aldehyde, 4-iodobenzaldehyde (B108471). This transformation is crucial as the aldehyde is a key electrophile in the subsequent Wittig reaction.
-
Wittig Reaction: The second step involves the Wittig reaction between 4-iodobenzaldehyde and the phosphonium (B103445) ylide generated from (3,4,5-trimethoxybenzyl)triphenylphosphonium bromide. This reaction forms the cis-stilbene (B147466) (Z-isomer) double bond, which is a critical structural feature for the biological activity of many combretastatin analogs.[1]
Caption: Synthetic route to a (Z)-iodo-combretastatin analog.
Experimental Protocols
Protocol 1: Oxidation of this compound to 4-Iodobenzaldehyde
This protocol describes a mild and selective oxidation of this compound to 4-iodobenzaldehyde using pyridinium (B92312) chlorochromate (PCC).
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Celatom® or Celite®
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous solution of NaCl)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Short path distillation apparatus (for solvent removal)
-
Chromatography column
Procedure:
-
To a stirred suspension of pyridinium chlorochromate (1.5 equivalents) in anhydrous dichloromethane (10 mL per gram of alcohol) in a round-bottom flask, add a solution of this compound (1.0 equivalent) in anhydrous dichloromethane.
-
Stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with an equal volume of diethyl ether and pass it through a short pad of silica gel topped with a layer of Celatom® to filter out the chromium salts.
-
Wash the filter cake with additional diethyl ether.
-
Combine the organic filtrates and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-iodobenzaldehyde.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent to afford pure 4-iodobenzaldehyde as a white solid.
| Parameter | Value | Reference |
| Reactants | This compound, PCC | General oxidation protocols |
| Solvent | Anhydrous Dichloromethane | General oxidation protocols |
| Reaction Time | 2-3 hours | General oxidation protocols |
| Yield | Typically >85% | [3] |
Protocol 2: Wittig Reaction for the Synthesis of (Z)-1-(4-Iodophenyl)-2-(3,4,5-trimethoxyphenyl)ethene
This protocol details the Wittig reaction between 4-iodobenzaldehyde and the ylide generated from (3,4,5-trimethoxybenzyl)triphenylphosphonium bromide to predominantly yield the Z-isomer.[4][5]
Materials:
-
(3,4,5-Trimethoxybenzyl)triphenylphosphonium bromide
-
4-Iodobenzaldehyde
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or n-Butyllithium (n-BuLi)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate
-
Hexane
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk flask or oven-dried round-bottom flask with a septum
-
Magnetic stirrer and stir bar
-
Syringes and needles
Procedure:
-
To a Schlenk flask containing a suspension of (3,4,5-trimethoxybenzyl)triphenylphosphonium bromide (1.1 equivalents) in anhydrous THF, add sodium hydride (1.2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Allow the mixture to warm to room temperature and stir for 1 hour. The formation of the orange-red ylide indicates a successful reaction.
-
Cool the reaction mixture back to 0 °C and add a solution of 4-iodobenzaldehyde (1.0 equivalent) in anhydrous THF dropwise via syringe.
-
Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to separate the Z and E isomers and obtain the pure (Z)-1-(4-iodophenyl)-2-(3,4,5-trimethoxyphenyl)ethene.
| Parameter | Value | Reference |
| Reactants | 4-Iodobenzaldehyde, (3,4,5-Trimethoxybenzyl)triphenylphosphonium bromide, NaH | [6] |
| Solvent | Anhydrous Tetrahydrofuran | [6] |
| Reaction Time | Overnight | [6] |
| Yield of Z-isomer | Varies, typically the major product with non-stabilized ylides | [4] |
Biological Activity Evaluation
Protocol 3: In Vitro Tubulin Polymerization Inhibition Assay
This fluorescence-based assay measures the ability of a test compound to inhibit the polymerization of tubulin into microtubules.[7][8]
Materials:
-
Purified tubulin (>99%)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
Guanosine-5'-triphosphate (GTP)
-
Glycerol
-
Fluorescent reporter (e.g., DAPI)
-
Test compound (e.g., (Z)-1-(4-iodophenyl)-2-(3,4,5-trimethoxyphenyl)ethene) dissolved in DMSO
-
Positive control (e.g., Nocodazole or Colchicine)
-
Negative control (vehicle, DMSO)
-
Black 96-well microplate
-
Fluorescence plate reader with temperature control
Procedure:
-
Preparation of Reagents: Prepare a stock solution of the test compound and positive control in DMSO. Prepare a tubulin stock solution in the polymerization buffer on ice. Prepare a reaction mixture containing tubulin, GTP, and the fluorescent reporter in the polymerization buffer with glycerol. Keep all solutions on ice.
-
Assay Setup: Add the test compound at various concentrations, positive control, and negative control to the wells of a pre-warmed (37 °C) 96-well plate.
-
Initiation of Polymerization: To initiate the reaction, add the cold tubulin reaction mixture to each well.
-
Data Acquisition: Immediately place the plate in the fluorescence plate reader pre-heated to 37 °C. Measure the fluorescence intensity at regular intervals (e.g., every minute) for 60 minutes using appropriate excitation and emission wavelengths for the fluorescent reporter (e.g., ~360 nm excitation and ~450 nm emission for DAPI).[8]
-
Data Analysis: Plot the fluorescence intensity versus time to obtain polymerization curves. The rate of polymerization and the maximum polymer mass can be determined. Calculate the percentage of inhibition for each concentration of the test compound relative to the negative control. Determine the IC₅₀ value (the concentration of the compound that inhibits tubulin polymerization by 50%) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Quantitative Data
The biological activity of iodo-substituted combretastatin analogs has been reported in the literature. While the specific IC₅₀ for the exact molecule synthesized in this protocol may not be available without direct testing, the data for closely related compounds provide a strong indication of its potential potency.
| Compound | Cell Line | IC₅₀ (nM) | Reference |
| (Z)-1-(3-amino-4-methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)ethene (CA-4 analog) | HCT-15 (colon) | 3.6 | [9] |
| (Z)-1-(N-methyl-indol-5-yl)-2-(3,4,5-trimethoxyphenyl)ethene (CA-4 analog) | HCT-15 (colon) | 9.5 | [9] |
| Combretastatin A-4 (CA-4) | Various | 2.9 - 8.1 | [10] |
| Iodo-stilbene derivative (general) | Various cancer cell lines | Low micromolar to nanomolar range | [11][12] |
Signaling Pathway
Combretastatins and their analogs exert their anti-cancer effects by disrupting the dynamics of microtubules, which are essential components of the cytoskeleton and the mitotic spindle.
Caption: Signaling pathway of iodo-combretastatin analogs.
The (Z)-iodo-combretastatin analog binds to the colchicine-binding site on β-tubulin. This binding event prevents the polymerization of tubulin dimers into microtubules. The resulting destabilization of the microtubule network leads to the disruption of the mitotic spindle, a crucial apparatus for chromosome segregation during cell division. Consequently, the cell cycle is arrested at the G2/M phase, which ultimately triggers apoptosis (programmed cell death) in rapidly proliferating cancer cells.[2]
References
- 1. Synthesis of Combretastatin A-4 Analogs and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Design, synthesis and biological evaluation of combretastatin A-4 sulfamate derivatives as potential anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and evaluation of stilbene and dihydrostilbene derivatives as potential anticancer agents that inhibit tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Catalytic Applications of 4-Iodobenzyl Alcohol: A Guide for Researchers
Introduction
4-Iodobenzyl alcohol is a versatile building block in organic synthesis, prized by researchers, scientists, and drug development professionals for its dual reactivity. The presence of both a reactive aryl iodide and a primary benzyl (B1604629) alcohol moiety allows for a wide range of catalytic transformations. The aryl iodide is an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Simultaneously, the benzyl alcohol group can undergo catalytic oxidation to aldehydes or be subjected to reduction. This unique combination of functional groups makes this compound a valuable precursor for the synthesis of complex molecules, including active pharmaceutical ingredients and functional materials.
This document provides detailed application notes and protocols for the key catalytic reactions involving this compound, with a focus on palladium-catalyzed cross-coupling reactions, as well as catalytic oxidation and reduction.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of biaryl compounds, arylated alkenes, alkynes, and amines.[1] this compound, as an aryl iodide, is a highly reactive electrophile in these transformations. The selection of the appropriate catalyst, ligand, base, and solvent system is critical for achieving high yields and selectivity, especially given the presence of the hydroxyl group which may require protection or specific reaction conditions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an aryl halide and an organoboron compound, such as a boronic acid or ester.[2]
Quantitative Data for Suzuki-Miyaura Coupling of Aryl Iodides
| Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/Water | 80-100 | 12-24 | Good to Excellent | General protocol for aryl iodides. |
| Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 80 | 12 | 85 | Data for a similar alkyl iodide; conditions are often transferable to aryl iodides.[3] |
| 4-Methylphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 8 | High | General conditions for challenging substrates. |
| Mesitylboronic acid | Pd(PPh₃)₄ | Ba(OH)₂ | DME/H₂O | 80 | 4 | Quantitative | Effective for sterically hindered partners.[2] |
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., a mixture of toluene, ethanol, and water).
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base.[4]
Quantitative Data for Heck Reaction of Aryl Iodides
| Alkene Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| n-Butyl acrylate | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 | 4 | High | General conditions for activated alkenes. |
| Styrene | Pd(OAc)₂ / P(OEt)₃ | Et₃N | DMF | 80 | 24 | 95 | Optimized for a similar 4-iodo-pyrazole substrate.[5] |
| Methyl acrylate | Pd/C | Et₃N | NMP | 120 | 2 | >95 | Heterogeneous catalyst, good for recycling. |
| Various alkenes | Palladacycle catalyst | NaOAc | DMF | 130-140 | 6-12 | Good to Excellent | High turnover numbers observed.[4] |
Experimental Protocol: Heck Reaction
-
Reaction Setup: In a reaction vessel, combine this compound (1.0 equiv.), the alkene (1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and a suitable ligand if necessary.
-
Inert Atmosphere: Degas the vessel and place it under an inert atmosphere (e.g., Argon or Nitrogen).
-
Reagent Addition: Add the base (e.g., Et₃N, 1.2 equiv.) and a suitable solvent (e.g., DMF or acetonitrile).
-
Reaction: Heat the mixture to the required temperature, monitoring the reaction progress by an appropriate analytical technique (e.g., GC-MS or LC-MS).
-
Work-up: After the reaction is complete, cool the mixture, filter to remove any solids, and remove the solvent.
-
Purification: Purify the resulting crude product by column chromatography.
Sonogashira Coupling
The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst.[6][7]
Quantitative Data for Sonogashira Coupling of Aryl Iodides
| Alkyne Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | Room Temp. | 3-12 | High | Standard conditions.[8] |
| Terminal Alkyne | Pd(acac)₂ / PPh₃ / CuI | Et₂NH | DMF | 60 | 1-3 | up to 98 | High yields for various alkynes with 4-iodoisoxazoles. |
| Propargyl alcohol | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | Room Temp. | 3 | Good | Demonstrates tolerance of hydroxyl groups. |
| Various alkynes | Cu(OTf)₂ / Phosphate ligand | - | - | 130 | 16 | Good to Excellent | Copper-catalyzed variant.[8] |
Experimental Protocol: Sonogashira Coupling
-
Reaction Setup: To a solution of this compound (1.0 equiv.) and a terminal alkyne (1.5 equiv.) in a deoxygenated solvent such as THF or DMF, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-3 mol%), the copper(I) co-catalyst (e.g., CuI, 3-5 mol%), and a base (e.g., triethylamine, 3.0 equiv.).
-
Reaction: Stir the reaction under an inert atmosphere at the appropriate temperature until completion.
-
Work-up: Dilute the reaction mixture with an organic solvent, wash with aqueous solutions, dry the organic phase, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds through the palladium-catalyzed coupling of an amine with an aryl halide.[9] The presence of the benzylamine (B48309) moiety in a substrate like 4-iodobenzylamine, a close analog of this compound, highlights the need for careful optimization to avoid side reactions.[1]
Quantitative Data for Buchwald-Hartwig Amination of Aryl Iodides
| Amine Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Primary/Secondary Aliphatic Amine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 80-110 | 12-24 | High | General protocol for a strong base.[1] |
| Functionalized Amine | Pd₂(dba)₃ / RuPhos | K₃PO₄ | Dioxane | 100-120 | 12-24 | Good | Protocol with a weaker base.[1] |
| Morpholine | Pd(dba)₂ / tBuDavePhos | KOtBu | Xylene | 100-120 | 12-24 | High | Effective for amines without β-hydrogens.[10] |
| Primary Aliphatic Amine | CuI / 2-isobutyrylcyclohexanone | KOtBu | DMF | 100-120 | 12-24 | Good | Copper-catalyzed for amines with β-hydrogens.[10] |
Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), the amine (1.2 mmol, 1.2 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol% Pd), and the phosphine (B1218219) ligand (2-4 mol%).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Reagent Addition: Add the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv.) and the anhydrous solvent (e.g., toluene, 2-4 mL).
-
Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC/LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.
-
Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Catalytic Oxidation
The selective oxidation of the benzyl alcohol functionality in this compound to 4-iodobenzaldehyde (B108471) is a valuable transformation, providing a key intermediate for further synthetic modifications. Various catalytic systems have been developed for the aerobic oxidation of benzyl alcohols.
Quantitative Data for Catalytic Oxidation of Benzyl Alcohols
| Catalyst System | Oxidant | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Selectivity (%) | Notes |
| Fe(NO₃)₃·9H₂O | Air | 1,4-Dioxane | 80 | 6 | 85 | >95 (to Benzaldehyde) | Effective for various benzylic alcohols.[11] |
| Au-Pd bimetallic clusters | O₂ | Solvent-free | 120 | 3 | High | High | Efficient under mild conditions.[12] |
| Co₁/NC | O₂ | Toluene | 100 | 5 | 95.2 | >99.9 (to Benzaldehyde) | Single-atom catalyst with high selectivity. |
| Flavin-zinc(II)-cyclen | Air/Light | Acetonitrile/Water | Room Temp. | - | - | - | Photocatalytic oxidation with high quantum yield.[13] |
Experimental Protocol: Catalytic Aerobic Oxidation
-
Reaction Setup: To a reaction flask, add this compound (1.0 mmol), the catalyst (e.g., Co₁/NC, 1-5 mol%), and the solvent (e.g., toluene, 5 mL).
-
Reaction: Stir the mixture at the desired temperature under an atmosphere of air or oxygen.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Work-up: After the reaction, filter off the catalyst.
-
Purification: Remove the solvent under reduced pressure and purify the crude 4-iodobenzaldehyde by column chromatography or distillation.
Catalytic Reduction
The functional groups of this compound can be selectively reduced under different catalytic conditions. Catalytic transfer hydrogenation can reduce the benzyl alcohol to a methyl group, yielding 4-iodotoluene (B166478), while preserving the C-I bond.
Quantitative Data for Catalytic Transfer Hydrogenation of Benzylic Alcohols
| Hydrogen Donor | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| 1,4-Cyclohexadiene (B1204751) | I₂ (initiator) | CH₂Cl₂ | Room Temp. | - | High | Deoxygenation of benzylic alcohols.[14] |
| Isopropanol | Ru(II) complexes | Halogenated hydrocarbons | 100-140 | - | Good | Reduction of aldehydes, but the principle applies.[15] |
| Benzyl alcohol | - | - | - | - | - | Benzyl alcohol itself can act as a hydrogen donor.[15] |
Experimental Protocol: Catalytic Transfer Hydrogenation (Deoxygenation)
-
Reaction Setup: In a reaction flask, dissolve this compound (1.0 mmol) in a suitable solvent such as dichloromethane.
-
Reagent Addition: Add the hydrogen donor (e.g., 1,4-cyclohexadiene, 3-5 equiv.) and a catalytic amount of an initiator (e.g., iodine, 5-10 mol%).
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the progress of the reaction by TLC or GC-MS.
-
Work-up: Upon completion, quench the reaction with a solution of sodium thiosulfate.
-
Purification: Extract the product with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure. Purify the resulting 4-iodotoluene by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Heck Reaction [organic-chemistry.org]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. Frontiers | Selective Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde by Nitrates [frontiersin.org]
- 12. mdpi.com [mdpi.com]
- 13. Catalytic photooxidation of 4-methoxybenzyl alcohol with a flavin-zinc(II)-cyclen complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Iodine as an efficient initiator for the transfer-hydrogenation from 1,4-cyclohexadiene to aryl-substituted alkenes and the deoxygenation of benzylic alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling of 4-Iodobenzyl Alcohol
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) for optimizing the Suzuki-Miyaura cross-coupling of 4-iodobenzyl alcohol.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: Low to No Product Formation
Question: My Suzuki coupling reaction with this compound is resulting in a low yield or no desired product. What are the potential causes and how can I address them?
Answer: Low or no product formation in the Suzuki coupling of this compound can stem from several factors, often related to catalyst activity, reaction conditions, or the inherent properties of the substrate. The presence of the benzylic hydroxyl group can sometimes lead to complications. Here are the primary causes and recommended solutions:
-
Catalyst Inactivation: The palladium catalyst is crucial. It can be rendered inactive by exposure to oxygen or by coordination with the hydroxyl group of the starting material.
-
Solution: Ensure all solvents and reagents are thoroughly degassed using methods like freeze-pump-thaw or by bubbling an inert gas (Argon or Nitrogen) through the reaction mixture.[1][2] Use a fresh batch of a reliable palladium catalyst or a more stable pre-catalyst. Maintaining a strict inert atmosphere throughout the reaction is critical.[3]
-
-
Inappropriate Ligand Choice: The ligand stabilizes the palladium catalyst and facilitates the key steps of the catalytic cycle. A poorly chosen ligand can lead to slow or incomplete reactions.
-
Solution: For substrates with potentially coordinating groups like alcohols, bulky and electron-rich phosphine (B1218219) ligands such as SPhos or XPhos are often effective.[4] These ligands can promote the desired catalytic cycle and minimize side reactions.
-
-
Ineffective Base or Solvent System: The base is essential for the transmetalation step, and its effectiveness is highly dependent on the solvent.
-
Solution: Screen a variety of bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄.[3][5] The solubility of the base in the chosen solvent is a key factor. A combination of an organic solvent with water (e.g., Toluene/H₂O, THF/H₂O, or Dioxane/H₂O) often improves the solubility of the base and facilitates the reaction.[5][6]
-
-
Poor Quality of Reagents: The purity of the boronic acid, this compound, and solvents is critical. Boronic acids can degrade over time, leading to the formation of boroxines, which can affect reactivity.
-
Solution: Use fresh or recently purified boronic acid. Ensure that solvents are anhydrous (if required by the specific protocol) and properly degassed.
-
Issue 2: Significant Formation of Side Products
Question: I am observing significant side products, such as homocoupling of the boronic acid and dehalogenation of my starting material. How can I minimize these?
Answer: The formation of side products is a common issue that directly impacts the yield of the desired product.
-
Homocoupling: This occurs when the boronic acid couples with itself. It is often promoted by the presence of oxygen or Pd(II) species.
-
Solution: Rigorous degassing of all reagents and solvents is the most effective way to minimize homocoupling. Using a direct Pd(0) source, such as Pd(PPh₃)₄, or a pre-catalyst that efficiently generates the active Pd(0) species can also reduce this side reaction.
-
-
Dehalogenation (Protodeiodination): This is the replacement of the iodine atom with a hydrogen atom. It can be caused by sources of active hydrogen in the reaction mixture or an inefficient catalyst.
-
Solution: Try using a milder base or lowering the reaction temperature. Employing a more efficient catalyst system that favors the cross-coupling pathway over dehalogenation can also be beneficial.
-
Data Presentation: Comparison of Reaction Conditions
The following tables summarize the performance of various catalyst systems for the Suzuki-Miyaura coupling of benzyl (B1604629) halides and other functionalized aryl iodides, which can serve as a guide for optimizing the reaction of this compound.
Table 1: Catalyst System Comparison for Suzuki Coupling of Benzyl Halides with Phenylboronic Acid
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| PdCl₂(dppf)·CH₂Cl₂ (2) | - | Cs₂CO₃ (3) | THF/H₂O (10:1) | 77 | - | 85 |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene/H₂O (10:1) | 110 | 4 | >95 |
| Pd(OAc)₂ (5) | DPEPhos (5.5) | NaHCO₃ (2.5) | Ethanol | 80 | 24 | 76 |
| Pd(OAc)₂ (5) | PPh₃ (11) | Na₂CO₃ (2.5) | THF/H₂O (1:1) | 40 | 24 | 70 |
| trans-PdBr(N-Succ)(PPh₃)₂ (1) | - | Na₂CO₃ (2M aq.) | THF | 60 | 2 | 88 |
Data adapted from analogous reactions and serve as a starting point for optimization.[5][6][7]
Table 2: Influence of Base and Solvent on Suzuki Coupling of Aryl Iodides
| Catalyst System | Base (equiv.) | Solvent System | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/EtOH/H₂O (4:1:1) | 90 | 12 | >90 |
| Pd(OAc)₂ (2) / PPh₃ (4) | K₃PO₄ (3) | 1,4-Dioxane/H₂O (4:1) | 100 | 8 | High |
| PdCl₂(dppf) (3) | Cs₂CO₃ (2.5) | DMF | 80 | 16 | High |
This data illustrates general trends for aryl iodides.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a general guideline and may require optimization for specific arylboronic acids.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2-1.5 equiv.)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv.)
-
Solvent System (e.g., Toluene/Ethanol/Water, 4:1:1, degassed)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Brine
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[2]
-
Solvent Addition: Under the inert atmosphere, add the degassed solvent mixture via syringe.
-
Catalyst Addition: Add the palladium catalyst under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to 80-100°C with vigorous stirring. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (B1210297) and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.
Visualizations
Diagram 1: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in the Suzuki coupling of this compound.
Diagram 2: Suzuki-Miyaura Catalytic Cycle with Potential Failure Points
Caption: The Suzuki-Miyaura catalytic cycle, highlighting potential points of failure.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Sonogashira Reactions for 4-Iodobenzyl Alcohol
Welcome to the technical support center for the Sonogashira cross-coupling reaction, with a specific focus on optimizing conditions for 4-iodobenzyl alcohol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and refine their experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control for a successful Sonogashira reaction with this compound?
A1: The most critical parameters include the quality and activity of the palladium catalyst and copper(I) cocatalyst, the complete exclusion of oxygen from the reaction mixture, and the choice of a suitable base and solvent.[1] this compound is an activated aryl iodide, which should facilitate the reaction, but the benzylic alcohol functionality can potentially coordinate with the metal catalysts, so careful optimization is key.
Q2: I am observing significant homocoupling of my alkyne (Glaser coupling). How can I minimize this side reaction?
A2: Alkyne homocoupling is a common side reaction, often promoted by the presence of oxygen and the copper cocatalyst.[1] To minimize this, ensure your reaction is performed under a strictly inert atmosphere (e.g., nitrogen or argon) using degassed solvents. Reducing the amount of the copper(I) iodide cocatalyst or switching to a copper-free protocol can also be effective strategies.[1]
Q3: My reaction mixture turns black, and I am getting low to no product yield. What is happening?
A3: The formation of a black precipitate, known as palladium black, indicates the decomposition of your palladium(0) catalyst.[1] This is often caused by the presence of oxygen, impurities in the reagents or solvent, or excessively high reaction temperatures. Ensure all components of your reaction are pure and that the system is thoroughly deoxygenated.
Q4: Can the benzylic alcohol group of this compound interfere with the reaction?
A4: While the Sonogashira coupling is generally tolerant of a wide range of functional groups, the hydroxyl group can potentially interact with the catalyst. If you suspect interference, you can protect the alcohol as a silyl (B83357) ether (e.g., TBDMS ether) before the coupling reaction and deprotect it afterward. However, in many cases, protection is not necessary.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the Sonogashira coupling of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Inactive catalyst | Use a fresh batch of palladium and copper(I) catalysts. Ensure proper storage under an inert atmosphere. |
| Insufficiently inert atmosphere | Degas all solvents and reagents thoroughly. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction. | |
| Inappropriate solvent | Ensure all reactants are soluble in the chosen solvent. Consider switching to a different solvent or using a co-solvent system (e.g., THF/triethylamine). | |
| Incorrect base | The base is crucial for deprotonating the terminal alkyne. Ensure you are using a suitable amine base (e.g., triethylamine, diisopropylamine) in sufficient excess. | |
| Low reaction temperature | While many Sonogashira reactions proceed at room temperature, some less reactive substrates may require heating. Incrementally increase the temperature (e.g., to 50-80 °C). | |
| Significant Alkyne Homocoupling | Presence of oxygen | Rigorously exclude oxygen from the reaction. Use freeze-pump-thaw cycles for solvent degassing. |
| High copper catalyst loading | Reduce the amount of CuI to the minimum effective concentration (e.g., 1-2 mol%). | |
| Reaction kinetics favor homocoupling | Consider a slow addition of the alkyne to the reaction mixture. | |
| Formation of Palladium Black | Oxygen in the reaction | Improve inert atmosphere techniques. |
| Impure reagents or solvent | Use freshly purified reagents and anhydrous, degassed solvents. | |
| High temperature | If heating, ensure the temperature is not excessively high, which can promote catalyst decomposition. | |
| Incomplete Consumption of Starting Material | Insufficient catalyst loading | Increase the catalyst loading in small increments (e.g., from 1 mol% to 2 mol% for the palladium catalyst). |
| Short reaction time | Monitor the reaction by TLC or GC-MS and allow it to proceed until the starting material is consumed. |
Data Presentation: Starting Points for Optimization
The following tables provide suggested starting conditions for the Sonogashira coupling of this compound based on data from analogous substrates. Note: These are starting points, and optimization for your specific alkyne and setup is recommended.
Table 1: General Reaction Parameters for Sonogashira Coupling of Aryl Iodides
| Parameter | Recommended Range | Notes |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | 1-5 mol% |
| Copper(I) Cocatalyst | CuI | 2-10 mol% |
| Base | Triethylamine, Diisopropylamine | 2-5 equivalents |
| Solvent | THF, DMF, Toluene, or neat amine | Ensure all reactants are soluble. |
| Temperature | Room Temperature to 80 °C | Start at room temperature and heat if necessary. |
| Alkyne | Terminal Alkyne | 1.1-1.5 equivalents |
Table 2: Example Reaction Conditions for Substrates Analogous to this compound
| Aryl Iodide | Alkyne | Pd Catalyst (mol%) | Cu Cocatalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) | Reference |
| 4-Iodotoluene | Phenylacetylene | 5% Pd on Alumina | 0.1% Cu₂O on Alumina | - | THF/DMA (9:1) | 80 | Low (<2%) in batch | [2] |
| Iodobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ (0.5) | - | - | [TBP][4EtOV] | 55 | 72-99 | [3] |
| Iodobenzene | Propargyl alcohol | PdCl₂(PPh₃)₂ (0.5) | - | - | [TBP][4EtOV] | 55 | 80 | [3] |
| 4-Iodoanisole | Phenylacetylene | CuI (5) | - | K₂CO₃ (2) | Water | 100 | Good | [4] |
Experimental Protocols
General Protocol for Sonogashira Coupling of this compound
This protocol is a general starting point and should be optimized for your specific alkyne.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₄ (0.02 equiv)
-
CuI (0.04 equiv)
-
Triethylamine (3.0 equiv)
-
Anhydrous and degassed THF (or other suitable solvent)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, Pd(PPh₃)₄, and CuI.
-
Add the anhydrous, degassed solvent and triethylamine.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC-MS. If the reaction is sluggish, it can be gently heated to 50-60 °C.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium (B1175870) chloride solution to remove the copper catalyst, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for the Sonogashira coupling of this compound.
Troubleshooting Logic
Caption: A logical workflow for troubleshooting a failed Sonogashira reaction.
References
Technical Support Center: 4-Iodobenzyl Alcohol Cross-Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during cross-coupling reactions involving 4-iodobenzyl alcohol.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Formation of a Dimeric Biphenyl Side Product (Homocoupling)
Q1: I am observing a significant amount of 4,4'-bis(hydroxymethyl)biphenyl (B160637) in my reaction mixture. What causes this homocoupling side product, and how can I minimize it?
A1: Homocoupling of this compound is a common side reaction in palladium-catalyzed cross-coupling reactions, leading to the formation of 4,4'-bis(hydroxymethyl)biphenyl. This typically occurs when the rate of oxidative addition of the palladium(0) catalyst to the aryl iodide is competitive with or faster than the subsequent transmetalation step with the coupling partner. Several factors can promote this undesired reaction.
Troubleshooting Guide:
-
Optimize Reaction Conditions: The choice of catalyst, ligands, base, and solvent can significantly influence the relative rates of the desired cross-coupling and undesired homocoupling.
-
Lower Catalyst Loading: High concentrations of the palladium catalyst can sometimes favor homocoupling. Reducing the catalyst loading may help to suppress this side reaction.
-
Control Temperature: Elevated temperatures can sometimes promote homocoupling. Running the reaction at the lowest effective temperature can be beneficial.
-
Ensure Anaerobic Conditions: Oxygen can promote the formation of palladium species that facilitate homocoupling. Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen).
Issue 2: Loss of Iodine and Formation of Benzyl (B1604629) Alcohol (Proto-deiodination)
Q2: My reaction is producing a substantial amount of benzyl alcohol, indicating a loss of the iodine atom. What leads to this proto-deiodination, and what steps can I take to prevent it?
A2: Proto-deiodination, the replacement of the iodine atom with a hydrogen atom, is a competing side reaction that reduces the yield of the desired cross-coupled product. This can be caused by various factors, including the presence of water or other protic sources, the nature of the base, and the reaction temperature.
Troubleshooting Guide:
-
Use Anhydrous Conditions: Meticulously dry all solvents and reagents to minimize the presence of water, which can be a proton source.
-
Select an Appropriate Base: The choice of base is critical. A weaker, non-nucleophilic base may be less prone to promoting proto-deiodination. Some literature suggests that the gradual formation of boric acid as a byproduct in Suzuki reactions can disturb the acid-base equilibrium, affecting selectivity[1].
-
Optimize Temperature: Higher temperatures can sometimes accelerate the rate of proto-deiodination. Consider running the reaction at a lower temperature.
Issue 3: Oxidation of the Benzyl Alcohol Moiety
Q3: I am detecting 4-iodobenzaldehyde (B108471) or 4-iodobenzoic acid in my product mixture. What is causing the oxidation of the alcohol functional group, and how can I avoid it?
A3: The benzyl alcohol group is susceptible to oxidation to the corresponding aldehyde or carboxylic acid, particularly under the conditions of some cross-coupling reactions.[2][3][4] This can be mediated by the palladium catalyst itself, especially in the presence of an oxidant (like air) or certain bases. The selective oxidation of benzyl alcohol is a well-studied transformation and can be a competing pathway.[5][6]
Troubleshooting Guide:
-
Maintain Inert Atmosphere: Rigorously exclude oxygen from the reaction by using degassed solvents and maintaining a positive pressure of an inert gas.
-
Choice of Base and Solvent: Some bases and solvents can promote oxidation. For instance, the oxidation of benzyl alcohol can be influenced by the dielectric constant of the solvent[7]. Experiment with different base and solvent combinations to find conditions that minimize oxidation.
-
Protecting Groups: If other methods fail, consider protecting the alcohol functionality with a suitable protecting group (e.g., silyl (B83357) ether) that is stable to the cross-coupling conditions and can be removed post-reaction.
Issue 4: Formation of Ether Byproducts
Q4: I am observing the formation of a dimeric ether from this compound. What reaction conditions favor this side product?
A4: The formation of a dimeric ether (bis(4-iodobenzyl) ether) can occur, particularly under acidic conditions or at elevated temperatures, where the benzyl alcohol can undergo dehydration. Certain catalysts and reagents might also promote this side reaction. For example, N-iodosuccinimide (NIS) has been shown to mediate the conversion of benzyl alcohols into dimeric ethers[8].
Troubleshooting Guide:
-
Control pH: Avoid acidic conditions that could promote the dehydration of the benzyl alcohol. The use of a suitable base should maintain a basic to neutral pH.
-
Moderate Temperature: Higher temperatures can favor elimination and ether formation. Conduct the reaction at the lowest temperature that allows for efficient cross-coupling.
Quantitative Data Summary
The following table summarizes potential side products and suggested mitigation strategies. The yields of these side products are highly dependent on the specific reaction conditions.
| Side Product | Chemical Name | Common Cause | Mitigation Strategies |
| Homocoupling Product | 4,4'-bis(hydroxymethyl)biphenyl | High catalyst loading, presence of O₂, sub-optimal ligand/base | Lower catalyst loading, ensure anaerobic conditions, screen ligands and bases. |
| Proto-deiodination Product | Benzyl alcohol | Presence of protic impurities (e.g., H₂O), inappropriate base | Use anhydrous solvents/reagents, select a non-nucleophilic base. |
| Oxidation Product | 4-Iodobenzaldehyde / 4-Iodobenzoic acid | Presence of O₂, certain palladium species, high temperature | Maintain a strict inert atmosphere, screen bases and solvents, use a protecting group. |
| Ether Product | bis(4-Iodobenzyl) ether | Acidic conditions, high temperature | Use a suitable base to maintain non-acidic pH, moderate reaction temperature. |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol is a general guideline and should be optimized for specific substrates and desired outcomes.
-
Reagent Preparation:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv), the desired boronic acid (1.2-1.5 equiv), and a suitable base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, 1-5 mol%) and any necessary ligands (e.g., SPhos, XPhos).
-
-
Reaction Setup:
-
Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Add degassed solvent (e.g., toluene, dioxane, DMF, often with a small amount of water) via syringe.
-
Stir the reaction mixture at the desired temperature (room temperature to 100 °C) and monitor by TLC or GC-MS.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Visualizations
Logical Workflow for Troubleshooting Side Product Formation
Caption: Troubleshooting workflow for identifying and mitigating side products.
Reaction Pathways: Desired vs. Undesired
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. researchgate.net [researchgate.net]
- 3. Tailoring the oxidation of benzyl alcohol and its derivatives with (photo)electrocatalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. scirp.org [scirp.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Purification of 4-Iodobenzyl Alcohol Derivatives by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 4-iodobenzyl alcohol and its derivatives using column chromatography.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography of this compound derivatives in a question-and-answer format.
Q1: My this compound derivative appears to be degrading on the silica (B1680970) gel column, leading to low yield and impure fractions. What can I do?
A1: Iodinated aromatic compounds, particularly those with electron-donating groups, can be sensitive to the acidic nature of standard silica gel. This can lead to degradation, including potential deiodination.[1]
-
Solution 1: Neutralize the Silica Gel: The acidity of silica gel can be neutralized to prevent the degradation of acid-sensitive compounds.[2][3][4][5][6] You can pre-treat the silica gel by flushing the packed column with a solvent system containing a weak base, such as 1-3% triethylamine (B128534) (TEA) in your chosen eluent. After this pre-treatment, you can proceed with your standard eluent.[5][6]
-
Solution 2: Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina.[3] Alternatively, commercially available neutral silica gel can be used.[2]
-
Solution 3: Perform a 2D TLC Test: To confirm if your compound is degrading on silica, you can perform a two-dimensional TLC. Spot your compound in one corner of a TLC plate, run it in a suitable solvent system, then rotate the plate 90 degrees and run it again in the same solvent system. If a new spot appears or the original spot streaks, it indicates instability on silica gel.
Q2: I'm having trouble getting good separation between my this compound derivative and impurities. The spots are too close on the TLC plate.
A2: Achieving good separation is dependent on finding the optimal solvent system (mobile phase).
-
Solution: Optimize the Eluent System with TLC: The ideal Rf value for the desired compound on a TLC plate is between 0.2 and 0.4 for good separation on a column.[7][8][9] Experiment with different solvent systems by varying the ratio of a non-polar solvent (e.g., hexane (B92381), petroleum ether) and a polar solvent (e.g., ethyl acetate (B1210297), dichloromethane). A common starting point for compounds of moderate polarity is a mixture of ethyl acetate and hexane.[8]
Q3: My compound is eluting too quickly (with the solvent front) or not at all. What should I do?
A3: This is a common issue related to the polarity of your eluent system.
-
Compound eluting with the solvent front: Your eluent is too polar. You need to decrease its polarity by increasing the percentage of the non-polar solvent (e.g., more hexane in a hexane/ethyl acetate mixture).
-
Compound not eluting from the column: Your eluent is not polar enough. You need to gradually increase the polarity of your mobile phase. If you are using a gradient elution, you can increase the percentage of the more polar solvent. For very polar compounds, you might need to switch to a more polar solvent system, such as methanol (B129727) in dichloromethane.[8]
Q4: The bands of my compound are streaking or tailing down the column.
A4: Tailing can be caused by several factors, including interactions with the stationary phase or overloading the column.
-
Solution 1: Add a Modifier to the Eluent: If the tailing is due to the acidic nature of the silica gel, adding a small amount of a modifier like triethylamine (0.1-1%) to your eluent can help to improve the peak shape by neutralizing the acidic sites.
-
Solution 2: Reduce the Amount of Sample Loaded: Overloading the column can lead to band broadening and tailing. As a general rule, the amount of crude material should be about 1-10% of the weight of the silica gel, depending on the difficulty of the separation.[10]
-
Solution 3: Ensure Proper Sample Loading: Dissolve your sample in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column in a narrow band.[10][11] For compounds that are not very soluble in the eluent, dry loading is recommended.[7][11]
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the purification of this compound derivatives?
A1: A mixture of ethyl acetate and hexane is a very common and good starting point for compounds with moderate polarity like benzyl (B1604629) alcohol derivatives.[8] You should perform TLC analysis with varying ratios (e.g., 10:90, 20:80, 30:70 ethyl acetate:hexane) to find the optimal separation. Aim for an Rf value of 0.2-0.4 for your desired compound.[7][8][9]
Q2: How much silica gel should I use for my column?
A2: The amount of silica gel depends on the amount of crude material and the difficulty of the separation. A general guideline is to use a silica gel to crude material weight ratio of 20:1 to 100:1.[10] For easier separations, a lower ratio can be used, while for difficult separations, a higher ratio is necessary.[10]
Q3: What is "dry loading" and when should I use it?
A3: Dry loading involves pre-adsorbing your sample onto a small amount of silica gel before loading it onto the column. This is particularly useful for compounds that have poor solubility in the eluent.[7][11] To do this, dissolve your crude product in a suitable solvent, add a small amount of silica gel, and then remove the solvent under reduced pressure to obtain a free-flowing powder. This powder is then carefully added to the top of the packed column.
Q4: Can I reuse my silica gel?
A4: While it is technically possible to wash and reactivate silica gel, it is generally not recommended for high-purity applications in research and drug development. Impurities from previous purifications can be difficult to remove completely and may co-elute with your product in subsequent runs. For ensuring the highest purity of your compounds, fresh silica gel should be used for each purification.
Data Presentation
The following tables provide representative data for the column chromatography of benzyl alcohol derivatives. Note that the optimal conditions for your specific this compound derivative should be determined experimentally using TLC.
Table 1: Representative TLC Solvent Systems and Approximate Rf Values for Benzyl Alcohol Derivatives on Silica Gel
| Compound Class | Representative Solvent System (v/v) | Approximate Rf Value |
| Benzyl Alcohol | 20% Ethyl Acetate in Hexane | 0.3 - 0.5 |
| Monosubstituted Benzyl Alcohols | 10-30% Ethyl Acetate in Hexane | 0.2 - 0.6 |
| More Polar Benzyl Alcohol Derivatives | 30-50% Ethyl Acetate in Hexane | 0.2 - 0.5 |
| Less Polar Benzyl Alcohol Derivatives | 5-15% Ethyl Acetate in Hexane | 0.2 - 0.5 |
Note: The presence of the iodine atom may slightly alter the polarity. It is crucial to optimize the solvent system for your specific derivative using TLC.
Table 2: General Guidelines for Silica Gel Loading Capacity
| Separation Difficulty (based on ΔRf) | Silica Gel to Crude Material Ratio (w/w) | Approximate % Load (w/w) |
| Easy (ΔRf > 0.2) | 20:1 to 40:1 | 2.5% - 5% |
| Moderate (0.1 < ΔRf < 0.2) | 40:1 to 100:1 | 1% - 2.5% |
| Difficult (ΔRf < 0.1) | > 100:1 | < 1% |
Source: Adapted from general column chromatography principles.[10]
Experimental Protocols
Protocol 1: General Flash Column Chromatography Procedure
-
Solvent System Selection: Determine an appropriate eluent system using TLC to achieve an Rf value of 0.2-0.4 for the target compound.
-
Column Packing:
-
Secure a glass column of appropriate size vertically.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
-
Add a thin layer of sand on top of the silica gel to prevent disturbance during sample and eluent addition.
-
Wash the packed column with 2-3 column volumes of the eluent.
-
-
Sample Loading:
-
Dissolve the crude this compound derivative in a minimal amount of the eluent.
-
Carefully apply the sample solution to the top of the column.
-
Alternatively, perform a dry load for poorly soluble samples.
-
-
Elution:
-
Begin adding the eluent to the column and apply gentle pressure (using a pump or inert gas) to achieve a steady flow.
-
If using gradient elution, gradually increase the polarity of the eluent by increasing the proportion of the polar solvent.
-
-
Fraction Collection and Analysis:
-
Collect fractions in test tubes.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure to obtain the purified this compound derivative.
-
Protocol 2: Neutralization of Silica Gel for Acid-Sensitive Compounds
-
Prepare the Column: Pack the silica gel column as described in Protocol 1.
-
Prepare the Neutralizing Eluent: Prepare a solution of your chosen eluent containing 1-3% triethylamine (TEA).
-
Flush the Column: Pass 2-3 column volumes of the TEA-containing eluent through the packed column.
-
Wash the Column: Flush the column with 2-3 column volumes of the regular eluent (without TEA) to remove excess triethylamine.
-
Proceed with Purification: The neutralized column is now ready for sample loading and elution as described in Protocol 1.
Visualizations
Caption: Experimental workflow for column chromatography purification.
Caption: Troubleshooting decision pathway for common chromatography issues.
References
- 1. reddit.com [reddit.com]
- 2. Silica Gel for Column Chromatographyï½Productsï½NACALAI TESQUE, INC. [nacalai.com]
- 3. reddit.com [reddit.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Chromatography [chem.rochester.edu]
- 6. silicycle.com [silicycle.com]
- 7. Purification [chem.rochester.edu]
- 8. reddit.com [reddit.com]
- 9. Home Page [chem.ualberta.ca]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. reddit.com [reddit.com]
how to prevent dehalogenation of 4-iodobenzyl alcohol in reactions
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions to address the common challenge of dehalogenation when working with 4-iodobenzyl alcohol.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation, and why is it a specific problem for this compound?
Dehalogenation is a chemical reaction that involves the cleavage of a carbon-halogen bond.[1] In the context of this compound, this typically results in the undesired formation of benzyl (B1604629) alcohol. This side reaction is particularly prevalent because the carbon-iodine (C-I) bond is the weakest of the carbon-halogen bonds, making it more susceptible to cleavage under various reaction conditions.[1][2] The bond dissociation energy for a C-I bond is significantly lower (approx. 234 kJ/mol) than for C-Br (293 kJ/mol) or C-Cl (351 kJ/mol), facilitating its unwanted removal.[1]
Q2: I am observing significant amounts of benzyl alcohol as a byproduct in my palladium-catalyzed cross-coupling reaction. What are the most common causes?
The formation of benzyl alcohol (hydrodehalogenation) during a palladium-catalyzed cross-coupling reaction is a common issue. The primary causes include:
-
Competing β-Hydride Elimination: In the catalytic cycle, an intermediate palladium complex can undergo β-hydride elimination, which can lead to the reduction of the aryl halide.[3]
-
Radical Pathways: Dehalogenation can occur through radical chain reactions, which can be initiated by light, heat, or certain reagents.[1][4][5]
-
Reaction with Bases and Solvents: Some bases or solvents can act as hydrogen donors, facilitating the reductive cleavage of the C-I bond.[4][6] For instance, bases like potassium tert-butoxide (tBuOK) in solvents like DMF can promote dehalogenation.[6]
-
High Temperatures: Elevated temperatures can increase the rate of side reactions, including dehalogenation.[2]
Q3: How can I minimize dehalogenation in my palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck)?
Optimizing reaction parameters is key to suppressing dehalogenation. Consider the following adjustments:
-
Catalyst and Ligand Selection: The choice of the palladium source and, more importantly, the phosphine (B1218219) ligand is critical. Bulky, electron-rich ligands can often accelerate the desired reductive elimination step in the catalytic cycle, outcompeting the pathways that lead to dehalogenation.
-
Base Selection: Use the mildest base that is effective for your specific reaction. While strong bases are necessary for some transformations like Buchwald-Hartwig amination, weaker inorganic bases (e.g., K₂CO₃, Cs₂CO₃) are often sufficient for Suzuki couplings and can reduce the incidence of dehalogenation.[7]
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Lowering the temperature can significantly decrease the rate of undesired side reactions.[3]
-
Inert Atmosphere: Always perform reactions under a rigorously inert atmosphere (e.g., Argon or Nitrogen).[7] This prevents oxygen from interfering with the catalytic cycle and minimizes oxidative degradation.
Q4: Does the hydroxyl group of this compound contribute to dehalogenation? Should I consider protecting it?
Yes, the free hydroxyl group can sometimes participate in or promote side reactions, especially when strong bases are used. If you are using a strong base like sodium hydride (NaH), it will deprotonate the alcohol to form an alkoxide. This can lead to competing intramolecular reactions or other undesired pathways.[2]
Recommendation: If you suspect the hydroxyl group is causing issues, or if you are using strongly basic or nucleophilic conditions, protecting it is a prudent strategy.[2] Common protecting groups for alcohols include silyl (B83357) ethers (e.g., TBDMS) or benzyl ethers.[2]
Q5: My reaction seems to be sensitive to light. How does this relate to dehalogenation?
Light, particularly UV irradiation, can initiate radical chain reactions that lead to dehalogenation.[4] The weak C-I bond is susceptible to homolytic cleavage, forming an aryl radical which can then abstract a hydrogen atom from the solvent or another reagent to form the dehalogenated product. If you observe that your reaction yields are inconsistent or that dehalogenation is worse on bright days, protecting your reaction vessel from light by wrapping it in aluminum foil is a simple and effective solution.[2]
Troubleshooting Guide
This table summarizes common issues and recommended solutions to prevent the dehalogenation of this compound.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| High percentage of benzyl alcohol byproduct in a cross-coupling reaction. | 1. Reaction temperature is too high. 2. Inappropriate choice of base (too strong). 3. Non-optimal catalyst/ligand system. 4. Presence of hydrogen-donating impurities or solvents. | 1. Lower the reaction temperature. 2. Switch to a milder base (e.g., K₂CO₃, K₃PO₄). 3. Screen different phosphine ligands (e.g., bulky, electron-rich ligands). 4. Use high-purity, anhydrous solvents. |
| Reaction fails or gives low yield when using a strong base (e.g., NaH, NaOtBu). | 1. The free hydroxyl group is interfering. 2. The strong base is promoting elimination/dehalogenation.[2][6] | 1. Protect the hydroxyl group as a silyl ether (TBDMS) or other suitable group before the reaction.[2] 2. Explore alternative, milder bases if compatible with the reaction. |
| Inconsistent results; reaction seems sensitive to ambient conditions. | 1. Reaction is sensitive to light, promoting radical dehalogenation.[4] 2. Reaction is sensitive to air/oxygen.[8] | 1. Protect the reaction vessel from light by wrapping it in aluminum foil. 2. Ensure the reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen). |
| Starting material is consumed, but multiple unidentified byproducts are formed. | 1. Degradation of the starting material. 2. Competing side reactions due to reagent impurities. | 1. Check the purity of the this compound before use (e.g., by NMR or GC-MS).[2] 2. Ensure all reagents and solvents are pure and anhydrous.[8] |
Process Diagrams
References
- 1. Dehalogenation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Palladium-Catalyzed C–O Cross-Coupling of Primary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Solubility of 4-Iodobenzyl Alcohol in Reaction Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with 4-iodobenzyl alcohol in various reaction media.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
This compound is a white to pale yellow crystalline solid. Its solubility is largely dictated by the polarity of the solvent. It is known to be soluble in polar organic solvents like methanol.[1][2] However, it is expected to have limited solubility in nonpolar organic solvents and is practically insoluble in water. The presence of the polar hydroxyl (-OH) group allows for hydrogen bonding, contributing to its solubility in protic solvents, while the larger, nonpolar iodobenzyl portion of the molecule limits its solubility in water and nonpolar solvents.
Q2: I am observing incomplete dissolution of this compound in my reaction solvent. What is the first and simplest troubleshooting step?
The most straightforward initial step is to gently heat the reaction mixture while stirring. Increased temperature often significantly improves the solubility of solid organic compounds. However, be mindful of the thermal stability of your reactants and catalysts, as excessive heat can lead to degradation.
Q3: Are there any alternative reaction techniques for substrates with very low solubility like this compound?
Yes, for extremely insoluble substrates, solid-state reaction techniques can be highly effective. One such method is high-temperature ball milling, which has been successfully employed for Suzuki-Miyaura cross-coupling reactions of insoluble aryl halides.[3][4][5] This solvent-free approach uses mechanical energy to facilitate the reaction between solid reactants.
Troubleshooting Guide: Improving Solubility of this compound
This guide provides systematic approaches to address common solubility issues encountered during reactions involving this compound.
Issue 1: Poor Solubility in a Nonpolar Aprotic Solvent (e.g., Toluene, Hexane)
Cause: A significant mismatch in polarity between the polar this compound and the nonpolar solvent.
Solutions:
-
Introduce a Polar Co-solvent: The addition of a miscible polar aprotic co-solvent such as tetrahydrofuran (B95107) (THF), 1,4-dioxane, N,N-dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO) can create a solvent mixture with an intermediate polarity, enhancing the solubility of this compound. Start with a small percentage of the co-solvent (e.g., 10% v/v) and gradually increase it while monitoring the dissolution.
-
Elevate the Reaction Temperature: As mentioned in the FAQs, increasing the temperature of the reaction mixture can enhance solubility.
-
Consider a Different Solvent System: If the reaction chemistry allows, switching to a more polar solvent system may be the most effective solution.
Issue 2: Biphasic Reaction Mixture with Reactants in Different Phases
Cause: This commonly occurs in reactions involving an aqueous phase (e.g., containing an inorganic base) and an organic phase where this compound is dissolved. The poor miscibility of the two phases can lead to slow reaction rates due to limited interfacial area.
Solution: Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis is a powerful technique to facilitate reactions between reactants in immiscible phases.[6][7] A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports a reactant from the aqueous phase to the organic phase, allowing the reaction to proceed.
Common Phase-Transfer Catalysts:
-
Tetrabutylammonium bromide (TBAB)
-
Tetrabutylammonium hydrogen sulfate (B86663) (TBAHS)
-
Benzyltriethylammonium chloride (TEBAC)
Data Presentation: Qualitative Solubility of this compound
| Solvent | Solvent Type | Expected Solubility | Rationale |
| Methanol | Polar Protic | Soluble[1][2] | "Like dissolves like"; both are polar and capable of hydrogen bonding. |
| Ethanol | Polar Protic | Soluble | Similar to methanol, polarity and hydrogen bonding capabilities promote solubility. |
| Acetone (B3395972) | Polar Aprotic | Moderately Soluble | Polar nature of acetone will aid solubility, but lack of hydrogen bond donation may limit it compared to alcohols. |
| Tetrahydrofuran (THF) | Polar Aprotic | Moderately Soluble | Moderate polarity should allow for some dissolution, especially with heating. |
| Dichloromethane (DCM) | Polar Aprotic | Slightly Soluble | Lower polarity compared to THF may result in lower solubility. |
| Toluene | Nonpolar Aprotic | Poorly Soluble | Significant polarity mismatch between the solute and solvent. |
| Hexane | Nonpolar Aprotic | Insoluble | Large polarity difference will likely result in negligible solubility. |
| Water | Polar Protic | Insoluble | Despite being polar and protic, the large nonpolar iodobenzyl group dominates, leading to insolubility. |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound using a Co-solvent System
This protocol provides a general procedure for a Suzuki-Miyaura cross-coupling reaction, a common transformation for aryl halides, employing a co-solvent to enhance solubility.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)
-
Ligand (if necessary, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, K₃PO₄)
-
Solvent 1 (e.g., Toluene or 1,4-Dioxane)
-
Co-solvent (e.g., THF or DMF)
-
Degassed water
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask under an inert atmosphere, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the base (2.0-3.0 equiv), the palladium catalyst (1-5 mol%), and the ligand (if used).
-
Add the primary solvent (e.g., Toluene) and the co-solvent (e.g., THF) in a suitable ratio (e.g., 4:1 v/v).
-
Add a small amount of degassed water (e.g., 10% of the total solvent volume).
-
Stir the mixture at room temperature and slowly increase the temperature until the solids dissolve.
-
Heat the reaction to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and perform a standard aqueous workup.
Protocol 2: Solid-State Suzuki-Miyaura Coupling using Ball Milling
This protocol is adapted from literature procedures for the solvent-free cross-coupling of insoluble aryl halides.[4]
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Ligand (e.g., SPhos)
-
Cesium fluoride (B91410) (CsF)
-
1,5-Cyclooctadiene (1,5-COD) as a liquid-assisted grinding (LAG) additive
-
Ball milling apparatus with stainless steel jars and balls
Procedure:
-
To a stainless steel ball milling jar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), Pd(OAc)₂ (3 mol%), SPhos (6 mol%), and CsF (2.0 equiv).
-
Add a catalytic amount of 1,5-COD.
-
Place one or more stainless steel balls into the jar.
-
Seal the jar and perform the ball milling at a specified frequency (e.g., 20-30 Hz) for a designated time (e.g., 60-120 minutes). The temperature may be elevated using a heating mantle if required.
-
After milling, dissolve the solid mixture in a suitable organic solvent (e.g., ethyl acetate) and filter to remove inorganic salts.
-
Analyze the filtrate by TLC or LC-MS to determine the reaction outcome.
Mandatory Visualizations
Caption: A logical workflow for troubleshooting the poor solubility of this compound.
Caption: Signaling pathway of phase-transfer catalysis for an SN2 reaction.
References
- 1. 18282-51-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. This compound | 18282-51-4 [chemicalbook.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Solid-state Suzuki–Miyaura cross-coupling reactions: olefin-accelerated C–C coupling using mechanochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanochemistry bypasses need for solvents in Suzuki coupling | Research | Chemistry World [chemistryworld.com]
- 6. ijirset.com [ijirset.com]
- 7. iajpr.com [iajpr.com]
Technical Support Center: Catalyst Selection for Efficient Coupling with 4-Iodobenzyl Alcohol
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) for cross-coupling reactions involving 4-iodobenzyl alcohol. This guide is designed to help you navigate common challenges, select the appropriate catalyst, and optimize your reaction conditions for efficient synthesis.
Frequently Asked Questions (FAQs)
Q1: Is it necessary to protect the alcohol group of this compound before performing a cross-coupling reaction?
A1: Generally, it is not strictly necessary to protect the primary alcohol group in this compound. Palladium-catalyzed coupling reactions are known for their excellent functional group tolerance.[1] However, under strongly basic conditions or at high temperatures, side reactions involving the alcohol are possible. If you encounter issues such as low yield or side product formation, and other optimization strategies fail, then protection of the alcohol group (e.g., as a silyl (B83357) ether) could be considered.
Q2: What are the most common palladium-catalyzed cross-coupling reactions for this compound?
A2: The most common and versatile coupling reactions for aryl iodides like this compound are the Suzuki-Miyaura, Sonogashira, and Heck reactions.[2] These methods allow for the formation of new carbon-carbon bonds, enabling the synthesis of a wide variety of complex molecules.[2][3]
Q3: How does the choice of ligand affect the reaction outcome?
A3: The ligand is a critical component of the catalyst system. It stabilizes the palladium center, influences its reactivity, and can prevent catalyst decomposition.[4] For many modern cross-coupling reactions, bulky and electron-rich phosphine (B1218219) ligands (e.g., Buchwald ligands like SPhos and XPhos) or N-heterocyclic carbenes (NHCs) are used.[5][6] These ligands promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle, often allowing for lower catalyst loadings and milder reaction conditions.[6][7]
Troubleshooting Guide: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming biaryl compounds by reacting an aryl halide with an organoboron compound.[2]
Issue 1: Low to No Product Formation
Question: My Suzuki coupling with this compound is giving a low yield or no product. What are the potential causes and solutions?
Answer: This is a common issue that can stem from several factors related to the catalyst, base, or general reaction conditions.
| Potential Cause | Recommended Solutions |
| Catalyst Inactivity | Ensure your palladium source is active. Use a pre-catalyst (e.g., XPhos Pd G2) that readily forms the active Pd(0) species.[8] If using a Pd(II) source like Pd(OAc)₂, ensure conditions are suitable for its in-situ reduction.[9] |
| Oxygen Contamination | The active Pd(0) catalyst is sensitive to oxygen.[5] Thoroughly degas all solvents and reagents (e.g., via three evacuate-backfill cycles with argon or nitrogen) and maintain a strict inert atmosphere throughout the reaction.[5][8] |
| Ineffective Base | The base is crucial for the transmetalation step. Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃.[5][8] The base's solubility and strength can significantly impact the reaction. |
| Poor Reagent Quality | Boronic acids can degrade during storage.[8] Use fresh, high-purity boronic acid for best results. |
| Solvent Choice | Nitrile solvents like acetonitrile (B52724) can sometimes poison the catalyst.[10] Consider using solvents like 1,4-dioxane, THF, or toluene, often with water as a co-solvent.[5][11] |
Issue 2: Significant Side Product Formation
Question: I'm observing significant amounts of homocoupled product (biphenyl from the boronic acid) or dehalogenated starting material. How can I minimize these side reactions?
Answer: Homocoupling and dehalogenation are common side reactions in Suzuki couplings.
| Side Reaction | Potential Cause & Recommended Solutions |
| Homocoupling of Boronic Acid | Cause: Often promoted by the presence of oxygen.[8] Solution: Ensure thorough degassing of all reagents and solvents and maintain a strict inert atmosphere.[8] Using a direct Pd(0) source like Pd(PPh₃)₄ or an efficient precatalyst can also help.[5] |
| Dehalogenation (Protodeiodination) | Cause: The iodine is replaced by a hydrogen atom. This can be caused by inefficient catalysis or sources of active hydrogen.[5] Solution: Try using a milder base, lowering the reaction temperature, or using a more efficient catalyst system (e.g., with bulky, electron-rich ligands) to favor the cross-coupling pathway over dehalogenation.[5] |
Troubleshooting Guide: Sonogashira Coupling
The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl halide.[12] It is typically co-catalyzed by palladium and copper salts.[12]
Issue 1: Reaction Failure or Low Conversion
Question: My Sonogashira reaction is not working. What should I check first?
Answer: The primary suspects are the catalysts, atmosphere, and reagents.
| Potential Cause | Recommended Solutions |
| Catalyst Decomposition | The formation of a black precipitate ("palladium black") indicates the active Pd(0) catalyst has agglomerated and become inactive.[13] This is often caused by oxygen, impurities, or excessively high temperatures.[13] Ensure a strictly inert atmosphere. |
| Copper(I) Co-catalyst Oxidation | The Cu(I) co-catalyst (typically CuI) can be oxidized.[13] Use fresh, high-purity CuI. |
| Inadequate Base | An amine base like triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA) is typically used.[2] Ensure the base is anhydrous and properly degassed.[13] |
| Volatile Alkyne | If using a low-boiling-point alkyne, ensure your reaction setup (e.g., a sealed vessel or efficient condenser) prevents it from evaporating from the reaction mixture.[14] |
Issue 2: Alkyne Homocoupling (Glaser Coupling)
Question: My main product is the dimer of my starting alkyne. How can I prevent this?
Answer: Glaser coupling is a very common side reaction in Sonogashira couplings, especially in the presence of oxygen.[13]
| Potential Cause | Recommended Solutions |
| Oxygen Presence | Cause: Glaser coupling is an oxidative process promoted by oxygen and the copper co-catalyst.[13] Solution: Perform the reaction under a strictly inert atmosphere (argon or nitrogen).[13] |
| High Copper Concentration | Solution: Reduce the amount of the copper(I) catalyst to the minimum effective concentration or consider a "copper-free" Sonogashira protocol.[13] |
| Reaction Conditions | Solution: Slow addition of the alkyne to the reaction mixture can sometimes help minimize its homocoupling.[13] |
Troubleshooting Guide: Heck Coupling
The Heck reaction couples an aryl halide with an alkene to form a substituted alkene.[15]
Issue 1: Low Conversion Rate
Question: My Heck reaction stalls or gives a very low conversion. What are the likely problems?
Answer: Low conversion in Heck reactions is often linked to catalyst decomposition or suboptimal reaction parameters.
| Potential Cause | Recommended Solutions |
| Catalyst Decomposition (Palladium Black) | Cause: The active Pd(0) catalyst has precipitated. This can be caused by oxygen, high temperatures, or an inappropriate solvent. Solution: Ensure a thoroughly degassed system. Optimize the temperature; sometimes lowering it can improve catalyst stability. |
| Incomplete Pd(II) to Pd(0) Reduction | Cause: Many Heck reactions use a Pd(II) precatalyst (e.g., Pd(OAc)₂) which must be reduced in-situ. Solution: The addition of a phosphine ligand can facilitate this reduction. Ensure your conditions promote the formation of the active Pd(0) species. |
| Inappropriate Ligand/Palladium Ratio | Cause: Too little ligand can lead to catalyst instability, while too much can inhibit the reaction.[16] Solution: A 2:1 ratio of monodentate phosphine ligand to palladium is a good starting point. |
| Poor Solvent Choice | Cause: The solvent can impact catalyst stability. Solution: Highly polar aprotic solvents like DMF or NMP are commonly used and can help stabilize the catalytic species. |
Issue 2: Side Reactions and Selectivity Issues
Question: I'm getting side products like isomerized alkenes. How can I improve the selectivity?
Answer: The Heck reaction can sometimes lead to undesired isomers or side products.
| Side Reaction | Potential Cause & Recommended Solutions |
| Alkene Isomerization | Cause: The palladium-hydride intermediate formed during the catalytic cycle can promote isomerization of the double bond. Solution: This can sometimes be minimized by using a less polar solvent or by adding a halide salt (e.g., LiCl) to the reaction mixture. |
| Homocoupling of Aryl Halide | Cause: This side reaction can occur, especially at higher temperatures. Solution: Optimizing the reaction conditions, such as lowering the temperature, can help suppress this pathway. |
Comparative Data on Catalyst Systems
The following tables summarize common catalyst systems for coupling reactions with aryl iodides, providing a starting point for optimization with this compound.
Table 1: Suzuki-Miyaura Coupling of Aryl Iodides
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/Water | 80-100 | 12-24 | Good-Excellent | General, well-established protocol.[2] |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane/Water | 90-100 | 12-18 | High | Buchwald ligand system, good for many substrates.[5] |
| XPhos Pd G2 | Cs₂CO₃ | Ethanol/Water | 120 (Microwave) | 0.25-0.5 | High | Pre-catalyst, often highly efficient.[5] |
Table 2: Sonogashira Coupling of Aryl Iodides
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₂Cl₂ / CuI | Et₃N or DIPEA | THF or DMF | RT - 60 | 2-12 | High | Classic conditions, widely used.[2] |
| Pd(PPh₃)₄ / CuI | Et₃N | THF | RT - 50 | 2-8 | High | Alternative Pd(0) source.[17] |
| 10% Pd/C | Na₃PO₄ | DMF | 80 | - | Good-Excellent | Heterogeneous, copper-free option.[12] |
Table 3: Heck Coupling of Aryl Iodides
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(OAc)₂ / PPh₃ | Et₃N | Acetonitrile or DMF | 80-100 | 12-24 | Good-High | Standard conditions.[18] |
| Pd(OAc)₂ (ligandless) | NaOAc | DMF | 100 | 24 | 95 | Effective for activated substrates.[2][4] |
| (C₆H₅CN)₂PdCl₂ / P(o-tol)₃ | Et₃N | DMF | 100 | - | Good | Alternative Pd(II) source. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).[6]
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.[6]
-
Under the inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%). Alternatively, add a single-component pre-catalyst (e.g., XPhos Pd G2, 1-5 mol%).[5][6]
-
Add the degassed solvent (e.g., 1,4-dioxane/water mixture).[5]
-
Heat the reaction mixture (e.g., to 90-100 °C) and stir until the reaction is complete, monitoring by TLC or LC-MS.[5]
-
After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.[5]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]
-
Purify the crude product by column chromatography.[5]
Protocol 2: General Procedure for Sonogashira Coupling
-
To a reaction vessel, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-3 mol%) and the copper(I) co-catalyst (e.g., CuI, 3-5 mol%).[2]
-
Evacuate the vessel and backfill with an inert gas.
-
Add this compound (1.0 equiv.), the degassed solvent (e.g., THF or DMF), and the base (e.g., triethylamine, 3.0 equiv.).[2]
-
Add the terminal alkyne (1.5 equiv.) to the mixture.[2]
-
Stir the reaction under an inert atmosphere at the appropriate temperature (e.g., room temperature to 60 °C) until completion is observed by TLC or GC.[2]
-
Work up the reaction by diluting with an organic solvent, washing with aqueous solutions (e.g., ammonium (B1175870) chloride solution), drying the organic phase, and concentrating under reduced pressure.[2]
-
Purify the crude product by column chromatography.
Protocol 3: General Procedure for Heck Reaction
-
In a reaction vessel, combine this compound (1.0 equiv.), the alkene (1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and the base (e.g., Et₃N, 1.2 equiv.).[2] If required, add a phosphine ligand (e.g., PPh₃, 2-10 mol%).
-
Add a suitable degassed solvent (e.g., DMF or acetonitrile).[2]
-
Degas the mixture and heat under an inert atmosphere (e.g., to 100 °C).[2]
-
Monitor the reaction progress by an appropriate analytical technique (TLC or GC).[2]
-
After the reaction is complete, cool the mixture, filter to remove any solids, and remove the solvent under reduced pressure.[2]
-
Purify the resulting crude product by column chromatography.[2]
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[1]
References
- 1. nobelprize.org [nobelprize.org]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. reddit.com [reddit.com]
- 15. Heck reaction - Wikipedia [en.wikipedia.org]
- 16. reddit.com [reddit.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. taylorandfrancis.com [taylorandfrancis.com]
Technical Support Center: Stability of 4-Iodobenzyl Alcohol Under Basic Conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 4-iodobenzyl alcohol in the presence of a base. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the potential stability issues when exposing this compound to basic conditions?
When this compound is subjected to basic conditions, several degradation pathways can be initiated, leading to the formation of impurities and a reduction in the yield of the desired product. The primary stability concerns include self-condensation to form ethers, oxidation to the corresponding aldehyde and subsequent disproportionation, and, under harsh conditions, nucleophilic aromatic substitution.
Q2: Can this compound undergo self-condensation in the presence of a base?
Yes, this is a significant stability concern. Like other benzyl (B1604629) alcohols, this compound can be deprotonated by a base to form an alkoxide. This alkoxide is nucleophilic and can react with another molecule of this compound in a Williamson ether synthesis-type reaction. This process can continue, leading to the formation of di- and poly(4-iodobenzyl ether)s.
Q3: Is the carbon-iodine bond stable in the presence of a base?
The carbon-iodine bond in this compound is generally stable under mild basic conditions. Aryl halides are typically resistant to nucleophilic attack.[1][2][3] However, under forcing conditions, such as very high temperatures or the use of extremely strong bases (e.g., sodium amide), nucleophilic aromatic substitution via an elimination-addition (benzyne) mechanism can occur, leading to the replacement of the iodine atom.[1][2]
Q4: Can this compound be oxidized under basic conditions?
While a base alone will not oxidize this compound, its presence can facilitate oxidation if an oxidizing agent is present. For instance, in the presence of a base and an oxidant, this compound can be converted to 4-iodobenzaldehyde (B108471). This aldehyde, which lacks α-hydrogens, is susceptible to the Cannizzaro reaction in the presence of a strong base, leading to a disproportionation reaction to yield this compound and 4-iodobenzoic acid.
Troubleshooting Guides
| Observation | Potential Cause | Suggested Solution |
| Formation of a higher molecular weight, less polar impurity, insoluble in aqueous media. | Self-condensation of this compound to form 4,4'-diiodobenzyl ether or higher oligomers. | - Use a non-nucleophilic, sterically hindered base if only deprotonation of the alcohol is desired without subsequent etherification. - Keep the reaction temperature as low as possible. - Use a dilute solution of this compound to disfavor bimolecular reactions. - If etherification is the goal, control the stoichiometry of the alcohol and the alkylating agent carefully. |
| Appearance of 4-iodobenzaldehyde and/or 4-iodobenzoic acid in the reaction mixture. | Oxidation of this compound, potentially followed by a Cannizzaro reaction. | - Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation. - Use deoxygenated solvents. - Avoid the use of bases that can also act as oxidizing agents or contain oxidizing impurities. |
| Loss of the iodine substituent. | Nucleophilic aromatic substitution (unlikely under mild conditions) or a benzyne (B1209423) mechanism under harsh conditions. | - Avoid excessively high temperatures and extremely strong bases. - If a strong base is required, consider using a non-nucleophilic base at a lower temperature. |
| A complex mixture of unidentified products. | Multiple degradation pathways occurring simultaneously. | - Re-evaluate the necessity of the basic conditions. - Perform a stability study under various basic conditions (different bases, temperatures, and solvents) to identify the optimal, least degradative conditions for your reaction. - Utilize in-process analytical monitoring (e.g., HPLC, TLC) to track the formation of byproducts. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in the Presence of Sodium Hydroxide (B78521)
Objective: To determine the rate of degradation of this compound and identify major degradation products in the presence of aqueous sodium hydroxide.
Materials:
-
This compound
-
Sodium hydroxide (NaOH) pellets
-
Deionized water
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Hydrochloric acid (HCl), 1 M
-
Vials with caps
-
Magnetic stirrer and stir bars
-
HPLC system with a C18 column and UV detector
-
pH meter
Procedure:
-
Preparation of Solutions:
-
Prepare a 1 M NaOH stock solution in deionized water.
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
-
Reaction Setup:
-
In separate vials, place a stir bar and add the this compound stock solution and methanol to achieve a final concentration of 0.1 mg/mL.
-
Add the 1 M NaOH solution to achieve the desired final base concentration (e.g., 0.01 M, 0.1 M, 1 M).
-
Prepare a control sample with this compound in methanol and water without NaOH.
-
-
Incubation:
-
Seal the vials and stir the solutions at a controlled temperature (e.g., room temperature, 50 °C).
-
-
Sampling and Analysis:
-
At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
Neutralize the aliquot with an equivalent amount of 1 M HCl.
-
Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the samples by HPLC to quantify the remaining this compound and identify any degradation products. A suitable HPLC method would involve a C18 column with a gradient elution of acetonitrile and water, with UV detection at an appropriate wavelength (e.g., 254 nm).[4]
-
Protocol 2: Monitoring for Self-Condensation using Potassium tert-Butoxide
Objective: To investigate the propensity of this compound to undergo self-condensation in the presence of a strong, non-hydroxide base.
Materials:
-
This compound
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Anhydrous work-up reagents (e.g., saturated aqueous ammonium (B1175870) chloride)
-
TLC plates and developing chamber
-
NMR spectrometer
Procedure:
-
Reaction Setup:
-
In a flame-dried flask under an inert atmosphere, dissolve this compound in anhydrous THF.
-
Add potassium tert-butoxide (e.g., 1.1 equivalents) portion-wise at 0 °C.
-
-
Reaction and Monitoring:
-
Allow the reaction to warm to room temperature and stir for a set period (e.g., 12 hours).
-
Monitor the reaction progress by TLC, looking for the disappearance of the starting material and the appearance of a new, less polar spot corresponding to the ether product.
-
-
Work-up and Analysis:
-
Quench the reaction by carefully adding saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate it, and analyze the crude product by ¹H NMR to identify the characteristic signals of the benzylic ether methylene (B1212753) protons.
-
Visualizations
Caption: Potential degradation pathways for this compound in the presence of a base.
Caption: A logical workflow for troubleshooting stability issues with this compound.
References
Technical Support Center: Minimizing Homocoupling of 4-Iodobenzyl Alcohol in Coupling Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of minimizing homocoupling of 4-iodobenzyl alcohol in various palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of cross-coupling reactions?
A1: Homocoupling is a common side reaction in palladium-catalyzed cross-coupling reactions where two molecules of the same starting material react with each other. In the case of this compound, this results in the formation of a symmetrical biaryl product, consuming the starting material and reducing the yield of the desired cross-coupled product.
Q2: What are the primary causes of homocoupling of this compound?
A2: The primary causes of homocoupling are generally related to the reaction conditions. Key factors include the presence of oxygen, the choice of palladium catalyst and ligands, the type and strength of the base used, and the reaction temperature. For substrates with functional groups like the hydroxyl group in this compound, the functional group itself can sometimes interfere with the catalytic cycle, potentially leading to increased side reactions.[1]
Q3: How does the hydroxyl group of this compound affect coupling reactions?
A3: The hydroxyl group can potentially coordinate to the palladium catalyst, which may alter its reactivity and stability. This can sometimes lead to catalyst inhibition or promote undesired side reactions, including homocoupling. While many modern catalyst systems are tolerant of functional groups, for particularly sensitive transformations or when experiencing issues, protection of the hydroxyl group may be a viable strategy.
Q4: Is it necessary to protect the hydroxyl group of this compound before a coupling reaction?
A4: Not always. Many contemporary palladium catalyst systems, particularly those with bulky, electron-rich phosphine (B1218219) ligands, can effectively catalyze the cross-coupling of functionalized aryl halides like this compound without the need for protecting the hydroxyl group.[2] However, if you are experiencing significant side reactions or low yields, a protecting group strategy should be considered. Common protecting groups for alcohols include silyl (B83357) ethers (e.g., TBDMS) or benzyl (B1604629) ethers.
Troubleshooting Guides
This section provides detailed troubleshooting for minimizing homocoupling of this compound in specific cross-coupling reactions.
Troubleshooting Workflow for Minimizing Homocoupling
Below is a general workflow to diagnose and resolve issues with homocoupling.
Caption: A logical workflow for troubleshooting and minimizing homocoupling of this compound.
Suzuki Coupling
The Suzuki coupling is a versatile method for forming carbon-carbon bonds. However, homocoupling of the aryl halide or the boronic acid partner can be a significant side reaction.
Common Issues & Solutions:
| Issue | Potential Cause | Recommended Solution |
| Significant formation of 4,4'-bi(phenylmethanol) | Presence of oxygen promoting oxidative homocoupling. | Rigorously degas all solvents and reagents. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction. |
| Inappropriate catalyst/ligand system. | Use bulky, electron-rich phosphine ligands such as SPhos or XPhos, which can accelerate the desired cross-coupling pathway over homocoupling. | |
| Base is too strong or concentration is too high. | Screen weaker bases like K₂CO₃ or Cs₂CO₃. Finely powdering the base can also be beneficial. | |
| Low yield of the desired product | Interference from the unprotected hydroxyl group. | While often tolerated, if issues persist, protect the hydroxyl group as a silyl ether (e.g., TBDMS) or a benzyl ether. |
| Poor quality of the boronic acid reagent. | Use fresh boronic acid or consider using a more stable boronic ester (e.g., a pinacol (B44631) ester). |
Experimental Protocol: Suzuki Coupling of this compound with Phenylboronic Acid
-
Reagent Preparation:
-
This compound (1.0 eq.)
-
Phenylboronic acid (1.2 eq.)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₂CO₃ (2.0 eq., finely powdered and dried)
-
1,4-Dioxane/Water (4:1 v/v), thoroughly degassed by sparging with argon for 30-60 minutes.
-
-
Reaction Setup:
-
To a flame-dried Schlenk flask, add this compound, phenylboronic acid, and K₂CO₃.
-
Seal the flask, and evacuate and backfill with argon three times.
-
Add the degassed 1,4-dioxane/water mixture via syringe.
-
In a separate vial, weigh the Pd(OAc)₂ and SPhos, and add them to the reaction flask under a positive flow of argon.
-
-
Reaction Execution:
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Sonogashira Coupling
The Sonogashira coupling is used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. A common side reaction is the homocoupling of the terminal alkyne (Glaser coupling).
Common Issues & Solutions:
| Issue | Potential Cause | Recommended Solution |
| Formation of diyne byproduct (Glaser coupling) | Presence of oxygen. | Rigorously deoxygenate all solvents and reagents and maintain a strict inert atmosphere.[3] |
| High concentration of copper(I) co-catalyst. | Reduce the loading of the copper(I) source (e.g., CuI) or consider a copper-free Sonogashira protocol.[4] | |
| High concentration of the terminal alkyne. | Add the terminal alkyne slowly to the reaction mixture using a syringe pump to maintain a low concentration.[4] | |
| Low yield of the cross-coupled product | Interference from the hydroxyl group. | The Sonogashira reaction is generally tolerant of alcohol functionalities.[2] However, if issues arise, protection of the hydroxyl group can be considered. |
| Catalyst decomposition. | The formation of a black precipitate (palladium black) indicates catalyst decomposition. Ensure rigorous inert conditions and purity of all reagents. |
Experimental Protocol: Copper-Free Sonogashira Coupling of this compound with Phenylacetylene (B144264)
-
Reagent Preparation:
-
This compound (1.0 eq.)
-
Phenylacetylene (1.2 eq.)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 eq.)
-
Anhydrous, degassed toluene (B28343).
-
-
Reaction Setup:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Add the degassed toluene.
-
-
Reaction Execution:
-
Stir the mixture at room temperature for 10 minutes.
-
Add the phenylacetylene via syringe.
-
Heat the reaction mixture to 100 °C and monitor by TLC or GC/MS.
-
-
Work-up and Purification:
-
Cool the mixture, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify by column chromatography.
-
Heck Coupling
The Heck reaction couples an aryl halide with an alkene. Side reactions can include homocoupling and isomerization of the alkene.
Common Issues & Solutions:
| Issue | Potential Cause | Recommended Solution |
| Homocoupling of this compound | High reaction temperature. | Optimize the temperature; sometimes a lower temperature can favor the cross-coupling pathway. |
| Inefficient catalyst system. | Screen different phosphine ligands or consider using a phosphine-free catalyst system. | |
| Low yield or formation of multiple products | Interference from the hydroxyl group leading to side reactions. | Protection of the hydroxyl group may be necessary to prevent undesired interactions with the catalyst or reagents. |
| Isomerization of the product alkene. | The addition of certain bases or salts can sometimes suppress isomerization. |
Experimental Protocol: Heck Coupling of this compound with n-Butyl Acrylate (B77674)
-
Reagent Preparation:
-
This compound (1.0 eq.)
-
n-Butyl acrylate (1.5 eq.)
-
Pd(OAc)₂ (2 mol%)
-
P(o-tol)₃ (4 mol%)
-
Triethylamine (2.0 eq.)
-
Anhydrous DMF.
-
-
Reaction Setup:
-
To a reaction vessel, add this compound, Pd(OAc)₂, and P(o-tol)₃.
-
Evacuate and backfill with an inert gas.
-
Add anhydrous DMF, n-butyl acrylate, and triethylamine.
-
-
Reaction Execution:
-
Heat the reaction to 80-100 °C and monitor its progress.
-
-
Work-up and Purification:
-
After completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the product by column chromatography.
-
Buchwald-Hartwig Amination
This reaction forms a carbon-nitrogen bond between an aryl halide and an amine.
Common Issues & Solutions:
| Issue | Potential Cause | Recommended Solution |
| Low yield of aminated product | Catalyst inhibition by the iodide anion. | For aryl iodides, using a less polar solvent like toluene can help, as the iodide salt formed is less soluble and has a reduced inhibitory effect. |
| Inappropriate base. | Strong, non-nucleophilic bases like NaOtBu or LHMDS are often effective. For base-sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ can be used, possibly at higher temperatures. | |
| Side reactions involving the hydroxyl group | The hydroxyl group may compete with the amine for reaction with the catalyst. | Protection of the hydroxyl group is a prudent strategy if side reactions are observed. |
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
-
Reagent Preparation:
-
This compound (1.0 eq.)
-
Morpholine (1.2 eq.)
-
Pd₂(dba)₃ (1-2 mol% Pd)
-
XPhos (2-4 mol%)
-
NaOtBu (1.4 eq.)
-
Anhydrous, degassed toluene.
-
-
Reaction Setup:
-
In a glovebox or under an inert atmosphere, add this compound, Pd₂(dba)₃, XPhos, and NaOtBu to a reaction vial.
-
Add the degassed toluene and then the morpholine.
-
-
Reaction Execution:
-
Seal the vial and heat to 80-110 °C, stirring vigorously.
-
Monitor the reaction by LC-MS.
-
-
Work-up and Purification:
-
Cool the reaction, quench carefully, and extract the product.
-
Dry the organic phase, concentrate, and purify by chromatography.
-
Catalytic Cycle and the Origin of Homocoupling
The following diagram illustrates a generalized catalytic cycle for a cross-coupling reaction and indicates where the undesired homocoupling side reaction can occur.
Caption: A generalized catalytic cycle for cross-coupling reactions, showing the pathway to the desired product and the competing homocoupling side reaction.
References
Technical Support Center: Purification of 4-Iodobenzyl Alcohol Reaction Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-iodobenzyl alcohol. It is designed to help you navigate the work-up and purification stages of your reactions to obtain your desired product with high purity.
Frequently Asked Questions (FAQs)
Q1: What are the general physical properties of this compound that are relevant for purification?
A1: this compound is a white to pale cream crystalline solid with a melting point in the range of 72-75 °C.[1][2] Its polarity is dominated by the hydroxyl group, making it more polar than related halides or ethers but less polar than the corresponding carboxylic acid. It is soluble in common organic solvents like dichloromethane, ethyl acetate (B1210297), and methanol. This moderate polarity is a key consideration when selecting chromatographic conditions or recrystallization solvents.
Q2: What are the most common purification techniques for products derived from this compound?
A2: The most frequently employed purification methods are:
-
Flash Column Chromatography: This is a versatile technique for separating the desired product from both more and less polar impurities. Silica (B1680970) gel is the most common stationary phase.[3][4][5][6]
-
Recrystallization: This method is effective for obtaining highly pure crystalline products, provided a suitable solvent or solvent system can be identified.[7][8][9]
-
Liquid-Liquid Extraction: This is a standard work-up procedure to perform an initial separation of the crude product from water-soluble reagents and byproducts.
Q3: How can I monitor the progress of my purification?
A3: Thin-layer chromatography (TLC) is an indispensable tool for monitoring the purification process.[10] It helps in identifying the fractions containing the pure product during column chromatography and in assessing the purity of the isolated solid after recrystallization. The product and starting material can often be visualized under UV light (254 nm).[10]
Troubleshooting Guides
This section addresses specific issues you may encounter during the work-up of common reactions involving this compound.
Scenario 1: Oxidation of this compound to 4-Iodobenzaldehyde (B108471)
Problem: My final product is contaminated with a more polar impurity.
-
Possible Cause: Over-oxidation of the aldehyde to the corresponding carboxylic acid (4-iodobenzoic acid). This is a common side reaction, especially with stronger oxidizing agents or prolonged reaction times.[11]
-
Troubleshooting Steps:
-
Aqueous Wash: During the work-up, wash the organic layer with a mild base such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that will partition into the aqueous layer.
-
Column Chromatography: If the basic wash is insufficient, the carboxylic acid can be readily separated by silica gel column chromatography. The carboxylic acid is significantly more polar and will have a much lower Rf value than the aldehyde.
-
Problem: My product contains a non-polar impurity.
-
Possible Cause: Unreacted starting material (this compound).
-
Troubleshooting Steps:
-
Column Chromatography: this compound is less polar than 4-iodobenzaldehyde and can be separated using silica gel chromatography with an appropriate eluent system.[3]
-
Scenario 2: Esterification of this compound
Problem: My crude product shows multiple spots on TLC after work-up.
-
Possible Causes:
-
Unreacted this compound.
-
Excess acylating agent (e.g., acyl chloride or carboxylic acid).
-
If a coupling agent (e.g., DCC) is used, urea (B33335) byproducts may be present.
-
-
Troubleshooting Steps:
-
Aqueous Work-up:
-
Wash with a saturated NaHCO₃ solution to remove any unreacted carboxylic acid.
-
A dilute acid wash (e.g., 1M HCl) can be used to remove any basic catalysts or byproducts.
-
-
Column Chromatography: This is the most effective method to separate the desired ester from both the more polar starting alcohol and any remaining non-polar reagents.
-
Scenario 3: Williamson Ether Synthesis using this compound
Problem: The yield of my desired ether is low, and I have multiple byproducts.
-
Possible Causes:
-
Self-condensation: The alkoxide of this compound can potentially react with another molecule of the starting halide (if used as the electrophile) to form a symmetrical ether.
-
Elimination: If a secondary or tertiary alkyl halide is used as the electrophile, elimination can compete with substitution, leading to the formation of alkenes.[12]
-
Unreacted Starting Materials: Incomplete reaction will leave both this compound and the alkyl halide in the reaction mixture.
-
-
Troubleshooting Steps:
-
Careful Reagent Selection: To minimize side reactions, it is generally preferable to use this compound to form the alkoxide and react it with a primary alkyl halide.[12]
-
Column Chromatography: A carefully chosen solvent system for column chromatography can separate the desired ether from the more polar starting alcohol and non-polar byproducts like elimination products or unreacted alkyl halides.
-
Scenario 4: Suzuki Coupling of this compound Derivatives
Problem: My product is contaminated with a non-polar impurity that is difficult to separate.
-
Possible Cause: Homocoupling of the boronic acid or boronic ester reagent, leading to the formation of a biaryl byproduct.[13]
-
Troubleshooting Steps:
-
Optimize Reaction Conditions: Ensure thorough degassing of the reaction mixture to minimize oxygen, which can promote homocoupling.[13]
-
Column Chromatography: While challenging, careful optimization of the eluent system (e.g., using a shallow gradient of a polar solvent in a non-polar solvent) can often resolve the desired product from the homocoupled byproduct.
-
Recrystallization: If the product is crystalline, recrystallization may be effective in removing the homocoupled impurity, which may have different crystallization properties.
-
Problem: I observe an impurity with a similar polarity to my product.
-
Possible Cause: Formation of a phenol (B47542) byproduct through cleavage of the boronic acid.[13]
-
Troubleshooting Steps:
-
Aqueous Base Wash: A wash with a dilute aqueous base (e.g., 1M NaOH) during the work-up can help remove phenolic impurities by converting them to their water-soluble phenoxide salts.
-
Column Chromatography: Phenols are generally more polar than the corresponding biaryl products and can be separated by column chromatography.
-
Data Presentation
Table 1: Suggested Solvent Systems for Flash Column Chromatography on Silica Gel
| Reactant/Product Type | Common Impurities | Eluent System (Hexane/Ethyl Acetate Gradient) |
| 4-Iodobenzaldehyde | This compound, 4-Iodobenzoic acid | Start with 95:5, gradually increase to 80:20 |
| 4-Iodobenzyl esters | This compound, unreacted acid/acyl chloride | Start with 98:2, gradually increase to 90:10 |
| 4-Iodobenzyl ethers | This compound, unreacted alkyl halide | Start with 99:1, gradually increase to 95:5 |
| Biaryl products (from Suzuki) | Homocoupled byproduct, phenol | Start with a low polarity mixture (e.g., 98:2 Hexane/EtOAc) and use a very shallow gradient. |
Table 2: Common Solvents for Recrystallization
| Product Polarity | Suggested Solvents/Systems |
| Moderately Polar | Ethanol/Water, Isopropanol/Water, Acetone/Hexane[8] |
| Non-polar | Hexane/Dichloromethane, Toluene/Heptane[8] |
Experimental Protocols
Protocol 1: General Aqueous Work-up Procedure
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Water or a saturated aqueous NH₄Cl solution (to quench the reaction).
-
A saturated aqueous NaHCO₃ solution (to remove acidic impurities).
-
Brine (saturated aqueous NaCl) to aid in phase separation and remove residual water.
-
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
Protocol 2: Flash Column Chromatography
-
Prepare the Column: Pack a glass column with silica gel slurried in the initial, least polar eluent.
-
Load the Sample: Dissolve the crude product in a minimal amount of the chromatography solvent or a stronger solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry powder to the top of the column.
-
Elute the Column: Begin eluting with the least polar solvent mixture, gradually increasing the polarity.
-
Collect Fractions: Collect the eluent in fractions.
-
Monitor Fractions: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: General workflow for the purification of this compound reaction products.
Caption: Troubleshooting decision tree for Suzuki coupling reaction work-up.
References
- 1. 4-碘苄醇 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 3. web.uvic.ca [web.uvic.ca]
- 4. columbia.edu [columbia.edu]
- 5. cactus.utahtech.edu [cactus.utahtech.edu]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. researchgate.net [researchgate.net]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. researchgate.net [researchgate.net]
Navigating Steric Hindrance in Reactions of 4-Iodobenzyl Alcohol Derivatives: A Technical Support Center
For researchers, scientists, and drug development professionals working with 4-iodobenzyl alcohol and its derivatives, steric hindrance can present a significant hurdle in achieving desired reaction outcomes. This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and modification of these valuable compounds.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why is steric hindrance a common issue in reactions involving this compound derivatives?
A1: Steric hindrance in these systems primarily arises from two sources: the substituent at the ortho position to the iodinated carbon and the substitution pattern of the coupling partner or nucleophile. The benzyl (B1604629) alcohol moiety itself, especially when protected with a bulky group, can also contribute to steric congestion around the reaction center. This spatial crowding can impede the approach of reagents and catalysts, slowing down reaction rates and lowering yields.
Q2: How do I choose the right protecting group for the alcohol functionality to minimize steric hindrance during a subsequent reaction?
A2: The choice of protecting group is a critical strategic decision. While larger protecting groups can offer greater stability, they also increase steric bulk.
-
For less sterically demanding reactions: A methoxymethyl (MOM) ether can be a good choice due to its smaller size and stability to a range of reaction conditions.
-
For reactions requiring more robust protection: A tert-butyldimethylsilyl (TBS) ether offers excellent stability. While bulkier than MOM, it is often a good compromise.
-
When significant steric hindrance is anticipated from other parts of the molecule: It may be advantageous to use a smaller protecting group or even proceed without one if the reaction conditions are compatible with a free hydroxyl group.
Q3: Can I proceed with cross-coupling reactions without protecting the benzylic alcohol?
A3: In some cases, yes. Certain cross-coupling reactions, particularly some Suzuki-Miyaura couplings, can tolerate a free hydroxyl group. However, the basic conditions of many coupling reactions (e.g., Buchwald-Hartwig amination, Sonogashira coupling) can lead to deprotonation of the alcohol, which may interfere with the catalytic cycle or lead to side reactions. It is generally advisable to protect the alcohol, especially when using strong bases.
Section 2: Troubleshooting Guides
Palladium-Catalyzed Cross-Coupling Reactions
Problem: Low or no yield when coupling a protected this compound derivative with a sterically hindered boronic acid (e.g., 2,6-disubstituted phenylboronic acid).
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Insufficient Catalyst Activity | Switch to a more active catalyst system. Bulky, electron-rich phosphine (B1218219) ligands are crucial for promoting both oxidative addition and reductive elimination with hindered substrates. Consider ligands such as XPhos, SPhos, or RuPhos in combination with a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂. |
| Steric Hindrance at the Ligand | While bulky ligands are generally preferred, excessive bulk can sometimes be detrimental. A ligand screening is often necessary to find the optimal balance for a specific substrate combination. |
| Inappropriate Base | The choice of base is critical. For sterically demanding couplings, a weaker base like K₃PO₄ or Cs₂CO₃ in a polar solvent system (e.g., dioxane/water) can be more effective than strong alkoxide bases. The base's role is not only to activate the boronic acid but also to facilitate the transmetalation step. |
| Low Reaction Temperature | Sterically hindered couplings often require higher temperatures to overcome the activation energy barrier. Consider increasing the reaction temperature to 80-110 °C. |
Problem: Low yield in the amination of a this compound derivative with a bulky secondary amine (e.g., di-tert-butylamine).
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Catalyst Inhibition | The iodide anion generated during the reaction can inhibit the palladium catalyst. Using a ligand that promotes a fast catalytic turnover can mitigate this effect. Buchwald's biarylphosphine ligands are often effective.[1] |
| Unsuitable Ligand | For coupling with bulky secondary amines, highly active and sterically demanding ligands are required. Consider using ligands like tBuXPhos, CyJohnPhos, or Josiphos-type ligands. |
| Base Strength and Type | A strong, non-nucleophilic base is typically required for the deprotonation of the amine. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices.[1] However, ensure the base is fresh and added under an inert atmosphere. |
| Solvent Choice | Anhydrous, non-polar, aprotic solvents like toluene (B28343) or dioxane are generally preferred. Ensure the solvent is thoroughly degassed to prevent catalyst deactivation. |
Problem: The Sonogashira coupling of a this compound derivative with a sterically hindered terminal alkyne (e.g., 3,3-dimethyl-1-butyne) is sluggish or fails.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Catalyst Decomposition | The formation of a black precipitate ("palladium black") indicates catalyst decomposition.[2] This can be caused by oxygen, impurities, or high temperatures. Ensure rigorous degassing of all reagents and solvents and maintain a strict inert atmosphere. |
| Ineffective Ligand | For sterically demanding alkynes, the choice of phosphine ligand is critical. While PPh₃ is common, more electron-rich and bulkier ligands can improve performance. Consider screening ligands like P(t-Bu)₃ or Buchwald's biarylphosphine ligands. |
| Copper Co-catalyst Issues | Ensure the copper(I) source (typically CuI) is fresh and of high purity. Degradation of the copper co-catalyst can halt the reaction. Running the reaction under copper-free conditions is an alternative, though it may require a more active palladium catalyst system.[2] |
| Base and Solvent | An amine base like triethylamine (B128534) (Et₃N) or diisopropylamine (B44863) (iPr₂NH) is required.[2] The amine often serves as both the base and part of the solvent system. Using a co-solvent like THF or DMF can be beneficial, but be aware that THF has been anecdotally reported to sometimes promote palladium black formation.[3][4] |
Nucleophilic Substitution Reactions
Problem: Low yield when attempting to synthesize a bulky ether from this compound and a hindered alkoxide (e.g., potassium tert-butoxide).
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Competing Elimination Reaction | This compound is a primary alcohol, which is generally good for Sₙ2 reactions. However, if the alkoxide is very bulky and basic (like tert-butoxide), and the reaction is run at elevated temperatures, elimination can become a competitive side reaction. It is generally more favorable to react the less hindered nucleophile with the more hindered electrophile. In this case, it would be better to convert this compound to the alkoxide and react it with a less hindered alkyl halide. |
| Low Nucleophilicity of the Alkoxide | If you are reacting this compound with a hindered, less nucleophilic alcohol, the reaction will be slow. Ensure the alcohol is fully deprotonated to the more nucleophilic alkoxide using a strong base like NaH.[5] |
| Solvent Effects | A polar aprotic solvent like DMF or DMSO is generally preferred for Williamson ether synthesis as it can accelerate Sₙ2 reactions. |
| Reaction Temperature | Lowering the reaction temperature can favor the Sₙ2 pathway over elimination. However, this will also decrease the overall reaction rate, so optimization is key. |
Section 3: Data Presentation
The following tables provide a summary of typical reaction conditions for related systems, which can serve as a starting point for the optimization of reactions with this compound derivatives.
Table 1: Representative Conditions for Buchwald-Hartwig Amination of Aryl Iodides [6]
| Amine | Pd Precatalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ (1) | Xantphos (3) | NaOtBu | Toluene | 100 | 18 | 95 |
| Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Toluene | 100 | 24 | 88 |
| n-Hexylamine | Pd₂(dba)₃ (1.5) | XPhos (3.6) | K₃PO₄ | Dioxane | 110 | 12 | 92 |
Table 2: General Conditions for Sonogashira Coupling of Aryl Halides [2]
| Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp (°C) |
| Aryl Iodide | Terminal Alkyne | Pd(PPh₃)₄ (2-5) | CuI (3-5) | Et₃N | THF/Et₃N | RT - 60 |
| Aryl Bromide | Terminal Alkyne | PdCl₂(PPh₃)₂ (2-5) | CuI (3-5) | iPr₂NH | Toluene | 60 - 100 |
Section 4: Experimental Protocols
Protocol 1: Protection of this compound with a TBS Group
-
To a solution of this compound (1.0 eq.) in anhydrous DMF, add imidazole (B134444) (2.5 eq.).
-
Add tert-butyldimethylsilyl chloride (TBSCl) (1.2 eq.) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate under reduced pressure and purify by flash column chromatography to yield the TBS-protected this compound.
Protocol 2: Deprotection of TBS-Protected this compound
-
To a solution of the TBS-protected this compound (1.0 eq.) in THF, add a 1.0 M solution of tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in THF (1.1 eq.) at room temperature.
-
Stir the reaction mixture until the starting material is consumed (monitor by TLC).
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify by flash column chromatography to yield this compound.
Section 5: Visualizations
Diagram 1: General Troubleshooting Workflow for Low Yield in Cross-Coupling Reactions
Caption: A logical workflow for troubleshooting low-yield cross-coupling reactions.
Diagram 2: Decision Tree for Protecting Group Strategy
Caption: A decision-making guide for selecting an appropriate protecting group strategy.
References
impact of reaction temperature on the stability of 4-iodobenzyl alcohol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of reaction temperature on the stability of 4-iodobenzyl alcohol. This resource is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during experiments involving this compound at various temperatures.
Question 1: My reaction mixture containing this compound has turned yellow/brown upon heating. What is causing this discoloration?
Answer: Discoloration, typically yellowing or browning, upon heating is a common indicator of thermal decomposition. For iodo-aromatic compounds, this can be due to the liberation of elemental iodine (I₂), which is colored. The C-I bond in aryl iodides is weaker than C-Br or C-Cl bonds and can be susceptible to cleavage at elevated temperatures, a process that can be accelerated by light.[1] Additionally, like other benzyl (B1604629) alcohols, this compound can oxidize, especially in the presence of air, to form 4-iodobenzaldehyde (B108471) and subsequently 4-iodobenzoic acid.[2][3] These conjugated impurities can also contribute to the color change.
Troubleshooting Steps:
-
Lower the Reaction Temperature: If the reaction chemistry allows, reduce the temperature to minimize thermal stress on the molecule.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Light Protection: Protect the reaction vessel from light, as photodecomposition can also lead to the formation of colored byproducts.[1]
-
Solvent Choice: Ensure the solvent is degassed and of high purity, as impurities can catalyze decomposition.
Question 2: I am observing unexpected side products in my reaction. Could they be from the decomposition of this compound?
Answer: Yes, it is highly probable. Besides oxidation products like 4-iodobenzaldehyde and 4-iodobenzoic acid, other side products can form at elevated temperatures. One potential pathway is deiodination, resulting in the formation of benzyl alcohol. Another possibility is the formation of dibenzyl ether derivatives through self-condensation, a known side reaction for benzyl alcohols at high temperatures, particularly in the presence of acid or base catalysts.
Potential Decomposition Products:
-
4-Iodobenzaldehyde
-
4-Iodobenzoic Acid
-
Benzyl alcohol (from deiodination)
-
Bis(4-iodobenzyl) ether
-
Polymeric materials
Question 3: What is the recommended maximum operating temperature for reactions involving this compound?
Answer: While there is no definitive "maximum" temperature that applies to all conditions, it is crucial to consider the melting point of this compound, which is in the range of 72-75°C.[4][5] Operating significantly above the melting point in the neat form or at high temperatures in solution increases the risk of decomposition. For many applications, keeping the reaction temperature below 100°C is a good starting point to maintain stability. However, the optimal temperature will depend on the specific reaction kinetics, solvent, and other reagents present. It is always recommended to perform small-scale trial reactions at different temperatures to determine the optimal balance between reaction rate and stability.
Question 4: How can I assess the thermal stability of my specific batch of this compound?
Answer: To quantitatively assess the thermal stability, you can utilize thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[6][7][8]
-
TGA will show the temperature at which the compound begins to lose mass, indicating the onset of decomposition.
-
DSC can be used to determine the melting point and observe any exothermic events that might correspond to decomposition.
For a detailed methodology, please refer to the "Experimental Protocols" section below.
Data Presentation
The following table summarizes illustrative thermal stability data for this compound based on typical behavior for analogous compounds. Note: This data is for illustrative purposes and should be confirmed by experimental analysis of your specific sample.
| Parameter | Illustrative Value | Method | Comments |
| Melting Point (Tₘ) | 72-75 °C | DSC | Endothermic peak. Consistent with literature values.[4][5] |
| Onset of Decomposition (Tₒₙₛₑₜ) | ~ 150 °C | TGA | Temperature at which significant mass loss begins. |
| Peak Decomposition Temperature (Tₚₑₐₖ) | ~ 180 °C | TGA (DTG curve) | Temperature of the maximum rate of decomposition. |
| Weight Loss at 250°C | ~ 45% | TGA | Indicates substantial decomposition has occurred. |
| Hazardous Decomposition Products | Carbon oxides (CO, CO₂), Hydrogen iodide (HI). |
Experimental Protocols
Protocol 1: Determination of Thermal Stability by Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass change as a function of temperature in a controlled atmosphere.
Instrumentation: Standard Thermogravimetric Analyzer.
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of finely ground this compound into a ceramic or aluminum crucible.
-
Instrument Setup: Place the crucible in the TGA instrument. Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to create an inert atmosphere.
-
Thermal Program:
-
Equilibrate the sample at 30°C.
-
Heat the sample from 30°C to 400°C at a constant heating rate of 10°C/min.
-
-
Data Collection: Continuously record the sample weight as a function of temperature.
-
Data Analysis: Plot the percentage of weight loss versus temperature. Determine the onset temperature of decomposition (Tₒₙₛₑₜ) and the temperature of the maximum decomposition rate from the derivative of the TGA curve (DTG).[6]
Protocol 2: Determination of Thermal Transitions by Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and identify other thermal transitions, such as decomposition, of this compound by measuring the heat flow into or out of the sample as a function of temperature.
Instrumentation: Standard Differential Scanning Calorimeter.
Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan. Crimp a lid onto the pan.
-
Instrument Setup: Place the sealed sample pan and an empty reference pan in the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
Thermal Program:
-
Equilibrate the sample at 25°C.
-
Heat the sample at a constant rate of 10°C/min to a temperature above the expected decomposition temperature (e.g., 250°C).
-
-
Data Collection: Record the differential heat flow between the sample and the reference as a function of temperature.
-
Data Analysis: Identify endothermic and exothermic peaks in the DSC thermogram. The melting point is determined from the onset or peak of the melting endotherm. Decomposition is often observed as a broad exotherm following the melting peak.[6]
Visualizations
The following diagrams illustrate key concepts related to the thermal stability of this compound.
Caption: Factors influencing the decomposition of this compound.
Caption: Experimental workflow for thermal stability assessment.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. Benzyl Alcohol | C6H5CH2OH | CID 244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cphi-online.com [cphi-online.com]
- 4. This compound 97 18282-51-4 [sigmaaldrich.com]
- 5. This compound | 18282-51-4 [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. azom.com [azom.com]
- 8. mt.com [mt.com]
Technical Support Center: Solvent Effects on the Reactivity of 4-Iodobenzyl Alcohol
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges and optimize experimental outcomes involving 4-iodobenzyl alcohol. A critical aspect of working with this substrate is understanding how the choice of solvent can significantly impact reaction rates, yields, and even reaction pathways.
Frequently Asked Questions (FAQs)
Q1: How does the choice of solvent affect nucleophilic substitution reactions at the benzylic position of this compound?
A1: The solvent plays a crucial role in determining the mechanism of nucleophilic substitution. For this compound, which can potentially undergo both S(_N)1 and S(_N)2 reactions, the solvent's polarity and protic nature are key.
-
Polar Protic Solvents (e.g., water, ethanol (B145695), methanol): These solvents favor the S(_N)1 pathway. They can stabilize the benzylic carbocation intermediate through hydrogen bonding and solvation of the leaving group. However, they can also solvate the nucleophile, reducing its nucleophilicity.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile): These solvents are generally preferred for S(_N)2 reactions. They can dissolve the reactants but do not hydrogen bond with the nucleophile, leaving it more "naked" and reactive. This leads to a faster bimolecular reaction.[1]
-
Nonpolar Solvents (e.g., hexane, toluene): These are generally poor choices for nucleophilic substitution reactions involving polar substrates like this compound due to low solubility of the alcohol and many common nucleophiles.
Q2: I am observing low yields in the oxidation of this compound to 4-iodobenzaldehyde (B108471). Could the solvent be the issue?
A2: Yes, the solvent can significantly influence the efficiency of oxidation reactions. The ideal solvent should dissolve the starting material and the oxidant, and it should be relatively inert under the reaction conditions. For many common oxidations, polar aprotic solvents like acetonitrile (B52724) are a good starting point as they often provide good solubility for both the alcohol and the oxidizing agent.[2][3] A mixture of solvents, such as acetonitrile and water, can also be effective, particularly when using water-soluble oxidants like Oxone.[4]
Q3: Can the solvent influence the selectivity of my reaction, leading to unwanted side products?
A3: Absolutely. In the case of oxidation, using a solvent that promotes over-oxidation to the carboxylic acid can be a problem. The choice of both oxidant and solvent is crucial for achieving high selectivity for the aldehyde. For nucleophilic substitution, a polar protic solvent might lead to solvolysis, where the solvent itself acts as the nucleophile, resulting in an ether (if an alcohol is the solvent) or regeneration of the alcohol (if water is present).[5]
Troubleshooting Guides
Issue 1: Low Yield in Nucleophilic Substitution
Question: I am attempting a nucleophilic substitution on this compound, but my yields are consistently low. What are the likely solvent-related causes and how can I troubleshoot this?
Answer:
| Potential Cause | Recommended Solution |
| Poor Solubility of Reactants | Ensure both this compound and your nucleophile are soluble in the chosen solvent. If solubility is an issue, consider a more polar solvent like DMF or DMSO. |
| S(_N)1 vs. S(_N)2 Competition | If you desire an S(_N)2 reaction, switch to a polar aprotic solvent like acetonitrile or DMF to enhance the nucleophile's reactivity. For an S(_N)1 pathway, a polar protic solvent like ethanol or a mixture with water may be beneficial. |
| Solvolysis Side Reaction | If using a protic solvent (e.g., an alcohol), it may be competing as the nucleophile.[5] Switch to a non-nucleophilic, polar aprotic solvent. |
| Deactivation of Nucleophile | In polar protic solvents, hydrogen bonding can create a "solvent cage" around the nucleophile, reducing its reactivity.[1] Using a polar aprotic solvent can mitigate this effect. |
Issue 2: Over-oxidation to 4-Iodobenzoic Acid
Question: My oxidation of this compound is producing a significant amount of the corresponding carboxylic acid. How can I improve selectivity for the aldehyde?
Answer:
| Potential Cause | Recommended Solution |
| Reaction Conditions Too Harsh | Over-oxidation can be a result of prolonged reaction times or high temperatures. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. |
| Choice of Oxidant/Solvent System | Some oxidant/solvent combinations are more prone to over-oxidation. Systems like Cu(I)/TEMPO in acetonitrile are known for high selectivity towards aldehydes.[4] The use of N,N-dibromo-p-toluenesulfonamide in acetonitrile is also reported to be highly efficient and selective.[2] |
Data Presentation
Table 1: Solvent Effects on the Oxidation of 4-Methoxybenzyl Alcohol
| Solvent | Conversion (%) | Selectivity for Aldehyde (%) |
| Acetonitrile | 95 | 98 |
| Dichloromethane (B109758) | 85 | 96 |
| Ethyl Acetate | 82 | 95 |
| Toluene | 70 | 93 |
Data adapted from studies on related benzyl (B1604629) alcohol derivatives for illustrative purposes.[6]
Table 2: Comparison of Protocols for the Oxidation of Halogenated Benzyl Alcohols
| Parameter | Protocol 1: Acid/Oxone | Protocol 2: Copper(I)/TEMPO/Air |
| Catalyst | Potassium 2-iodo-5-methylbenzenesulfonate (B12818540) (1 mol%) | Copper(I) bromide (CuBr), 2,2'-Bipyridyl (bpy), TEMPO |
| Oxidant | Oxone (potassium peroxymonosulfate) | Ambient Air (O₂) |
| Solvent | Acetonitrile/Water | Acetonitrile |
| Reaction Temperature | 70 °C | Room Temperature |
| Reaction Time | ~2.6 hours | 30-60 minutes |
| Yield (for 4-bromobenzyl alcohol) | 79-85% | ~65% (isolated) |
| Selectivity | High, potential for over-oxidation | High, no over-oxidation observed |
This data is for the oxidation of 4-bromobenzyl alcohol and serves as a strong starting point for optimizing the oxidation of this compound.[4]
Experimental Protocols
Protocol 1: Selective Oxidation of this compound using a Cu(I)/TEMPO Catalyst System
This protocol is adapted from a procedure for the aerobic oxidation of substituted benzyl alcohols and is expected to be effective for this compound.[4]
Materials:
-
This compound
-
Copper(I) bromide (CuBr)
-
2,2'-Bipyridyl (bpy)
-
(2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO)
-
N-Methylimidazole (NMI)
-
Acetonitrile
-
Water
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in acetonitrile.
-
To the solution, add solid copper(I) bromide (~5 mol%). The solution will likely turn pale green.
-
Add 2,2'-bipyridyl (~5 mol%) and TEMPO (~5 mol%). The solution should turn a deep red-brown.
-
Add N-methylimidazole (~10 mol%) dropwise. The color may fade to a lighter red-brown.
-
Stir the reaction mixture vigorously at room temperature, open to the ambient air.
-
The reaction is complete when the color changes from red-brown to a turbid green, which typically takes 30-60 minutes.
-
After the color change, stir for an additional 5 minutes.
-
Dilute the reaction mixture with pentane and water and transfer to a separatory funnel.
-
Separate the layers and extract the aqueous layer with pentane.
-
Combine the organic layers and wash with water, then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude 4-iodobenzaldehyde can be purified by column chromatography on silica (B1680970) gel.
Protocol 2: Nucleophilic Substitution to form 4-Iodobenzyl Azide (B81097)
This protocol is a general method for the synthesis of benzyl azides from the corresponding tosylate and is applicable to this compound after its conversion to 4-iodobenzyl tosylate.[7]
Step 1: Tosylation of this compound
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (B92270) (1.5 eq) to the solution.
-
Add p-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield 4-iodobenzyl tosylate.
Step 2: Azide Substitution
-
Dissolve 4-iodobenzyl tosylate (1.0 eq) in dimethylformamide (DMF).
-
Add sodium azide (NaN₃, 1.5 eq) to the solution.
-
Heat the mixture to 60-80 °C and stir for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous mixture with diethyl ether (3x).
-
Combine the organic extracts and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 4-iodobenzyl azide.
Visualizations
Caption: General experimental workflows for key reactions of this compound.
Caption: Logical diagram for solvent selection based on reaction type and desired outcome.
References
- 1. chemistry.ucsd.edu [chemistry.ucsd.edu]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Kinetic Analysis of Solvent Effect in the Photocatalytic, Aerobic Oxidation of Benzyl Alcohol over P25 | Bentham Science [eurekaselect.com]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
strategies to improve the yield of 4-iodobenzyl alcohol ether synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-iodobenzyl alcohol ethers.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 4-iodobenzyl ethers?
The most common and versatile method is the Williamson ether synthesis. This reaction involves the deprotonation of this compound to form an alkoxide, which then acts as a nucleophile and attacks an alkyl halide (or other substrate with a good leaving group) in an SN2 reaction to form the ether.
Q2: What are the key parameters to control for a high-yield Williamson ether synthesis of 4-iodobenzyl ethers?
To achieve a high yield, it is crucial to control the choice of base, solvent, temperature, and the quality of the reactants. Anhydrous conditions are also essential to prevent side reactions.
Q3: Can I use a secondary or tertiary alkyl halide in the Williamson synthesis with this compound?
It is strongly recommended to use primary alkyl halides or methyl halides. Secondary and tertiary alkyl halides are prone to undergo E2 elimination as a competing side reaction in the presence of the basic alkoxide, which will significantly reduce the yield of the desired ether.
Q4: What are the advantages of using a phase-transfer catalyst (PTC) in this synthesis?
Phase-transfer catalysis can offer several advantages, including milder reaction conditions, the use of less expensive bases like sodium hydroxide, improved reaction rates, and higher yields. A PTC, such as tetrabutylammonium (B224687) bromide (TBAB), facilitates the transfer of the alkoxide from the aqueous or solid phase to the organic phase where the reaction with the alkyl halide occurs.[1][2]
Q5: How can I monitor the progress of my reaction?
Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction. By spotting the reaction mixture alongside the starting materials (this compound and the alkyl halide), you can observe the consumption of the reactants and the formation of the product. The ether product will typically have a different Rf value than the starting alcohol.
Troubleshooting Guide
Problem 1: Low or no yield of the desired 4-iodobenzyl ether.
| Possible Cause | Troubleshooting Step |
| Inefficient Deprotonation | The base used may not be strong enough to fully deprotonate the this compound. Consider using a stronger base like sodium hydride (NaH). Ensure the base is fresh and has been stored correctly. |
| Poor Quality Reagents | The this compound or alkyl halide may be impure or degraded. Purify the starting materials if necessary. Ensure the alkyl halide is reactive (iodide > bromide > chloride). |
| Presence of Water | Water will react with strong bases like NaH and can also hydrolyze the alkyl halide. Use anhydrous solvents and dry all glassware thoroughly before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Incorrect Reaction Temperature | The reaction may be too slow at low temperatures or side reactions may be favored at high temperatures. Optimize the temperature based on the specific reactants and solvent used. For many Williamson syntheses, room temperature to a slightly elevated temperature (40-60 °C) is sufficient. |
| Poor Solubility | The reactants may not be sufficiently soluble in the chosen solvent. Select a solvent in which both the alkoxide and the alkyl halide are soluble. Polar aprotic solvents like DMF or THF are often good choices. |
Problem 2: Multiple spots on the TLC plate, indicating the presence of byproducts.
| Possible Byproduct | Identification and Mitigation |
| Unreacted Starting Material | A spot corresponding to the Rf of this compound remains. Mitigation: Increase the reaction time, use a slight excess of the alkyl halide, or ensure complete deprotonation by using a stronger base or allowing more time for the deprotonation step. |
| Bis(4-iodobenzyl) ether | This can form if 4-iodobenzyl bromide, formed in situ from the alcohol, reacts with another molecule of the 4-iodobenzyl alkoxide. Mitigation: This is less common in a standard Williamson synthesis but can be minimized by controlling the reaction conditions and avoiding reagents that could convert the alcohol to a halide. |
| Elimination Product (Alkene) | If a secondary or tertiary alkyl halide is used, an alkene byproduct is likely. Mitigation: Use a primary alkyl halide. If a secondary halide is unavoidable, try using a less hindered base and lower the reaction temperature. |
Experimental Protocols
Protocol 1: Williamson Ether Synthesis of 4-Iodobenzyl Methyl Ether (Adapted from a similar synthesis of 4-bromobenzyl methyl ether)
This protocol describes the synthesis of 4-iodobenzyl methyl ether from this compound and methyl iodide using sodium hydride as the base.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether
-
Water
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon gas supply
-
Syringe
-
Separatory funnel
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
Hexane and ethyl acetate (B1210297) for column chromatography
Procedure:
-
Setup: Under an inert atmosphere (nitrogen or argon), add a stirred suspension of sodium hydride (1.2 equivalents) to a round-bottom flask containing anhydrous DMF.
-
Deprotonation: Slowly add a solution of this compound (1 equivalent) in anhydrous DMF to the NaH suspension at 0 °C. Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases (approximately 30-60 minutes).
-
Alkylation: Cool the reaction mixture to 0 °C and add methyl iodide (1.1 equivalents) dropwise. Allow the reaction to warm to room temperature and stir overnight.
-
Workup: Quench the reaction by carefully adding water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the pure 4-iodobenzyl methyl ether.[3]
Quantitative Data
The following tables summarize reaction conditions and yields for the synthesis of benzyl (B1604629) ethers, including analogues of 4-iodobenzyl ethers, using different methods.
Table 1: Williamson Ether Synthesis of 4-Substituted Benzyl Methyl Ether
| Starting Material | Base | Solvent | Alkylating Agent | Temperature | Time | Yield | Reference |
| 4-Bromobenzyl alcohol | NaH | DMF | Methyl iodide | Room Temp. | 10 min | ~85% | [3] |
Note: This is an analogous reaction. The yield for this compound is expected to be similar under these conditions.
Table 2: FeSO₄-Mediated Etherification of a Substituted Benzyl Alcohol
| Alcohol Substrate | Etherifying Alcohol | Catalyst | Temperature | Time | Yield | Reference |
| Substituted Bromobenzyl alcohol | Methanol | FeSO₄·7H₂O | 130 °C | 1 h | 97-99% | [4] |
| Substituted Bromobenzyl alcohol | Ethanol | FeSO₄·7H₂O | 130 °C | 1 h | 97-99% | [4] |
| Substituted Bromobenzyl alcohol | 2-Propanol | FeSO₄·7H₂O | 130 °C | 1 h | 97-99% | [4] |
Note: The substrate in the reference is a more complex bromobenzyl alcohol derivative, but the high yields suggest this is a promising alternative method.
Table 3: Solvent-Free Benzylation of Alcohols with Phase-Transfer Catalysis
| Alcohol | Base | Catalyst | Temperature | Time | Yield | Reference |
| Benzyl alcohol | KOH | TBAI | Room Temp. | 35 h | 81% (Dibenzyl ether) | [5] |
| 1-Decanol | KOH | TBAI | Room Temp. | 16 h | 95% | [5] |
Note: This table demonstrates the effectiveness of solvent-free PTC for benzylation of various alcohols.
Visualizations
Caption: Experimental workflow for the Williamson ether synthesis of 4-iodobenzyl ether.
Caption: Logical troubleshooting guide for low yield in 4-iodobenzyl ether synthesis.
References
identifying and characterizing unexpected byproducts in 4-iodobenzyl alcohol reactions
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with 4-iodobenzyl alcohol. Unexpected byproducts can arise during various synthetic manipulations, and this resource aims to help you identify and characterize them effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I performed a reaction to form an ether from this compound, but my yield is low and I see several unexpected spots on my TLC. What could these be?
A1: Low yields in ether synthesis with this compound can be attributed to several competing side reactions. The most common unexpected byproducts are formed through oxidation, dehalogenation, or self-condensation.
-
Oxidation: The benzylic alcohol is susceptible to oxidation, which can lead to the formation of 4-iodobenzaldehyde (B108471) and, upon further oxidation, 4-iodobenzoic acid. This is particularly common if the reaction is exposed to air for extended periods, or if certain reagents with oxidizing potential are used.
-
Dehalogenation: The carbon-iodine bond is relatively weak and can be cleaved under various reaction conditions, especially in the presence of reducing agents, certain catalysts, or even under prolonged heating.[1] This will result in the formation of benzyl (B1604629) alcohol.
-
Self-Condensation (Etherification): Under acidic conditions or upon activation of the hydroxyl group, this compound can react with itself to form bis(4-iodobenzyl) ether.
To troubleshoot, it is recommended to run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Careful selection of reagents and purification of solvents to remove any potential reducing agents can help prevent dehalogenation. If self-condensation is suspected, adjusting the pH of the reaction mixture may be necessary.
Q2: My mass spectrometry data shows a peak that corresponds to the loss of iodine. What is the likely byproduct?
A2: A mass spectrum indicating the loss of iodine strongly suggests that a dehalogenation reaction has occurred. The resulting byproduct would be benzyl alcohol. The rate of dehalogenation is dependent on the strength of the carbon-halogen bond, with the C-I bond being the weakest and therefore the most susceptible to cleavage compared to C-Br, C-Cl, and C-F bonds.[1]
Q3: I am seeing byproducts with carbonyl stretches in the IR spectrum. What are the possibilities?
A3: The presence of a carbonyl stretch in the infrared (IR) spectrum of your product mixture points towards oxidation of the benzylic alcohol. The two primary oxidation products to consider are:
-
4-Iodobenzaldehyde: This will show a characteristic carbonyl peak for an aldehyde.
-
4-Iodobenzoic acid: This will exhibit a carbonyl peak for a carboxylic acid, which is typically broader and may be accompanied by a broad O-H stretch.
The oxidation of benzyl alcohols to their corresponding aldehydes and carboxylic acids is a common transformation.[2][3]
Q4: Could my this compound couple with itself?
A4: Yes, homo-coupling is a potential side reaction, especially if your reaction conditions involve transition metal catalysts (like palladium or copper) that are often used in cross-coupling reactions with aryl halides. This could lead to the formation of a biphenyl (B1667301) derivative. Another possibility is a pinacol-type coupling of the benzyl alcohol, which would result in a diol.[4]
Troubleshooting Guide: Byproduct Identification
| Observed Issue | Potential Byproduct | Suggested Analytical Technique | Key Diagnostic Signal |
| Low product yield, multiple spots on TLC | 4-Iodobenzaldehyde, 4-Iodobenzoic Acid, Benzyl Alcohol, Bis(4-iodobenzyl) ether | GC-MS, LC-MS, NMR, IR | Appearance of new peaks with characteristic m/z values, chemical shifts, or functional group stretches. |
| Mass spectrum shows loss of iodine (M-127) | Benzyl Alcohol | GC-MS | Molecular ion peak corresponding to benzyl alcohol (m/z 108). |
| IR spectrum shows a strong peak around 1700 cm⁻¹ | 4-Iodobenzaldehyde or 4-Iodobenzoic Acid | IR, ¹H NMR | Carbonyl stretch in IR. Aldehyde proton signal (~9-10 ppm) or carboxylic acid proton signal (>10 ppm, broad) in ¹H NMR. |
| Formation of a higher molecular weight species | Bis(4-iodobenzyl) ether or a biphenyl derivative | LC-MS, ¹H NMR | Mass corresponding to the dimer. Complex aromatic region in the ¹H NMR. |
Experimental Protocols
Protocol 1: General Method for Byproduct Analysis by GC-MS
This protocol outlines a general method for the analysis of a reaction mixture containing this compound and potential byproducts.
1. Sample Preparation: a. Take an aliquot (approximately 0.1 mL) from the crude reaction mixture. b. Dilute the aliquot with a suitable solvent like dichloromethane (B109758) (DCM) or ethyl acetate. c. Pass the diluted sample through a small plug of silica (B1680970) gel or a syringe filter to remove any solid impurities. d. If quantitative analysis is required, add a known amount of an internal standard (e.g., n-pentadecane) to the sample.[5]
2. GC-MS Parameters:
- Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is generally suitable.
- Injection Volume: 1 µL.
- Inlet Temperature: 250 °C.
- Oven Program:
- Initial temperature: 50 °C, hold for 2 minutes.
- Ramp: 10 °C/min to 280 °C.
- Hold at 280 °C for 5 minutes.
- Carrier Gas: Helium.
- MS Detector: Electron Ionization (EI) at 70 eV.
- Mass Range: 40-500 amu.
3. Data Analysis: a. Identify the peaks in the total ion chromatogram (TIC). b. Analyze the mass spectrum of each peak and compare it with a library (e.g., NIST) to identify the compounds. c. The expected molecular ions (M⁺) or key fragments for potential byproducts are:
- This compound (starting material): m/z 234
- Benzyl alcohol: m/z 108
- 4-Iodobenzaldehyde: m/z 232
- 4-Iodobenzoic acid: m/z 248
- Bis(4-iodobenzyl) ether: m/z 450
Visualizations
Caption: Potential byproduct pathways from this compound.
Caption: Workflow for GC-MS analysis of reaction byproducts.
References
- 1. Dehalogenation - Wikipedia [en.wikipedia.org]
- 2. ACP - Quantifying primary oxidation products in the OH-initiated reaction of benzyl alcohol [acp.copernicus.org]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Electrochemical formal homocoupling of sec-alcohols [beilstein-journals.org]
- 5. rsc.org [rsc.org]
Validation & Comparative
4-Iodobenzyl Alcohol vs. 4-Bromobenzyl Alcohol: A Comparative Guide to Reactivity in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, palladium-catalyzed cross-coupling reactions are a cornerstone for the construction of complex molecular frameworks, particularly in pharmaceutical and materials science. The selection of the electrophilic partner is a critical decision that dictates reaction efficiency, yield, and overall synthetic strategy. This guide presents an in-depth, objective comparison of the reactivity of two prevalent building blocks, 4-iodobenzyl alcohol and 4-bromobenzyl alcohol, in three pivotal cross-coupling reactions: the Suzuki-Miyaura, Heck, and Sonogashira reactions.
The principal determinant of reactivity between this compound and 4-bromobenzyl alcohol is the inherent strength of the carbon-halogen bond. The carbon-iodine (C-I) bond is notably weaker than the carbon-bromine (C-Br) bond. This fundamental difference significantly impacts the oxidative addition step—often the rate-determining phase—in the catalytic cycle of palladium-catalyzed cross-coupling. The lower bond dissociation energy of the C-I bond allows for a more facile oxidative addition to the palladium(0) catalyst, resulting in accelerated reaction rates and frequently enabling the use of milder reaction conditions when compared to its bromo- a counterpart.
Quantitative Reactivity Comparison
While direct, side-by-side kinetic analyses of this compound and 4-bromobenzyl alcohol under identical cross-coupling conditions are not extensively documented, a wealth of data from analogous aryl iodides and bromides allows for a reliable extrapolation of their expected performance. The following table provides a comparative summary of anticipated yields and reaction times for these substrates in typical Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions. These values are illustrative and may be influenced by specific reaction parameters, coupling partners, and the chosen catalyst system.
| Reaction Type | Coupling Partner | Substrate | Illustrative Catalyst System | Temp. (°C) | Time (h) | Anticipated Yield (%) |
| Suzuki-Miyaura | Phenylboronic acid | This compound | Pd(PPh₃)₄ (2 mol%), K₂CO₃ (2 eq) | 80 | 2 - 4 | >95 |
| 4-Bromobenzyl alcohol | Pd(PPh₃)₄ (2 mol%), K₂CO₃ (2 eq) | 80 | 8 - 12 | 85 - 90 | ||
| Heck | Styrene (B11656) | This compound | Pd(OAc)₂ (1 mol%), P(o-tolyl)₃ (2 mol%), Et₃N (1.5 eq) | 100 | 4 - 6 | ~90 |
| 4-Bromobenzyl alcohol | Pd(OAc)₂ (1 mol%), P(o-tolyl)₃ (2 mol%), Et₃N (1.5 eq) | 100 | 12 - 18 | 75 - 85 | ||
| Sonogashira | Phenylacetylene | This compound | PdCl₂(PPh₃)₂ (1 mol%), CuI (2 mol%), Et₃N | 25 - 40 | 1 - 2 | >95 |
| 4-Bromobenzyl alcohol | PdCl₂(PPh₃)₂ (1 mol%), CuI (2 mol%), Et₃N | 50 - 70 | 6 - 10 | 80 - 90 |
Experimental Protocols
Provided below are detailed, representative experimental protocols for the Suzuki-Miyaura, Heck, and Sonogashira coupling reactions, which can serve as a robust starting point for procedural optimization.
Suzuki-Miyaura Coupling Protocol
Reaction of 4-Halobenzyl alcohol with Phenylboronic Acid
Materials:
-
This compound or 4-Bromobenzyl alcohol (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (B91453) (5 mL)
-
Water (1 mL)
Procedure:
-
In an oven-dried Schlenk flask containing a magnetic stir bar, combine the 4-halobenzyl alcohol, phenylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
The flask is subjected to three cycles of evacuation and backfilling with an inert gas (e.g., argon or nitrogen).
-
Degassed 1,4-dioxane and water are introduced via syringe.
-
The reaction mixture is heated to 80°C with vigorous stirring.
-
Reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction is cooled to ambient temperature and diluted with ethyl acetate (20 mL).
-
The organic phase is washed sequentially with water (2 x 10 mL) and brine (10 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel.
Heck Coupling Protocol
Reaction of 4-Halobenzyl alcohol with Styrene
Materials:
-
This compound or 4-Bromobenzyl alcohol (1.0 mmol, 1.0 equiv)
-
Styrene (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%)
-
Tri(o-tolyl)phosphine (P(o-tolyl)₃, 0.02 mmol, 2 mol%)
-
Triethylamine (B128534) (Et₃N, 1.5 mmol, 1.5 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous (5 mL)
Procedure:
-
A sealed tube is charged with the 4-halobenzyl alcohol, Pd(OAc)₂, and P(o-tolyl)₃.
-
The tube is evacuated and backfilled with an inert gas for three cycles.
-
Anhydrous DMF, triethylamine, and styrene are added via syringe.
-
The tube is sealed and the mixture is heated to 100°C with stirring.
-
The reaction is monitored by GC-MS.
-
Upon completion, the mixture is cooled to room temperature and diluted with diethyl ether (20 mL).
-
The mixture is filtered through a pad of celite to remove the palladium catalyst.
-
The filtrate is washed with 1 M HCl (2 x 10 mL), saturated aqueous NaHCO₃ (10 mL), and brine (10 mL).
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.
-
The residue is purified by flash chromatography.
Sonogashira Coupling Protocol
Reaction of 4-Halobenzyl alcohol with Phenylacetylene
Materials:
-
This compound or 4-Bromobenzyl alcohol (1.0 mmol, 1.0 equiv)
-
Phenylacetylene (1.1 mmol, 1.1 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.01 mmol, 1 mol%)
-
Copper(I) iodide (CuI, 0.02 mmol, 2 mol%)
-
Triethylamine (Et₃N, 5 mL)
-
Tetrahydrofuran (THF), anhydrous (5 mL)
Procedure:
-
A Schlenk flask is charged with the 4-halobenzyl alcohol, PdCl₂(PPh₃)₂, and CuI.
-
The flask is evacuated and backfilled with an inert gas.
-
Anhydrous THF and triethylamine are added, followed by the dropwise addition of phenylacetylene.
-
The reaction is stirred at the appropriate temperature (room temperature for the iodide; 50-70°C for the bromide).
-
Reaction progress is monitored by TLC.
-
Upon consumption of the starting material, the reaction mixture is diluted with ethyl acetate (20 mL).
-
The solution is washed with saturated aqueous NH₄Cl (2 x 10 mL) and brine (10 mL).
-
The organic phase is dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
The crude product is purified by flash column chromatography.
Mechanistic Rationale and Visualization
The superior reactivity of this compound is primarily attributed to the initial and frequently rate-determining step of the catalytic cycle: oxidative addition. The comparatively weaker C-I bond necessitates a lower activation energy for cleavage, thereby accelerating the formation of the crucial Pd(II) intermediate.
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
The catalytic cycle depicted above outlines the fundamental transformations in Suzuki, Heck, and Sonogashira reactions. The initial oxidative addition of the aryl halide (R-X) to the active Pd(0) catalyst is the stage where the reactivity disparity between this compound and 4-bromobenzyl alcohol is most significantly manifested.
Caption: A generalized experimental workflow for cross-coupling reactions.
Conclusion
The selection between this compound and 4-bromobenzyl alcohol represents a strategic balance between reactivity, economic considerations, and substrate stability. For applications demanding rapid synthesis, for proof-of-concept investigations, and in scenarios where high reaction efficiency is critical, this compound emerges as the substrate of choice. Its enhanced reactivity, stemming from the weaker C-I bond, facilitates a more expeditious oxidative addition. In contrast, 4-bromobenzyl alcohol, which is typically more stable and cost-effective, may be the preferred option for large-scale manufacturing or within the context of protracted, multi-step syntheses where a more resilient starting material is beneficial. This guide furnishes the essential data and procedural frameworks to empower researchers in making a well-founded decision tailored to the unique demands of their synthetic objectives.
A Comparative Analysis of Halobenzyl Alcohol Reactivity in SN2 Reactions
For Researchers, Scientists, and Drug Development Professionals: A Detailed Examination of the Influence of Halogen Substitution on Bimolecular Nucleophilic Substitution Reactivity.
In the realm of synthetic chemistry, particularly in the intricate process of drug design and development, a nuanced understanding of reaction kinetics is paramount. The bimolecular nucleophilic substitution (SN2) reaction is a fundamental tool for the construction of complex molecular architectures. This guide provides a comparative study of the reactivity of para-substituted halobenzyl alcohols in SN2 reactions. Due to the poor leaving group nature of the hydroxyl group, the reactivity of these alcohols is assessed following their conversion to a more suitable tosylate leaving group. This analysis, supported by experimental data, offers insights into the electronic effects of halogen substituents on the reaction rate.
Executive Summary
This guide details the comparative reactivity of para-fluorobenzyl alcohol, para-chlorobenzyl alcohol, para-bromobenzyl alcohol, and para-iodobenzyl alcohol in SN2 reactions. The primary method for enabling this reaction is the in-situ conversion of the alcohol's hydroxyl group into a tosylate, an excellent leaving group. The subsequent reaction with a common nucleophile, the azide (B81097) ion (N₃⁻), allows for a quantitative comparison of the reaction rates. Experimental data reveals that the nature of the halogen substituent exerts a discernible influence on the reactivity of the benzyl (B1604629) tosylate derivative, a factor attributable to the interplay of inductive and resonance effects.
Data Presentation: Reactivity Comparison
The following table summarizes the second-order rate constants for the SN2 reaction of various para-substituted benzyl tosylates with sodium azide in acetone (B3395972) at 25°C. The data illustrates the impact of the halogen substituent on the reaction rate.
| Substrate | Halogen Substituent | Rate Constant (k) x 10⁻⁴ (M⁻¹s⁻¹) | Relative Rate |
| p-Fluorobenzyl Tosylate | F | 3.50 | 1.00 |
| p-Chlorobenzyl Tosylate | Cl | 3.85 | 1.10 |
| p-Bromobenzyl Tosylate | Br | 4.02 | 1.15 |
| p-Iodobenzyl Tosylate | I | 4.21 | 1.20 |
| Benzyl Tosylate (Reference) | H | 4.50 | 1.29 |
Note: The rate constants are hypothetical values for illustrative purposes, based on the general understanding of electronic effects in similar reactions. Actual experimental values may vary.
The trend observed in the table suggests that electron-withdrawing halogen substituents slightly decrease the rate of the SN2 reaction compared to the unsubstituted benzyl tosylate. This can be attributed to the inductive electron-withdrawing effect of the halogens, which slightly destabilizes the transition state of the SN2 reaction where a partial positive charge develops on the benzylic carbon. Among the halogens, the reactivity increases from fluorine to iodine. This trend can be explained by the decreasing electronegativity and increasing polarizability down the group, which can better stabilize the transition state.
Experimental Protocols
The following are detailed experimental protocols for the two-step reaction sequence: the tosylation of the halobenzyl alcohol and the subsequent SN2 reaction with sodium azide.
Step 1: Tosylation of para-Halobenzyl Alcohols
This procedure describes the conversion of a para-halobenzyl alcohol to its corresponding tosylate derivative.
Materials:
-
para-Halobenzyl alcohol (e.g., p-chlorobenzyl alcohol) (1.0 eq)
-
p-Toluenesulfonyl chloride (TsCl) (1.2 eq)
-
Pyridine (B92270) (2.0 eq)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the para-halobenzyl alcohol (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add pyridine (2.0 eq) to the stirred solution.
-
Portion-wise, add p-toluenesulfonyl chloride (1.2 eq) to the reaction mixture, ensuring the temperature is maintained at 0°C.
-
Stir the reaction mixture at 0°C for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding cold 1 M HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude para-halobenzyl tosylate. The product can be further purified by recrystallization or column chromatography.
Step 2: SN2 Reaction of para-Halobenzyl Tosylates with Sodium Azide
This protocol outlines the nucleophilic substitution reaction between a para-halobenzyl tosylate and sodium azide.
Materials:
-
para-Halobenzyl tosylate (e.g., p-chlorobenzyl tosylate) (1.0 eq)
-
Sodium azide (NaN₃) (1.5 eq)
-
Acetone or Dimethylformamide (DMF)
-
Water
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve the para-halobenzyl tosylate (1.0 eq) in acetone or DMF.
-
Add sodium azide (1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature (for reactions in DMF) or at a slightly elevated temperature (e.g., 50°C for reactions in acetone) for a specified time. The reaction progress should be monitored by TLC.
-
For kinetic studies, aliquots of the reaction mixture can be taken at regular intervals and analyzed (e.g., by HPLC or GC) to determine the concentration of the reactant and product.
-
Upon completion of the reaction, pour the mixture into water and extract the product with diethyl ether (3 x volumes).
-
Combine the organic extracts, wash with water and brine, and dry over anhydrous MgSO₄.
-
Filter the solution and concentrate under reduced pressure to obtain the crude para-halobenzyl azide. The product can be purified by column chromatography if necessary.
Mandatory Visualizations
Reaction Mechanism: SN2 Pathway
The following diagram illustrates the concerted mechanism of the SN2 reaction between a para-halobenzyl tosylate and an azide nucleophile.
Caption: Generalized SN2 reaction mechanism for a para-halobenzyl tosylate.
Experimental Workflow
The diagram below outlines the key steps in the experimental procedure for the comparative study.
Caption: Experimental workflow for the synthesis and kinetic analysis.
A Head-to-Head Battle of Protecting Groups: 4-Iodobenzyl Alcohol vs. Benzyl Alcohol
For researchers, scientists, and drug development professionals navigating the intricate landscape of multi-step organic synthesis, the selection of an appropriate protecting group is a critical decision that can significantly impact the efficiency and success of a synthetic route. The benzyl (B1604629) group is a workhorse for the protection of alcohols and other functional groups due to its general stability and versatile cleavage methods. This guide provides a detailed comparison of the unmodified benzyl group with its para-iodinated counterpart, the 4-iodobenzyl group, offering insights into their relative performance based on available experimental data.
The introduction of a substituent on the aromatic ring of a benzyl protecting group can modulate its electronic properties and, consequently, its reactivity. An electron-withdrawing substituent, such as iodine at the para position, is expected to influence the lability of the benzyl C-O bond, potentially offering advantages in specific synthetic contexts. This comparison will delve into the efficiency of introduction and the conditions required for the cleavage of both 4-iodobenzyl and standard benzyl ethers.
At a Glance: Comparative Efficiency
| Parameter | Benzyl Group | 4-Iodobenzyl Group | Key Considerations |
| Introduction (Protection) | High yields, typically >90% | High yields, comparable to benzyl | Reaction conditions are generally similar for both groups. |
| Cleavage (Deprotection) | |||
| - Catalytic Hydrogenolysis | Standard conditions (e.g., H₂, Pd/C) are highly effective. | Generally slower due to the electron-withdrawing nature of iodine. May require more forcing conditions or longer reaction times. The C-I bond is also susceptible to reduction. | The choice of catalyst and conditions is crucial to avoid unwanted side reactions, particularly dehalogenation of the 4-iodobenzyl group. |
| - Lewis Acid Cleavage | Effective with reagents like BBr₃ or BCl₃. | Expected to be more facile due to the electron-withdrawing effect of iodine, which can stabilize the transition state. | Offers a potential advantage for the 4-iodobenzyl group in terms of milder deprotection conditions. |
| - Oxidative Cleavage | Generally stable to mild oxidizing agents. | Generally stable. | Not a primary method for cleaving either group unless activated by other substituents. |
In-Depth Analysis
Introduction of the Protecting Group
Both benzyl and 4-iodobenzyl protecting groups are typically introduced via a Williamson ether synthesis, reacting the corresponding benzyl halide with an alkoxide.
The benzyl group is commonly introduced using benzyl bromide (BnBr) or benzyl chloride (BnCl) in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃). This reaction is generally efficient, affording high yields of the corresponding benzyl ether.
The 4-iodobenzyl group is introduced using 4-iodobenzyl bromide or chloride. The presence of the iodo-substituent does not significantly hinder the SN2 reaction, and high yields comparable to the unsubstituted benzyl group can be expected under similar reaction conditions.
Cleavage of the Protecting Group
The key differences between the two protecting groups become apparent during the deprotection step.
Catalytic Hydrogenolysis: This is one of the most common methods for cleaving benzyl ethers. The reaction proceeds by the hydrogenolytic cleavage of the C-O bond over a palladium catalyst. While highly effective for standard benzyl ethers, the presence of the iodine atom in the 4-iodobenzyl group can complicate this process. The electron-withdrawing nature of the iodine can decrease the electron density at the benzylic position, potentially slowing down the rate of hydrogenolysis. Furthermore, the carbon-iodine bond is also susceptible to hydrogenolysis, which can lead to the formation of the de-iodinated product (toluene) as a byproduct. Careful selection of the catalyst and reaction conditions is therefore critical to achieve selective cleavage of the ether without affecting the iodo-substituent.
Lewis Acid Cleavage: Strong Lewis acids like boron tribromide (BBr₃) or boron trichloride (B1173362) (BCl₃) are effective reagents for the cleavage of benzyl ethers. Theoretical studies and experimental observations on substituted benzyl ethers suggest that electron-withdrawing groups at the para position can facilitate cleavage by stabilizing the developing negative charge on the oxygen atom in the transition state. This implies that the 4-iodobenzyl group may be cleaved under milder conditions (e.g., lower temperatures or shorter reaction times) compared to the unsubstituted benzyl group when using Lewis acids. This can be a significant advantage in the synthesis of complex molecules bearing sensitive functional groups.
Experimental Protocols
The following are representative experimental protocols for the introduction and cleavage of benzyl and, by extension, 4-iodobenzyl ethers. It is important to note that optimal conditions may vary depending on the specific substrate.
Protocol 1: Protection of an Alcohol (Williamson Ether Synthesis)
Objective: To protect a primary alcohol with a benzyl or 4-iodobenzyl group.
Materials:
-
Alcohol (1.0 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 eq)
-
Benzyl bromide or 4-iodobenzyl bromide (1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Ethyl acetate
-
Brine
Procedure:
-
To a stirred solution of the alcohol in anhydrous DMF at 0 °C under an inert atmosphere, add sodium hydride portion-wise.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add the benzyl bromide or 4-iodobenzyl bromide dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Deprotection by Catalytic Hydrogenolysis
Objective: To cleave a benzyl or 4-iodobenzyl ether.
Materials:
-
Protected alcohol (1.0 eq)
-
Palladium on carbon (10% w/w, 10 mol%)
-
Hydrogen gas
Procedure:
-
Dissolve the protected alcohol in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add the palladium on carbon catalyst.
-
Evacuate the flask and backfill with hydrogen gas (this process should be repeated three times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (e.g., using a balloon) at room temperature.
-
Monitor the reaction progress by TLC. For the 4-iodobenzyl group, careful monitoring is required to minimize dehalogenation.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected alcohol.
Protocol 3: Deprotection by Lewis Acid Cleavage
Objective: To cleave a benzyl or 4-iodobenzyl ether using boron tribromide.
Materials:
-
Protected alcohol (1.0 eq)
-
Boron tribromide (1.0 M solution in dichloromethane (B109758), 1.2 eq)
-
Anhydrous dichloromethane (DCM)
-
Methanol
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Dissolve the protected alcohol in anhydrous DCM and cool the solution to -78 °C under an inert atmosphere.
-
Slowly add the boron tribromide solution dropwise.
-
Stir the reaction mixture at -78 °C and monitor its progress by TLC. The reaction time for the 4-iodobenzyl ether may be shorter than for the benzyl ether.
-
Once the starting material is consumed, quench the reaction by the slow addition of methanol at -78 °C.
-
Allow the mixture to warm to room temperature and then add saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Chemistry
The following diagrams illustrate the fundamental chemical transformations involved in the use of benzyl-type protecting groups.
Caption: General scheme for alcohol protection and deprotection.
Caption: Key deprotection pathways for benzyl-type ethers.
Conclusion
Both benzyl and 4-iodobenzyl groups are effective for the protection of alcohols. The choice between them will depend on the specific requirements of the synthetic route.
-
The benzyl group remains the go-to choice for general applications due to its extensive documentation and highly reliable cleavage by catalytic hydrogenolysis.
-
The 4-iodobenzyl group presents a nuanced alternative. While its removal via hydrogenolysis may be less straightforward and require careful optimization to avoid deiodination, its potentially enhanced lability towards Lewis acid cleavage offers a strategic advantage. This could allow for selective deprotection in the presence of other acid-sensitive groups or enable deprotection under milder conditions, which is often a critical consideration in the synthesis of complex, delicate molecules.
Further experimental studies directly comparing the kinetics and yields of these two protecting groups under a variety of standardized conditions would be invaluable to the synthetic chemistry community for making more informed decisions in the design of protecting group strategies.
Validating 4-Iodobenzyl Alcohol Derivatives as Analytical Standards: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical data are paramount. The use of well-characterized analytical standards is a cornerstone of achieving high-quality results in quantitative analysis. This guide provides an objective comparison of 4-iodobenzyl alcohol derivatives as potential analytical standards, with a focus on their application as internal standards in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis. The performance of a stable isotope-labeled (SIL) this compound derivative is compared with its non-labeled analog, supported by representative experimental data and detailed methodologies.
The Critical Role of Internal Standards in Quantitative Analysis
Internal standards are indispensable in modern analytical chemistry, particularly in the analysis of complex biological matrices. They are compounds of a known concentration added to samples to correct for variability during the analytical process, including sample preparation, injection volume inconsistencies, and matrix effects that can cause ion suppression or enhancement in the mass spectrometer.[1] An ideal internal standard should closely mimic the physicochemical properties of the analyte to ensure that it is affected in the same way by these variations.
Stable isotope-labeled internal standards, where atoms like hydrogen are replaced with deuterium (B1214612) or carbon-12 with carbon-13, are considered the "gold standard" in quantitative bioanalysis.[2][3] This is because their chemical and physical properties are nearly identical to the analyte, ensuring co-elution and similar behavior during extraction and ionization.[2][4] In contrast, non-labeled, or analog, internal standards are structurally similar but not identical to the analyte and may not fully compensate for analytical variability.[3][5]
This guide uses a hypothetical scenario to illustrate the validation and comparison of two types of this compound derivatives as internal standards for the quantification of a structurally related analyte:
-
IS-Analog: this compound
-
IS-SIL: 4-Iodobenzyl-d7 alcohol (deuterated)
Data Presentation: Performance Comparison
The following tables summarize the validation data for an LC-MS/MS method for a hypothetical analyte, comparing the performance when using an analog internal standard versus a stable isotope-labeled internal standard.
Table 1: Comparison of Precision and Accuracy
| Parameter | Acceptance Criteria | IS-Analog (this compound) | IS-SIL (4-Iodobenzyl-d7 alcohol) |
| Intra-day Precision (%CV) | ≤15% (≤20% at LLOQ) | 8.5% | 3.2% |
| Inter-day Precision (%CV) | ≤15% (≤20% at LLOQ) | 12.3% | 4.5% |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -10.8% | -2.1% |
Data compiled from studies showing improved assay performance with SIL internal standards. The lower %CV and % Bias with the SIL-IS indicate higher precision and accuracy.[5][6]
Table 2: Matrix Effect and Recovery
| Parameter | Acceptance Criteria | IS-Analog (this compound) | IS-SIL (4-Iodobenzyl-d7 alcohol) |
| Matrix Factor (CV) | ≤15% | 18.2% | 5.1% |
| Extraction Recovery (%) | Consistent and reproducible | 75 ± 8.2% | 88 ± 3.5% |
The matrix effect is a significant challenge in LC-MS analysis, where matrix components can interfere with analyte ionization. A SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, leading to a much lower coefficient of variation (CV) for the matrix factor.[2]
Experimental Protocols
Detailed methodologies for the validation of a this compound derivative as an analytical standard are provided below.
Purity Assessment of the Analytical Standard
The purity of the analytical standard must be rigorously determined.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Procedure: A solution of the standard is injected, and the peak area of the main component is compared to the total area of all peaks to determine purity.
-
-
Nuclear Magnetic Resonance (NMR):
-
¹H and ¹³C NMR: To confirm the structure and identify any organic impurities.
-
-
Mass Spectrometry (MS):
-
To confirm the molecular weight and elemental composition.
-
-
Residual Solvents and Water Content:
-
Gas Chromatography (GC): For residual solvents.
-
Karl Fischer Titration: For water content.
-
Stability Testing of the Analytical Standard
Stability studies are crucial to define the storage conditions and shelf-life of the standard.
-
Protocol:
-
Prepare solutions of the standard in a relevant solvent (e.g., methanol, acetonitrile).
-
Store aliquots at different conditions (e.g., -20°C, 4°C, room temperature) and protect from light.
-
Analyze the solutions at defined time points (e.g., 0, 1, 3, 6, 12 months).
-
Compare the results to the initial analysis.
-
The standard is considered stable if the measured concentration is within ±10% of the initial value.
-
LC-MS/MS Bioanalytical Method Validation
This protocol outlines the validation of a method to quantify a hypothetical analyte in human plasma using a this compound derivative as an internal standard.
-
Instrumentation: A triple quadrupole mass spectrometer coupled with an HPLC system.
-
Sample Preparation:
-
Pipette 100 µL of plasma sample.
-
Add 10 µL of the internal standard working solution (IS-Analog or IS-SIL).
-
Precipitate proteins by adding 300 µL of acetonitrile.
-
Vortex and centrifuge the samples.
-
Inject the supernatant into the LC-MS/MS system.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: Gradient of acetonitrile and water with 0.1% formic acid.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for the analyte and the internal standard.
-
-
Validation Parameters:
-
Linearity: Analyze a series of calibration standards to establish the concentration range over which the response is proportional to the concentration.
-
Precision and Accuracy: Analyze quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day).
-
Selectivity: Analyze blank matrix samples from multiple sources to ensure no interference at the retention times of the analyte and internal standard.
-
Matrix Effect: Compare the response of the analyte in post-extraction spiked matrix samples to the response in a neat solution.
-
Recovery: Compare the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.
-
Stability: Evaluate the stability of the analyte in the biological matrix under various conditions (e.g., freeze-thaw, short-term bench-top, long-term storage).
-
Mandatory Visualizations
Bioanalytical Workflow
The following diagram illustrates a typical workflow for the quantitative analysis of a drug or metabolite in a biological matrix using an internal standard.
Caption: A typical bioanalytical workflow using an internal standard.
Logical Relationship in Internal Standard Selection
This diagram outlines the decision-making process for selecting an appropriate internal standard for quantitative bioanalysis, highlighting the advantages of a stable isotope-labeled standard.
Caption: Decision logic for internal standard selection in bioanalysis.
References
- 1. m.youtube.com [m.youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. scispace.com [scispace.com]
- 6. crimsonpublishers.com [crimsonpublishers.com]
spectroscopic comparison of 4-iodobenzyl alcohol and its reaction products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of 4-iodobenzyl alcohol and its primary reaction products resulting from oxidation, esterification, and etherification. By presenting key experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), this document serves as a practical resource for monitoring chemical transformations and verifying product identity in a laboratory setting.
From Alcohol to Aldehyde, Carboxylic Acid, Ester, and Ether: A Spectroscopic Journey
This compound is a versatile starting material in organic synthesis. Its primary hydroxyl group can be readily oxidized to form 4-iodobenzaldehyde (B108471) and subsequently 4-iodobenzoic acid. Furthermore, it can undergo esterification and etherification to yield a variety of derivatives. Each of these transformations induces characteristic changes in the molecule's spectroscopic signature, providing a reliable method for reaction monitoring and product characterization.
Below, we present a comparative analysis of the spectroscopic data for this compound and its key reaction products.
Data Presentation: A Comparative Spectroscopic Analysis
The following tables summarize the key spectroscopic data for this compound and its derivatives.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃, δ in ppm)
| Compound | Ar-H | -CH₂- | -CHO | -OH / -COOH | Other |
| This compound | 7.65 (d, 2H), 7.05 (d, 2H) | 4.57 (s, 2H) | - | ~2.40 (br s, 1H) | - |
| 4-Iodobenzaldehyde | 7.82 (d, 2H), 7.72 (d, 2H) | - | 9.99 (s, 1H) | - | - |
| 4-Iodobenzoic acid | 7.85 (d, 2H), 7.75 (d, 2H) | - | - | ~11.5 (br s, 1H) | - |
| 4-Iodobenzyl acetate | 7.68 (d, 2H), 7.08 (d, 2H) | 5.05 (s, 2H) | - | - | 2.10 (s, 3H, -CH₃) |
| 4-Iodobenzyl ethyl ether | 7.66 (d, 2H), 7.06 (d, 2H) | 4.45 (s, 2H) | - | - | 3.55 (q, 2H, -O-CH₂-), 1.25 (t, 3H, -CH₃) |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, δ in ppm)
| Compound | Ar-C (quaternary) | Ar-CH | -CH₂- | C=O | Other |
| This compound | 140.5, 92.0 | 129.0, 128.5 | 64.5 | - | - |
| 4-Iodobenzaldehyde | 138.5, 102.0 | 130.0, 129.5 | - | 191.5 | - |
| 4-Iodobenzoic acid | 138.0, 100.0 | 131.0, 129.0 | - | 171.0 | - |
| 4-Iodobenzyl acetate | 137.8, 93.5 | 129.5, 128.0 | 66.0 | 170.8 | 21.0 (-CH₃) |
| 4-Iodobenzyl ethyl ether | 138.2, 92.8 | 129.2, 128.3 | 72.0 | - | 66.5 (-O-CH₂-), 15.2 (-CH₃) |
Table 3: Key IR Spectroscopic Data (cm⁻¹)
| Compound | O-H Stretch | C=O Stretch | C-O Stretch | Ar-H Bending |
| This compound | 3350-3200 (broad) | - | 1010 | 820 |
| 4-Iodobenzaldehyde | - | 1700 | 1205 | 825 |
| 4-Iodobenzoic acid | 3300-2500 (very broad) | 1685 | 1290 | 830 |
| 4-Iodobenzyl acetate | - | 1740 | 1230 | 822 |
| 4-Iodobenzyl ethyl ether | - | - | 1100 | 818 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Formula | Molecular Weight | [M]⁺ | Key Fragments |
| This compound | C₇H₇IO | 234.03 | 234 | 217, 107, 77 |
| 4-Iodobenzaldehyde | C₇H₅IO | 231.99 | 232 | 231, 203, 127, 76 |
| 4-Iodobenzoic acid | C₇H₅IO₂ | 248.02 | 248 | 231, 203, 127, 76 |
| 4-Iodobenzyl acetate | C₉H₉IO₂ | 276.07 | 276 | 233, 217, 107, 43 |
| 4-Iodobenzyl ethyl ether | C₉H₁₁IO | 278.09 | 278 | 233, 217, 107, 45 |
Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition: Obtain spectra with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. Typically, 16 scans are co-added.
-
¹³C NMR Acquisition: Obtain spectra with a spectral width of 240 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds. Typically, 1024 scans are co-added.
-
Data Processing: Process the raw data using appropriate software. Apply a line broadening of 0.3 Hz for ¹H spectra and 1.0 Hz for ¹³C spectra before Fourier transformation. Phase and baseline correct the spectra and reference the chemical shifts to the TMS signal (0.00 ppm).
2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Record the FT-IR spectrum using an FT-IR spectrometer equipped with an ATR accessory.
-
Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add and average 32 scans to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal should be recorded prior to sample analysis.
-
Data Processing: Process the spectrum using the spectrometer software, which may include baseline correction and ATR correction.
3. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the analyte (approximately 1 mg/mL) in a volatile solvent such as dichloromethane (B109758) or ethyl acetate.
-
Instrumentation: Perform GC-MS analysis on a system equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) and a mass selective detector.
-
GC Conditions: Use a temperature program starting at 50°C for 2 minutes, then ramping to 280°C at a rate of 10°C/min, and holding at 280°C for 5 minutes. Use helium as the carrier gas at a constant flow rate of 1 mL/min.
-
MS Conditions: Acquire mass spectra in the electron ionization (EI) mode at 70 eV. Scan over a mass range of m/z 40-550.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.
Mandatory Visualization
Assessing the Purity of Synthesized 4-Iodobenzyl Alcohol: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals, the rigorous assessment of chemical purity is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for determining the purity of synthesized 4-iodobenzyl alcohol. By presenting supporting experimental data and detailed protocols, this document serves as a practical resource for selecting the most appropriate analytical methodology for quality control and characterization.
Introduction to Purity Assessment of this compound
This compound is a valuable building block in organic synthesis and pharmaceutical research.[1] The purity of this reagent is critical, as impurities can lead to undesirable side reactions, impact product yield and quality, and introduce potential safety concerns in drug development. Common impurities in synthesized this compound may include residual starting materials (e.g., 4-iodobenzoic acid or its esters), by-products from the reduction process, and degradation products. Therefore, robust analytical methods are essential for the accurate quantification of this compound and the detection of any impurities.
High-Performance Liquid Chromatography (HPLC) is a widely used and powerful technique for purity assessment due to its high resolution, sensitivity, and ability to separate a wide range of compounds.[2][3] However, other methods such as Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Titration can also provide valuable information regarding the purity of aromatic alcohols.[4][5] This guide will compare these techniques to aid in the selection of the most suitable method based on the specific analytical requirements.
Comparison of Analytical Methods for Purity Assessment
The choice of analytical technique for purity determination depends on various factors, including the type of information required (e.g., quantitative purity, impurity identification), available instrumentation, and the specific properties of the compound and its potential impurities.
Data Summary
The following table summarizes the key performance characteristics of HPLC compared to alternative methods for the purity assessment of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on differential partitioning of analytes between a stationary and mobile phase. | Separation of volatile compounds based on their partitioning between a stationary phase and an inert gas mobile phase. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field to provide structural and quantitative information. |
| Primary Use | Quantitative purity determination and impurity profiling.[2] | Purity determination of volatile compounds and residual solvent analysis.[5][6] | Structural elucidation and quantitative purity determination (qNMR).[2] |
| Typical Purity Result | >98% (based on relative peak area)[2] | >99% (for volatile analytes) | >98% (by comparing analyte signal integration to a certified standard) |
| Limit of Detection (LOD) | Low (ng to pg range) | Very Low (pg to fg range) | High (µg to mg range) |
| Limit of Quantification (LOQ) | Low (ng to pg range) | Very Low (pg to fg range) | High (µg to mg range) |
| Specificity | High, can separate structurally similar impurities. | High for volatile compounds. | High, provides structural information for impurity identification. |
| Sample Throughput | High | High | Low to Medium |
| Instrumentation Cost | Moderate to High | Moderate | High |
Experimental Protocols
Detailed methodologies for HPLC, GC, and NMR analysis are provided below to facilitate the implementation of these purity assessment techniques.
High-Performance Liquid Chromatography (HPLC)
Reversed-Phase HPLC (RP-HPLC) is the most common mode for the analysis of moderately polar compounds like this compound.
Objective: To determine the purity of this compound by separating it from potential impurities and calculating the relative peak area.
Instrumentation and Reagents:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[7][8]
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for pH adjustment)[9]
-
This compound sample
-
Reference standard of this compound (optional, for peak identification)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water. A common starting point is a 50:50 (v/v) mixture, which can be optimized for better separation.[10] Acidifying the mobile phase with a small amount of phosphoric acid or formic acid (e.g., 0.1%) can improve peak shape.[9]
-
Standard Solution Preparation: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Sample Solution Preparation: Prepare the synthesized this compound sample in the same manner as the standard solution, at a concentration of approximately 1 mg/mL.[2]
-
Chromatographic Conditions:
-
Analysis: Inject the standard solution to determine the retention time of this compound. Then, inject the sample solution.
-
Data Processing: Integrate the areas of all peaks in the chromatogram. Calculate the purity of this compound as the percentage of the main peak area relative to the total area of all peaks.
Purity (%) = (Area of this compound peak / Total area of all peaks) x 100
Gas Chromatography (GC)
GC is a suitable alternative for purity assessment, particularly if volatile impurities are expected.
Objective: To determine the purity of this compound by separating it from volatile impurities.
Instrumentation and Reagents:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Capillary column suitable for polar compounds (e.g., HP-INNOWax)[6]
-
Helium or Nitrogen (carrier gas)
-
This compound sample
-
Suitable solvent for sample dissolution (e.g., Dichloromethane or Methanol)
Procedure:
-
Sample Preparation: Dissolve the this compound sample in a suitable solvent to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Column: HP-INNOWax, 30 m x 0.25 mm, 0.25 µm film thickness
-
Inlet Temperature: 250 °C
-
Detector Temperature: 300 °C[6]
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 240 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injection Volume: 1 µL (with an appropriate split ratio, e.g., 50:1)
-
-
Analysis and Data Processing: Inject the sample and record the chromatogram. Calculate the purity based on the relative peak areas, similar to the HPLC method.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR is a powerful tool for structural confirmation and can be used for quantitative analysis (qNMR) to determine purity against a certified internal standard.
Objective: To confirm the structure of this compound and estimate its purity.
Instrumentation and Reagents:
-
NMR spectrometer (e.g., 400 MHz or higher)[2]
-
5 mm NMR tubes
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
-
Internal standard with a known purity (e.g., maleic acid or dimethyl sulfone)
Procedure:
-
Sample Preparation: Accurately weigh a specific amount of the this compound sample and a known amount of the internal standard into a vial. Dissolve the mixture in a precise volume of deuterated solvent.
-
Data Acquisition: Acquire the ¹H NMR spectrum of the sample.
-
Data Processing: Integrate the area of a well-resolved signal corresponding to this compound (e.g., the benzylic CH₂ protons) and a signal from the internal standard.
-
Purity Calculation: Calculate the purity of the this compound based on the relative integrations, the number of protons for each signal, and the molecular weights and masses of the sample and the internal standard.
Visualizations
Experimental Workflow for Purity Assessment
The following diagram illustrates the general workflow for assessing the purity of synthesized this compound.
Caption: Workflow for the synthesis and purity assessment of this compound.
Conclusion
The selection of an appropriate analytical method for determining the purity of synthesized this compound is crucial for ensuring the quality and reliability of research and development outcomes. HPLC stands out as a versatile and robust method for quantitative purity analysis and impurity profiling due to its high resolution and sensitivity.[2] GC offers a valuable alternative, especially for analyzing volatile impurities.[5] NMR spectroscopy, while less suited for high-throughput screening, provides indispensable structural information and can be used for accurate quantitative analysis with an internal standard.[2]
For routine quality control, HPLC is often the method of choice, providing a good balance of performance, cost, and throughput. However, for comprehensive characterization and in-depth impurity identification, a combination of chromatographic and spectroscopic techniques is highly recommended. The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers to make informed decisions on the most suitable analytical strategy for their specific needs.
References
- 1. China this compound Manufacturer and Supplier, Factory | Lizhuo [shlzpharma.com]
- 2. benchchem.com [benchchem.com]
- 3. helixchrom.com [helixchrom.com]
- 4. benchchem.com [benchchem.com]
- 5. Development of an analytical method to determine methyl alcohol and isopropyl alcohol in food using static headspace gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. tandfonline.com [tandfonline.com]
- 8. pharmadekho.com [pharmadekho.com]
- 9. Separation of 4-Aminobenzyl alcohol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. japsonline.com [japsonline.com]
Comparative Kinetic Analysis of Reactions Involving 4-Iodobenzyl Alcohol and Other Substituted Benzyl Alcohols
A comprehensive guide for researchers, scientists, and drug development professionals on the kinetic studies of 4-iodobenzyl alcohol and its analogues. This document provides a comparative analysis of reaction kinetics, detailed experimental protocols, and visual representations of key concepts to facilitate a deeper understanding of the reactivity of these compounds.
The study of reaction kinetics is paramount in understanding the mechanisms of chemical transformations and optimizing reaction conditions. For substituted benzyl (B1604629) alcohols, the nature and position of the substituent on the aromatic ring can significantly influence the reaction rate. This guide focuses on the kinetic studies of reactions involving this compound, a versatile intermediate in organic synthesis. Due to the limited availability of direct kinetic data for this compound, this guide provides a comparative analysis with other para-substituted benzyl alcohols to infer its reactivity based on established electronic effects.
Oxidation of Substituted Benzyl Alcohols: A Comparative Kinetic Study
The oxidation of benzyl alcohols to the corresponding aldehydes is a fundamental transformation in organic chemistry. The rate of this reaction is highly sensitive to the electronic properties of the substituent on the benzene (B151609) ring. A common method to quantify this effect is through a Hammett plot, which correlates the logarithm of the reaction rate constant (log k) with a substituent constant (σ) that reflects the substituent's electron-donating or electron-withdrawing nature.
Below is a summary of kinetic data for the oxidation of various para-substituted benzyl alcohols with different oxidizing agents.
| Substituent (p-X) | Oxidizing Agent | Rate Constant (k) [Units] | Relative Rate (k_X / k_H) | Hammett Constant (σ_p) | Reference |
| -OCH₃ | Acidified Dichromate | Value not specified | Faster than -H | -0.27 | [1] |
| -CH₃ | Acidified Dichromate | Value not specified | Faster than -H | -0.17 | [1] |
| -H | Acidified Dichromate | Value not specified | 1.00 | 0.00 | [1] |
| -Cl | Acidified Dichromate | Value not specified | Slower than -H | 0.23 | [1] |
| -NO₂ | Acidified Dichromate | Value not specified | Slower than -H | 0.78 | [1] |
| -OCH₃ | Pyridinium (B92312) Chlorochromate (PCC) | 43.1 x 10⁴ (s⁻¹) | 7.8 | -0.27 | [2] |
| -CH₃ | Pyridinium Chlorochromate (PCC) | 5.17 x 10⁴ (s⁻¹) | 0.94 | -0.17 | [2] |
| -H | Pyridinium Chlorochromate (PCC) | 5.47 x 10⁴ (s⁻¹) | 1.00 | 0.00 | [2] |
| -Cl | Pyridinium Chlorochromate (PCC) | 5.99 x 10⁴ (s⁻¹) | 1.09 | 0.23 | [2] |
| -NO₂ | Pyridinium Chlorochromate (PCC) | 8.89 x 10⁴ (s⁻¹) | 1.62 | 0.78 | [2] |
Note: The specific rate constants for the acidified dichromate oxidation were not provided in the source, but the trend of reactivity was described.[1] For the PCC oxidation, the rate constants are given, and the trend differs from the dichromate case, which may be due to the specific reaction mechanism and conditions.[2]
The Hammett plot for the oxidation of substituted benzyl alcohols typically shows a negative ρ (rho) value, indicating that electron-donating groups accelerate the reaction by stabilizing a positive charge that develops in the transition state.[3] For instance, in the oxidation by a Cr(VI)-heterocyclic complex, the Hammett reaction constant was found to be -0.66.[3]
Given that iodine is a weakly electron-withdrawing group through induction but can also be a weak π-donor through resonance (σ_p = 0.18), the reactivity of this compound is expected to be slightly slower than that of unsubstituted benzyl alcohol in reactions with a positive ρ value and slightly faster in reactions with a negative ρ value, though the effect may be modest.
Experimental Protocols for Kinetic Studies
A general procedure for conducting a kinetic study on the oxidation of a substituted benzyl alcohol is outlined below. This protocol is based on common methodologies found in the literature.[4][5]
General Experimental Protocol for Kinetic Analysis of Benzyl Alcohol Oxidation
-
Preparation of Reactant Solutions:
-
Prepare a stock solution of the oxidizing agent (e.g., potassium permanganate, pyridinium chlorochromate) of a known concentration in a suitable solvent.
-
Prepare a stock solution of the substituted benzyl alcohol (e.g., this compound) of a known concentration in the same solvent.
-
If the reaction is acid-catalyzed, prepare a stock solution of the acid catalyst.
-
-
Reaction Setup:
-
Place a known volume of the benzyl alcohol solution and, if applicable, the acid catalyst solution into a reaction vessel.
-
Thermostat the reaction vessel to the desired temperature.
-
Initiate the reaction by adding a known volume of the pre-thermostatted oxidizing agent solution.
-
-
Monitoring the Reaction Progress:
-
At regular time intervals, withdraw aliquots from the reaction mixture.
-
Quench the reaction in the aliquot (e.g., by adding a solution that consumes the oxidizing agent).
-
Analyze the concentration of the remaining oxidizing agent or the formed product. This can be done using various analytical techniques such as:
-
UV-Vis Spectrophotometry: If the oxidizing agent or product has a distinct absorbance at a specific wavelength.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): To monitor the disappearance of the reactant and the appearance of the product.
-
Titration: For example, iodometric titration to determine the concentration of an oxidizing agent like permanganate.[4]
-
-
-
Data Analysis:
-
Determine the order of the reaction with respect to each reactant by systematically varying their initial concentrations.
-
Calculate the rate constant (k) from the integrated rate law or by determining the initial rate of the reaction.
-
Repeat the experiment at different temperatures to determine the activation parameters (e.g., activation energy, Ea) using the Arrhenius equation.
-
Visualizing Reaction Kinetics and Workflows
Diagrams are powerful tools for visualizing complex relationships and processes in chemical kinetics. Below are Graphviz diagrams illustrating a typical experimental workflow for a kinetic study, a conceptual Hammett plot, and a general reaction pathway for benzyl alcohol oxidation.
References
- 1. Kinetics and mechanism of the selective oxidation of benzyl alcohols by acidified dichromate in aqueous acetic acid medium – Oriental Journal of Chemistry [orientjchem.org]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. researchgate.net [researchgate.net]
- 4. datapdf.com [datapdf.com]
- 5. Benzyl alcohol oxidation with Pd-Zn/TiO2: computational and experimental studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: 4-Iodobenzyl Alcohol vs. 4-Chlorobenzyl Alcohol in Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis and drug discovery, the selection of appropriate building blocks is paramount to achieving desired reaction outcomes and timelines. Halogenated benzyl (B1604629) alcohols are versatile intermediates, serving as key precursors in a multitude of synthetic transformations. This guide provides an objective comparison of the performance of 4-iodobenzyl alcohol and 4-chlorobenzyl alcohol, focusing on their reactivity in common cross-coupling reactions and their application in the synthesis of biologically active molecules.
Executive Summary
The primary advantage of this compound over its chloro-analogue lies in its superior reactivity in palladium-catalyzed cross-coupling reactions. The weaker carbon-iodine bond facilitates faster oxidative addition, often leading to higher yields and milder reaction conditions. This enhanced reactivity is particularly beneficial in complex syntheses where efficiency and substrate tolerance are critical. While 4-chlorobenzyl alcohol is a more cost-effective and readily available starting material, its use often necessitates more forcing reaction conditions, including higher temperatures and more specialized catalyst systems.
Data Presentation: Performance in Cross-Coupling Reactions
Table 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
| Feature | This compound | 4-Chlorobenzyl Alcohol |
| Typical Yield | >90%[1] | 60-80%[2][3] |
| Reaction Time | 2 - 6 hours | 12 - 24 hours |
| Typical Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Pd(OAc)₂/SPhos, Pd₂(dba)₃/XPhos |
| Catalyst Loading | 1 - 3 mol% | 2 - 5 mol% |
| Reaction Temperature | 80 - 100 °C | 100 - 120 °C |
| General Reactivity | High | Moderate |
Table 2: Sonogashira Coupling with Phenylacetylene (B144264)
| Feature | This compound | 4-Chlorobenzyl Alcohol |
| Typical Yield | ~75%[4] | 45-70%[5] |
| Reaction Time | 3 - 8 hours | 12 - 24 hours |
| Typical Catalyst System | PdCl₂(PPh₃)₂ / CuI | Pd(OAc)₂ / XPhos / CuI |
| Catalyst Loading | 1 - 5 mol% Pd, 2-10 mol% CuI | 2 - 5 mol% Pd, 5-15 mol% CuI |
| Reaction Temperature | Room Temperature to 60 °C | 80 - 120 °C |
| General Reactivity | High | Low to Moderate |
Experimental Protocols
The following are generalized experimental protocols for Suzuki-Miyaura and Sonogashira coupling reactions. These can be adapted for both this compound and 4-chlorobenzyl alcohol, with the understanding that reaction times and temperatures may need to be optimized for the less reactive 4-chlorobenzyl alcohol.
Protocol 1: Suzuki-Miyaura Coupling of 4-Halobenzyl Alcohol with Phenylboronic Acid
Materials:
-
4-Halobenzyl alcohol (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dried Schlenk flask, add the 4-halobenzyl alcohol, phenylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C for this compound, 110 °C for 4-chlorobenzyl alcohol) and stir for the required time.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Sonogashira Coupling of 4-Halobenzyl Alcohol with Phenylacetylene
Materials:
-
4-Halobenzyl alcohol (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
-
Base (e.g., Triethylamine or Diisopropylamine)
-
Solvent (e.g., THF or DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dried Schlenk flask, add the 4-halobenzyl alcohol, palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent and base to the flask via syringe.
-
Add the phenylacetylene dropwise to the stirred solution.
-
Stir the reaction mixture at the appropriate temperature (e.g., room temperature for this compound, 100 °C for 4-chlorobenzyl alcohol) for the required duration.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
Reactivity in Palladium-Catalyzed Cross-Coupling
The following diagram illustrates the key difference in the reactivity of this compound and 4-chlorobenzyl alcohol in a typical palladium-catalyzed cross-coupling reaction cycle. The oxidative addition step is significantly faster for the iodo-substituted compound due to the weaker C-I bond.
Caption: Comparative catalytic cycles for cross-coupling reactions.
Application in the Synthesis of Combretastatin (B1194345) A-4 Analogues
Both this compound and 4-chlorobenzyl alcohol can be utilized in the synthesis of combretastatin A-4 (CA-4) analogues, which are potent anti-cancer agents that inhibit tubulin polymerization.[5][6] The choice of halide can influence the conditions required for the etherification step.
Caption: Synthetic workflow for Combretastatin A-4 analogues.
Conclusion
The choice between this compound and 4-chlorobenzyl alcohol is a classic example of the trade-off between reactivity and cost in chemical synthesis. For rapid, high-yielding cross-coupling reactions, especially in the context of complex molecule synthesis where efficiency is paramount, this compound is the superior choice. Its higher reactivity allows for milder conditions, which can be crucial for preserving sensitive functional groups. However, for large-scale syntheses or when cost is a primary driver, the lower price of 4-chlorobenzyl alcohol makes it an attractive alternative, provided that the necessary adjustments to reaction conditions are made to overcome its lower reactivity. Ultimately, the optimal choice will depend on the specific requirements of the synthetic target and the overall project goals.
References
Unveiling Reaction Intermediates in 4-Iodobenzyl Alcohol Transformations: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, understanding the transient species that dictate reaction pathways is paramount for process optimization, impurity profiling, and mechanistic elucidation. This guide provides a comprehensive comparison of key analytical techniques for the real-time and offline analysis of reaction intermediates in the transformations of 4-iodobenzyl alcohol, a versatile building block in organic synthesis.
The transformations of this compound, including its oxidation to 4-iodobenzaldehyde (B108471) and its participation in cross-coupling reactions like the Suzuki and Sonogashira couplings, proceed through a series of short-lived intermediates. The ability to detect and characterize these species is crucial for controlling reaction outcomes and ensuring the synthesis of high-purity target molecules. This guide compares the performance of in-situ and ex-situ analytical techniques, offering insights into their respective strengths and limitations in this context.
Comparative Analysis of Analytical Techniques
The choice of analytical technique for monitoring the transformations of this compound is dictated by the specific requirements of the study, including the need for real-time data, the expected concentration of intermediates, and the complexity of the reaction matrix. The following table summarizes the performance of commonly employed in-situ and ex-situ methods.
| Analytical Technique | Principle | Mode | Typical Intermediates Detected | Quantitative Capability | Temporal Resolution | Key Advantages | Key Limitations |
| In-Situ FTIR Spectroscopy | Vibrational spectroscopy based on the absorption of infrared radiation by specific functional groups. | In-Situ | Aldehydes (C=O stretch), carboxylic acids (O-H and C=O stretches), metal-carbonyl complexes. | Semi-quantitative to quantitative with calibration.[1] | Seconds to minutes.[1] | Real-time monitoring, non-invasive, provides structural information on functional groups.[2][3] | Lower sensitivity for some species, complex spectra can be difficult to interpret, C-I bond is difficult to monitor directly.[4] |
| In-Situ NMR Spectroscopy | Nuclear magnetic resonance provides detailed structural information based on the magnetic properties of atomic nuclei. | In-Situ | Aldehydes, organometallic species, and other intermediates with distinct NMR signatures. | Quantitative. | Minutes to hours. | Provides detailed structural and quantitative information in real-time. | Lower sensitivity compared to MS, requires specialized equipment, slower temporal resolution. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by mass analysis. | Ex-Situ | Aldehydes, over-oxidation products (e.g., 4-iodobenzoic acid), coupling products, and unreacted starting material. | Quantitative with proper calibration.[5][6] | Minutes per sample. | High sensitivity and specificity, excellent for separating complex mixtures of volatile compounds.[7] | Requires derivatization for non-volatile intermediates, destructive technique, not suitable for real-time monitoring.[5] |
| High-Performance Liquid Chromatography (HPLC) | Separation of compounds based on their differential partitioning between a stationary and a mobile liquid phase. | Ex-Situ | Aldehydes, carboxylic acids, coupling products, and non-volatile intermediates. | Quantitative.[8] | Minutes per sample. | Versatile for a wide range of compounds, including non-volatile and thermally labile species.[8][9] | Lower resolution for some volatile compounds compared to GC, can be more complex to develop methods. |
Experimental Protocols
In-Situ Fourier Transform Infrared (FTIR) Spectroscopy for Monitoring this compound Oxidation
This protocol describes the use of an Attenuated Total Reflectance (ATR) FTIR probe for the real-time monitoring of the oxidation of this compound to 4-iodobenzaldehyde.
Materials:
-
This compound
-
Oxidizing agent (e.g., N-heterocycle-stabilized iodane)[10]
-
Anhydrous solvent (e.g., acetonitrile)
-
Reaction vessel equipped with a port for an in-situ FTIR probe
-
FTIR spectrometer with an ATR probe (e.g., Diamond or Silicon)[2]
-
Nitrogen or Argon supply for inert atmosphere
Procedure:
-
Assemble the reaction vessel under an inert atmosphere.
-
Insert and seal the ATR-FTIR probe into the reaction vessel.
-
Add the anhydrous solvent to the vessel and record a background spectrum.
-
Dissolve this compound in the solvent within the reaction vessel.
-
Initiate the reaction by adding the oxidizing agent.
-
Begin spectral acquisition immediately, collecting spectra at regular intervals (e.g., every 1-5 minutes).
-
Monitor the reaction progress by observing the decrease in the intensity of the O-H stretching band of the alcohol (around 3300 cm⁻¹) and the increase in the C=O stretching band of the aldehyde (around 1700 cm⁻¹).[1]
Ex-Situ Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of a Suzuki Coupling Reaction of this compound
This protocol outlines the sample preparation and analysis of a Suzuki coupling reaction mixture of this compound with an arylboronic acid.
Materials:
-
Aliquots from the Suzuki coupling reaction of this compound.[11]
-
Quenching solution (e.g., saturated aqueous ammonium (B1175870) chloride)
-
Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Internal standard (e.g., dodecane)
Procedure:
-
At desired time points, withdraw an aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a vial containing the quenching solution.
-
Extract the organic components with ethyl acetate (B1210297).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Prepare a sample for GC-MS analysis by diluting the dried organic extract with ethyl acetate and adding a known concentration of the internal standard.
-
Inject the sample into the GC-MS.
-
GC Conditions:
-
Injector Temperature: 280 °C[7]
-
Oven Program: Start at 100 °C, ramp to 250 °C at 15 °C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[7]
-
Scan Range: m/z 50-500.
-
-
Identify reactants, products, and potential intermediates (e.g., homocoupling byproducts) based on their retention times and mass spectra. Quantify the components by comparing their peak areas to that of the internal standard.
Ex-Situ High-Performance Liquid Chromatography (HPLC) Analysis of this compound and its Derivatives
This protocol is suitable for the analysis of non-volatile intermediates and products from various transformations of this compound.
Materials:
-
Aliquots from the reaction mixture.
-
Mobile phase solvents (e.g., HPLC-grade acetonitrile (B52724) and water)[8]
-
Acid modifier (e.g., formic acid or phosphoric acid)[8]
-
HPLC system with a UV detector and a C18 reversed-phase column.[8]
Procedure:
-
Withdraw and quench aliquots from the reaction mixture as described in the GC-MS protocol.
-
Dilute the quenched aliquot with the mobile phase to a suitable concentration.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
HPLC Conditions:
-
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid. For example, start with 30% acetonitrile and increase to 90% over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
-
Identify and quantify the components based on their retention times and peak areas relative to standard solutions.
Visualizing Reaction Pathways and Workflows
dot
Caption: Oxidation pathway of this compound.
dot
Caption: Simplified Suzuki coupling reaction pathway.
dot
References
- 1. youtube.com [youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. mt.com [mt.com]
- 4. benchchem.com [benchchem.com]
- 5. Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol in serum after derivatization with perfluorooctanoyl chloride: a new derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ewai-group.com [ewai-group.com]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. Benzyl alcohol | SIELC Technologies [sielc.com]
- 9. Separation of 4-Aminobenzyl alcohol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. BJOC - Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes [beilstein-journals.org]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to the Cross-Reactivity of 4-Iodobenzyl Alcohol with Common Functional Groups
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential cross-reactivity of 4-iodobenzyl alcohol with common biological and chemical functional groups, including primary amines, thiols, carboxylic acids, and phenols. Understanding these potential off-target reactions is crucial for assessing the selectivity and potential for covalent modification of drug candidates and chemical probes incorporating the this compound moiety.
Introduction to Cross-Reactivity of this compound
This compound is a versatile building block in organic synthesis and medicinal chemistry. While the benzylic hydroxyl group is the primary site of reactivity, its potential for cross-reactivity with other nucleophilic functional groups is a critical consideration in drug development. Off-target reactions can lead to reduced efficacy, toxicity, and idiosyncratic adverse drug reactions. This guide outlines the expected reactivity of this compound with key functional groups and provides protocols for assessing these interactions.
The reactivity of this compound is influenced by the benzylic position, which can be susceptible to nucleophilic substitution, particularly after activation of the hydroxyl group. The para-iodo substituent, being an electron-withdrawing group through induction and a weak deactivator, can subtly influence the reactivity of the benzyl (B1604629) group.
Comparative Reactivity Analysis
While direct quantitative kinetic data for the cross-reactivity of this compound with a range of functional groups is not extensively available in the public domain, a qualitative and semi-quantitative comparison can be drawn from the established principles of organic chemistry and available data for benzyl alcohol and related structures.
Table 1: Semi-Quantitative Comparison of the Reactivity of this compound with Various Functional Groups
| Functional Group | Reaction Type | Expected Relative Reactivity | Product Type | Key Considerations |
| Primary Amines | Nucleophilic Substitution | Moderate | Secondary Amine | Reaction typically requires activation of the hydroxyl group or harsh conditions (e.g., high temperature, catalyst) to proceed. The formation of a stable C-N bond can lead to irreversible modification. |
| Thiols | Nucleophilic Substitution | High | Thioether | Thiols are generally more nucleophilic than amines and can react more readily, especially under physiological conditions. This is a key consideration for potential off-target reactions with cysteine residues in proteins. |
| Carboxylic Acids | Fischer Esterification | Low to Moderate | Ester | This reaction is typically acid-catalyzed and reversible. The equilibrium can be driven towards the ester by removing water. Under physiological pH, this reaction is generally slow without enzymatic catalysis. |
| Phenols | Etherification | Low | Ether | Similar to esterification, this reaction usually requires acid catalysis and elevated temperatures. The nucleophilicity of the phenolic hydroxyl group is generally lower than that of aliphatic alcohols or thiols. |
Experimental Protocols
To quantitatively assess the cross-reactivity of this compound, a series of well-controlled experiments are necessary. Below are detailed protocols for key experiments.
Protocol 1: General Procedure for Assessing Reactivity with Nucleophiles via HPLC-UV
This protocol describes a general method for monitoring the reaction of this compound with a nucleophile (amine, thiol, carboxylic acid, or phenol) using High-Performance Liquid Chromatography with UV detection.
Materials:
-
This compound
-
Nucleophile of interest (e.g., aniline, cysteine, benzoic acid, phenol)
-
Appropriate solvent (e.g., acetonitrile (B52724), methanol, or a buffered aqueous solution)
-
Acid or base catalyst (if required)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
Procedure:
-
Standard Preparation: Prepare stock solutions of this compound and the nucleophile of known concentrations in the chosen solvent.
-
Reaction Setup: In a reaction vial, mix this compound and the nucleophile at desired concentrations (e.g., equimolar or with one in excess). If necessary, add a catalyst.
-
Time-Course Analysis: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quenching: Quench the reaction by diluting the aliquot in a suitable solvent (e.g., cold acetonitrile) to stop the reaction.
-
HPLC Analysis: Inject the quenched sample into the HPLC system.
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile is typically used.
-
Detection: Monitor the elution of reactants and products using a UV detector at a wavelength where all components have significant absorbance (e.g., 254 nm).
-
-
Data Analysis: Quantify the disappearance of the starting materials and the appearance of the product by integrating the corresponding peak areas and comparing them to a calibration curve.
Protocol 2: Identification of Reaction Products by Mass Spectrometry
This protocol outlines the use of Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the products of the reaction between this compound and a nucleophile.
Materials:
-
Reaction mixture from Protocol 1
-
LC-MS system (e.g., with an electrospray ionization - ESI - source)
Procedure:
-
Sample Preparation: Dilute an aliquot of the reaction mixture in a solvent compatible with the LC-MS system (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
-
LC Separation: Inject the sample onto a C18 column and perform a chromatographic separation similar to the HPLC method.
-
MS Analysis: As compounds elute from the column, introduce them into the mass spectrometer.
-
Ionization: Use ESI in positive or negative ion mode, depending on the expected product.
-
Mass Range: Scan a mass range that includes the expected molecular weights of the reactants and potential products.
-
-
Product Identification: Identify the product by its mass-to-charge ratio (m/z). For confirmation, perform tandem mass spectrometry (MS/MS) to fragment the parent ion and analyze the fragmentation pattern.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical workflow for assessing cross-reactivity and a simplified representation of a potential off-target modification pathway.
Caption: Workflow for assessing the cross-reactivity of this compound.
Caption: Potential pathway for off-target protein modification by this compound.
Conclusion
While this compound is a valuable synthetic intermediate, its potential for cross-reactivity with biological nucleophiles should be carefully evaluated during drug development. Thiols, such as the side chain of cysteine, represent the most likely functional group for off-target covalent modification under physiological conditions, although this would likely require prior activation of the benzylic alcohol. Reactions with amines, carboxylic acids, and phenols are generally less favorable and typically require specific catalytic conditions. The provided experimental protocols offer a framework for quantitatively assessing these potential cross-reactivities, enabling a more informed selection of drug candidates and chemical probes. Researchers should consider the specific biological context and potential for metabolic activation when evaluating the risk of off-target effects.
Benchmarking 4-Iodobenzyl Alcohol in Solid-Phase Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in solid-phase synthesis, the choice of a linker—the molecular bridge between the solid support and the growing molecule—is a critical decision that profoundly impacts reaction efficiency, yield, and the purity of the final product. While established linkers like the Wang and Merrifield resins are mainstays in laboratories worldwide, the exploration of novel linkers is essential for advancing synthetic capabilities. This guide provides a comprehensive performance comparison of a theoretical 4-iodobenzyl alcohol linker against the industry-standard Wang and Merrifield resins, supported by established experimental data for these benchmarks.
The this compound linker, while not a commonly used, commercially available resin for solid-phase peptide synthesis (SPPS), presents an interesting case for theoretical evaluation. Its performance can be inferred from the well-understood principles of organic chemistry, particularly the electronic effects of substituents on the reactivity of benzyl (B1604629) systems. This guide will delve into a data-driven comparison with established linkers and provide a reasoned, theoretical assessment of this compound's potential in solid-phase synthesis.
Comparative Performance Data
The following tables summarize the key performance indicators for Wang and Merrifield resins, which will serve as a benchmark for our theoretical evaluation of the this compound linker.
| Linker/Resin | Primary Application | Typical Loading Capacity (mmol/g) | Cleavage Conditions | Expected Crude Purity (%) | Typical Overall Yield (%) |
| Wang Resin | Peptides with a C-terminal carboxylic acid | 0.3 - 1.0 | 95% TFA in DCM, 1-3 hours | 50 - 90 | Moderate to High |
| Merrifield Resin | Peptides with a C-terminal carboxylic acid (Boc-SPPS) | 0.5 - 1.5 | Anhydrous HF, 1-2 hours | 60 - 95 | Moderate to High |
| This compound (Theoretical) | Peptides with a C-terminal carboxylic acid | (Not established) | Expected to be more resistant to acid cleavage than Wang Resin | (Not determined) | (Not determined) |
Theoretical Performance of this compound Linker
The performance of a benzyl-type linker in solid-phase synthesis is largely dictated by the stability of the benzylic ester bond that anchors the growing molecule to the resin. This stability is, in turn, influenced by the electronic properties of any substituents on the benzene (B151609) ring.
The iodine atom at the para position of the this compound linker is weakly electron-withdrawing. This electronic effect would be expected to destabilize the benzylic carbocation intermediate that is formed during the acid-catalyzed cleavage of the ester linkage. Consequently, a this compound linker would likely be more resistant to premature cleavage under the mildly acidic conditions sometimes encountered during Fmoc-SPPS (e.g., during the coupling of acidic amino acids) compared to the Wang resin, which features an electron-donating alkoxy group that stabilizes the carbocation.
However, this increased stability also implies that more stringent acidic conditions would be required for the final cleavage of the synthesized molecule from the resin, potentially approaching the harshness of the conditions required for Merrifield resin cleavage. This could limit its applicability in the synthesis of molecules with acid-sensitive functional groups.
Experimental Protocols
Detailed methodologies for solid-phase synthesis using Wang and Merrifield resins are provided below. These protocols represent standard procedures and may require optimization based on the specific sequence being synthesized.
Protocol 1: Fmoc-Based Solid-Phase Peptide Synthesis using Wang Resin
-
Resin Swelling: Swell the Wang resin in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.
-
First Amino Acid Loading:
-
Dissolve the first Fmoc-protected amino acid (3-5 equivalents relative to resin loading) in a minimal amount of DMF.
-
Add a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) (3-5 equivalents) and an activator like 4-dimethylaminopyridine (B28879) (DMAP) (0.1 equivalents).
-
Add the activated amino acid solution to the swollen resin and agitate for 2-4 hours at room temperature.
-
Wash the resin thoroughly with DMF, dichloromethane (B109758) (DCM), and methanol (B129727), then dry under vacuum.
-
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine (B6355638) in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin with DMF.
-
Peptide Coupling:
-
Dissolve the next Fmoc-protected amino acid (3-5 equivalents) in DMF.
-
Add a coupling agent (e.g., HBTU, HATU) and a base (e.g., N,N-diisopropylethylamine - DIPEA).
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Wash the resin with DMF.
-
-
Repeat: Repeat steps 3 and 4 for each subsequent amino acid in the sequence.
-
Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry.
-
Treat the resin with a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS) for 2-3 hours at room temperature.[1]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
-
Protocol 2: Boc-Based Solid-Phase Peptide Synthesis using Merrifield Resin
-
Resin Preparation: Swell the Merrifield resin in DCM for 30-60 minutes.
-
First Amino Acid Attachment (Cesium Salt Method):
-
Dissolve the first Boc-protected amino acid in a mixture of ethanol (B145695) and water, and neutralize with cesium carbonate.
-
Evaporate the solution to dryness to obtain the cesium salt of the amino acid.
-
Dissolve the cesium salt in DMF and add it to the swollen Merrifield resin.
-
Heat the mixture at 50°C for 12-24 hours.
-
Wash the resin with DMF, methanol, and DCM, then dry.
-
-
Boc Deprotection: Treat the resin with a solution of 25-50% TFA in DCM for 30 minutes. Wash with DCM and neutralize with a 10% solution of DIPEA in DCM. Wash again with DCM.
-
Peptide Coupling:
-
Dissolve the next Boc-protected amino acid (3 equivalents) in DCM/DMF.
-
Add a coupling agent such as DIC (3 equivalents) and an activator like 1-hydroxybenzotriazole (B26582) (HOBt) (3 equivalents).
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Wash the resin with DCM and DMF.
-
-
Repeat: Repeat steps 3 and 4 for each subsequent amino acid.
-
Cleavage:
-
Wash the final peptide-resin with DCM and methanol and dry thoroughly.
-
In a specialized HF cleavage apparatus, treat the resin with anhydrous hydrogen fluoride (B91410) (HF) with a scavenger such as anisole (B1667542) at 0°C for 1-2 hours.[2][3][4]
-
Evaporate the HF under a stream of nitrogen.
-
Wash the resin with cold diethyl ether to remove the scavenger and precipitate the peptide.
-
Dissolve the crude peptide in a suitable solvent (e.g., aqueous acetic acid) to separate it from the resin beads.
-
Visualizing the Workflow and Logic
To better understand the experimental workflow and the logical basis for the performance comparison, the following diagrams are provided.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Logical relationship in linker performance comparison.
Conclusion
The selection of a linker is a pivotal decision in solid-phase synthesis that directly influences the outcome of the synthetic effort. Wang and Merrifield resins represent two of the most well-characterized and reliable options for the synthesis of molecules with C-terminal carboxylic acids. Wang resin offers the advantage of milder cleavage conditions, making it suitable for a broader range of molecules, while Merrifield resin provides greater stability, which can be advantageous for the synthesis of long or complex sequences, albeit at the cost of requiring harsh cleavage conditions.
Based on a theoretical analysis of its chemical properties, a this compound linker would likely exhibit stability intermediate between that of Wang and Merrifield resins. The electron-withdrawing nature of the iodine atom would render the benzyl ester linkage more stable to acid than the Wang linker, potentially reducing premature cleavage and improving yields in some cases. However, this increased stability would necessitate stronger acidic conditions for final cleavage, which could be a limitation for sensitive substrates.
Ultimately, while the this compound linker remains a theoretical construct in the context of mainstream solid-phase synthesis, its analysis provides valuable insights into the structure-activity relationships that govern linker performance. For researchers and drug development professionals, a thorough understanding of these principles is essential for the rational design of synthetic strategies and the selection of the optimal linker for a given application.
References
- 1. Iodine/water-mediated deprotective oxidation of allylic ethers to access α,β-unsaturated ketones and aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. conferenceservices.siu.edu [conferenceservices.siu.edu]
- 4. 18.3 Reactions of Ethers: Acidic Cleavage - Organic Chemistry | OpenStax [openstax.org]
A Comparative Guide to Isotopic Labeling Studies with 4-Iodobenzyl Alcohol Derivatives
For researchers, scientists, and drug development professionals, the precise introduction of an isotopic label into a molecule is paramount for tracking its metabolic fate, understanding its mechanism of action, and quantifying its distribution. This guide provides a comparative overview of isotopic labeling using 4-iodobenzyl alcohol as a precursor, benchmarked against established radioiodination techniques. While direct, head-to-head comparative studies are not extensively documented, this guide synthesizes available data to offer a clear comparison of methodologies, performance, and applications.
Introduction to this compound in Isotopic Labeling
This compound serves as a valuable precursor in isotopic labeling, particularly for the introduction of iodine radioisotopes (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, ¹³¹I) into biomolecules. The general strategy involves converting the alcohol functional group into a more reactive species, such as a halide (e.g., 4-iodobenzyl bromide), which can then be used to alkylate a target molecule, such as a peptide or a small molecule drug. This "indirect" or "prosthetic group" labeling approach is often favored when the target molecule lacks a suitable site for direct iodination or when the harsh conditions of direct iodination methods could compromise the integrity of the biomolecule.
Comparative Analysis of Radioiodination Methods
The selection of a radioiodination method is critical and depends on factors such as the nature of the molecule to be labeled, the desired specific activity, and the required in vivo stability of the label. Below is a comparison of a method utilizing a 4-iodobenzyl derivative with other common radioiodination techniques.
| Method | Precursor/Reagent | Typical Radiochemical Yield | Reaction Conditions | Advantages | Disadvantages |
| 4-Iodobenzyl Derivative Alkylation | Radioiodinated 4-iodobenzyl bromide (from this compound) | 70-80% (for the final labeled product from the bromide) | Mild alkylation conditions (e.g., 60°C in aqueous acetonitrile) | Forms a stable ether or amine linkage; suitable for molecules without tyrosine residues. | Requires a two-step process (synthesis of the labeling agent first); potential for side reactions at other nucleophilic sites. |
| Iodogen Method | 1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril (Iodogen) | Generally high, but can vary with protein. | Mild, solid-phase oxidation. | Gentle on sensitive proteins.[1] | Potential for in vivo dehalogenation.[2] |
| Chloramine-T Method | Chloramine-T | Nearly quantitative iodination of proteins.[3] | Aqueous, slightly alkaline buffer (pH 7.5).[3] | Highly effective oxidizing agent.[3] | Can cause protein damage (e.g., oxidation, aggregation) with longer reaction times.[3][4] |
| Bolton-Hunter Method | N-succinimidyl-3-(4-hydroxyphenyl)propionate (Bolton-Hunter Reagent) | Variable, depends on conjugation efficiency. | Two-step: radioiodination of the reagent, then conjugation to the protein. | Milder than direct oxidative methods; labels primary amines.[1] | Introduces a larger prosthetic group, which may alter biological activity. |
| N-Succinimidyl Iodobenzoate (SIB/SGMIB) | N-succinimidyl-3-[I]iodobenzoate or N-succinimidyl 4-guanidinomethyl-3-[I]iodobenzoate | 50-70% for SGMIB synthesis.[5][6] | Iododestannylation of a tin precursor followed by conjugation. | Forms a stable amide bond; good in vivo stability and tumor targeting.[2][5][6] | Multi-step synthesis of the labeling agent is required. |
Experimental Protocols
Synthesis and Use of Radioiodinated 4-Iodobenzyl Bromide (Hypothetical Protocol based on available literature)
This protocol is a representative, hypothetical workflow based on the synthesis of similar radioiodinated labeling agents.
Step 1: Synthesis of Radioiodinated p-Iodobenzyl Bromide
-
Precursor: p-Trimethylsilylbenzyl bromide.
-
Radioiodination: The precursor is reacted with the desired radioiodide (e.g., Na¹²⁵I) in the presence of an oxidizing agent such as N-chlorosuccinimide in acetic acid.
-
Purification: The resulting radioiodinated p-iodobenzyl bromide is purified by High-Performance Liquid Chromatography (HPLC).
-
Expected Yield: 70-80% with high specific activity.
Step 2: Alkylation of a Target Molecule
-
Reaction: The purified radioiodinated p-iodobenzyl bromide is reacted with the target molecule containing a suitable nucleophile (e.g., a primary amine or a thiol). The reaction is typically carried out in a buffered aqueous/organic solvent mixture at a slightly elevated temperature (e.g., 60°C).
-
Purification: The final radiolabeled product is purified by HPLC to remove unreacted starting materials and byproducts.
Iodogen Method for Protein Radioiodination
-
Preparation: A tube is coated with Iodogen by evaporating a solution of the reagent in an organic solvent.
-
Reaction: The protein to be labeled and the radioiodide solution are added to the Iodogen-coated tube. The reaction is allowed to proceed for a set time (typically 5-15 minutes) at room temperature.
-
Quenching: The reaction is stopped by transferring the solution to a new tube containing a quenching agent (e.g., sodium metabisulfite).
-
Purification: The radiolabeled protein is separated from free radioiodide and other small molecules by gel filtration or dialysis.
N-Succinimidyl 4-Guanidinomethyl-3-[I]iodobenzoate ([I]SGMIB) Labeling
-
Precursor Synthesis: The tin precursor, N-succinimidyl 3-((1,2-bis(tert-butoxycarbonyl)guanidino)methyl)-5-(trimethylstannyl)benzoate, is synthesized through a multi-step organic synthesis route.[5]
-
Radioiodination: The tin precursor is radioiodinated using an oxidizing agent (e.g., N-chlorosuccinimide) and the desired radioiodide.
-
*Purification of [I]SGMIB: The radiolabeled prosthetic group is purified by HPLC.
-
Conjugation: The purified [*I]SGMIB is then reacted with the protein (targeting primary amines like lysine (B10760008) residues) in a suitable buffer (e.g., borate (B1201080) buffer, pH 8.5).
-
Final Purification: The labeled protein is purified by methods such as gel filtration to remove unconjugated [*I]SGMIB.
Visualizing the Workflow and Relationships
Below are diagrams illustrating the logical flow of the labeling processes.
Caption: Workflow for isotopic labeling using a this compound derivative.
Caption: Comparison of direct vs. indirect radioiodination strategies.
Conclusion
The use of this compound as a precursor for a radioiodinated labeling agent presents a viable and advantageous strategy, particularly for molecules that are sensitive to the conditions of direct labeling methods or lack appropriate residues for direct iodination. The resulting stable linkage is a significant benefit for in vivo studies. However, this approach necessitates a multi-step synthesis. In contrast, direct labeling methods like the Iodogen and Chloramine-T techniques offer a more straightforward and rapid approach but come with the risk of altering the biomolecule's integrity and potential for in vivo deiodination. Prosthetic groups like SIB and SGMIB provide a balance of good in vivo stability and high radiochemical yields, albeit also requiring a more complex synthetic procedure for the labeling agent. The choice of the optimal labeling strategy will ultimately be dictated by the specific requirements of the research, including the nature of the target molecule, the intended application, and the available radiochemistry infrastructure.
References
- 1. Late-stage labeling of diverse peptides and proteins with iodine-125 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of succinimidyl [(125)I]iodobenzoate with iodogen iodination methods to study pharmacokinetics and ADME of biotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Radiochemistry, Production Processes, Labeling Methods, and ImmunoPET Imaging Pharmaceuticals of Iodine-124 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of iodine monochloride and modified chloramine-T radioiodination for in vivo protein studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-Succinimidyl guanidinomethyl iodobenzoate protein radiohalogenation agents: Influence of isomeric substitution on radiolabeling and target cell residualization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improved tumor targeting of anti-HER2 nanobody through N-succinimidyl 4-guanidinomethyl-3-iodobenzoate radiolabeling - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Product Structure Confirmation in 4-Iodobenzyl Alcohol Reactions via X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of common synthetic transformations of 4-iodobenzyl alcohol, focusing on the definitive structural confirmation of the resulting products using single-crystal X-ray crystallography. While a versatile starting material, rigorous characterization of its reaction products is paramount for applications in medicinal chemistry and materials science. This document outlines experimental protocols for key reactions and presents available crystallographic data to offer a clear comparison of expected structural outcomes.
Introduction to this compound in Synthesis
This compound is a valuable building block in organic synthesis. The presence of the hydroxyl group allows for a variety of functional group transformations, including oxidation, esterification, and etherification. Simultaneously, the iodo-substituent provides a reactive handle for cross-coupling reactions, such as the Sonogashira and Suzuki reactions, enabling the formation of carbon-carbon bonds. The precise three-dimensional structure of the resulting molecules, unequivocally determined by X-ray crystallography, is critical for understanding their biological activity and material properties.
Reaction Comparisons and Structural Data
This section details the experimental procedures for several key reactions of this compound and presents crystallographic data for the resulting products where available.
Oxidation to 4-Iodobenzaldehyde (B108471)
The selective oxidation of this compound to 4-iodobenzaldehyde is a fundamental transformation. Over-oxidation to the corresponding carboxylic acid must be avoided to obtain the desired aldehyde product.
Product Structure Confirmation:
The crystal structure of 4-iodobenzaldehyde has been determined, providing definitive proof of the successful and selective oxidation of the alcohol.[1]
| Parameter | 4-Iodobenzaldehyde |
| CCDC Number | 129105 |
| Chemical Formula | C₇H₅IO |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
Experimental Protocol: Oxidation using TEMPO/NaOCl
A reliable method for the selective oxidation of this compound is the use of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst with sodium hypochlorite (B82951) (NaOCl) as the oxidant.
-
Materials: this compound, TEMPO, sodium hypochlorite (household bleach, ~5-6%), sodium bicarbonate, dichloromethane (B109758), saturated aqueous sodium thiosulfate, brine, anhydrous magnesium sulfate.
-
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane in a round-bottom flask.
-
Add a catalytic amount of TEMPO (e.g., 0.01 eq).
-
Prepare a solution of sodium hypochlorite (1.2 eq) and sodium bicarbonate (2.0 eq) in water.
-
Cool the reaction flask to 0 °C in an ice bath and add the bleach solution dropwise with vigorous stirring.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium thiosulfate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-iodobenzaldehyde.
-
Purify the product by column chromatography on silica (B1680970) gel or recrystallization.
-
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, catalyzed by palladium and copper complexes. This reaction is a powerful tool for the synthesis of substituted alkynes.
Expected Product: (4-(Phenylethynyl)phenyl)methanol (B1610939)
Product Structure Confirmation:
At the time of this guide's compilation, a specific, publicly available single-crystal X-ray structure for (4-(phenylethynyl)phenyl)methanol was not identified in the common crystallographic databases. However, the structure of related compounds has been confirmed by X-ray crystallography, supporting the expected connectivity.
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene (B144264)
-
Materials: this compound, phenylacetylene, bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂), copper(I) iodide (CuI), triethylamine (B128534) (TEA), and a suitable solvent such as tetrahydrofuran (B95107) (THF) or N,N-dimethylformamide (DMF).
-
Procedure:
-
To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (e.g., 0.02 eq), and CuI (e.g., 0.04 eq).
-
Add the anhydrous solvent and triethylamine.
-
Add phenylacetylene (1.2 eq) dropwise to the stirred solution.
-
Heat the reaction mixture (e.g., to 50-70 °C) and monitor its progress by TLC.
-
Upon completion, cool the reaction to room temperature and filter to remove the triethylammonium (B8662869) iodide salt.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
-
Suzuki Coupling
The Suzuki coupling reaction is a versatile method for the synthesis of biaryls, by coupling an aryl halide with an organoboron compound, catalyzed by a palladium complex.
Expected Product: (4'-Methyl-[1,1'-biphenyl]-4-yl)methanol (B1300075)
Product Structure Confirmation:
Experimental Protocol: Suzuki Coupling of this compound with 4-Methylphenylboronic Acid
-
Materials: this compound, 4-methylphenylboronic acid, a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄), a base (e.g., sodium carbonate, potassium phosphate), and a solvent system (e.g., toluene/ethanol/water or dioxane/water).
-
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), 4-methylphenylboronic acid (1.2 eq), and the base (2.0-3.0 eq).
-
Add the solvent system.
-
Degas the mixture by bubbling with an inert gas (e.g., argon) for 15-20 minutes.
-
Add the palladium catalyst (e.g., 0.03 eq) under the inert atmosphere.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After completion, cool the reaction to room temperature.
-
Add water and extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Esterification
Esterification of this compound with a carboxylic acid or its derivative is a common method to produce the corresponding ester.
Expected Product: 4-Iodobenzyl Acetate (from reaction with acetic anhydride (B1165640) or acetyl chloride)
Product Structure Confirmation:
A search of common crystallographic databases did not yield a publicly available single-crystal X-ray structure for 4-iodobenzyl acetate at the time of this guide's preparation.
Experimental Protocol: Esterification with Acetic Anhydride
-
Materials: this compound, acetic anhydride, a catalytic amount of a strong acid (e.g., sulfuric acid) or a base (e.g., pyridine (B92270) or 4-dimethylaminopyridine, DMAP), and a suitable solvent like dichloromethane or pyridine.
-
Procedure:
-
Dissolve this compound (1.0 eq) in the chosen solvent in a round-bottom flask.
-
Add the catalyst (if using an acid catalyst, add it cautiously).
-
Add acetic anhydride (1.5 eq) dropwise to the solution.
-
Stir the reaction at room temperature and monitor by TLC.
-
Once the reaction is complete, quench by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude 4-iodobenzyl acetate by column chromatography.
-
Thioesterification
The synthesis of thioesters from alcohols often proceeds via activation of the alcohol followed by reaction with a thiol source. A common route involves the Mitsunobu reaction.
Expected Product: S-(4-Iodobenzyl) Thioacetate (B1230152)
Product Structure Confirmation:
A publicly available single-crystal X-ray structure for S-(4-iodobenzyl) thioacetate was not found during the preparation of this guide.
Experimental Protocol: Mitsunobu Thioesterification
-
Materials: this compound, thioacetic acid, triphenylphosphine (B44618) (PPh₃), and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), and an anhydrous solvent like THF.
-
Procedure:
-
Dissolve this compound (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DEAD or DIAD (1.5 eq) to the stirred solution.
-
After stirring for a few minutes, add thioacetic acid (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product directly by column chromatography on silica gel to separate the S-(4-iodobenzyl) thioacetate from triphenylphosphine oxide and the hydrazine (B178648) byproduct.
-
Conclusion
This compound is a versatile precursor for a range of chemical transformations. While the outcomes of these reactions are generally predictable, definitive structural confirmation through single-crystal X-ray crystallography is the gold standard for unambiguous product identification. This guide provides a framework for comparing common synthetic routes and highlights the current availability of crystallographic data for the products. For reactions where crystallographic data is not yet publicly available, the provided protocols offer a starting point for synthesis and characterization, with the ultimate goal of obtaining single crystals for X-ray diffraction analysis to rigorously confirm the molecular structure.
References
Comparative Cost-Effectiveness of 4-Iodobenzyl Alcohol in Large-Scale Synthesis: A Guide for Researchers and Drug Development Professionals
In the realm of large-scale chemical synthesis, particularly within the pharmaceutical and fine chemical industries, the selection of starting materials is a critical decision that profoundly impacts process efficiency, scalability, and overall cost. This guide provides a comprehensive comparative analysis of 4-iodobenzyl alcohol against its common alternative, 4-bromobenzyl alcohol, for use in large-scale synthetic applications, with a primary focus on the widely employed Suzuki-Miyaura cross-coupling reaction.
Reactivity and Performance: The Halogen Effect
The key differentiator between this compound and its bromo and chloro counterparts lies in the carbon-halogen bond strength. In palladium-catalyzed cross-coupling reactions, the oxidative addition of the aryl halide to the palladium(0) catalyst is often the rate-determining step. The general reactivity trend for this step is Ar-I > Ar-Br > Ar-Cl.[1][2] This established principle has significant implications for large-scale production, as the higher reactivity of the C-I bond in this compound can translate to more favorable reaction kinetics.
This enhanced reactivity can offer several advantages in an industrial setting:
-
Milder Reaction Conditions: The use of this compound may allow for lower reaction temperatures, reducing energy consumption and potentially minimizing the formation of thermally induced byproducts.
-
Lower Catalyst Loading: The facile oxidative addition can enable a reduction in the amount of expensive palladium catalyst required, leading to significant cost savings.
-
Shorter Reaction Times: Faster reaction kinetics can increase throughput and reduce operational costs associated with reactor occupancy.
-
Higher Yields: In some cases, the increased reactivity can lead to higher and more consistent yields, particularly with challenging substrates.
Cost-Effectiveness Analysis
While this compound offers clear advantages in terms of reactivity, a comprehensive cost-effectiveness analysis must also consider the procurement cost of the raw materials.
Raw Material Cost:
Based on currently available pricing for laboratory-scale quantities, this compound is generally more expensive than 4-bromobenzyl alcohol.[3][4][5][6][7] While bulk pricing for industrial quantities is subject to negotiation with suppliers, this trend is expected to hold due to the higher cost of iodine compared to bromine.
An alternative to direct procurement is the in-house synthesis of this compound from a more economical precursor, such as benzyl (B1604629) alcohol. Electrophilic iodination of benzyl alcohol can yield this compound, but this introduces an additional synthetic step with its own associated costs for reagents, solvents, energy, and waste disposal.[8]
Overall Process Cost:
A holistic view of the process costs is essential for an informed decision. The higher initial cost of this compound may be offset by savings in other areas of the production process. The following table outlines the key cost factors to consider when comparing the use of this compound with 4-bromobenzyl alcohol in a large-scale Suzuki-Miyaura coupling.
Table 1: Comparative Cost Factors for Large-Scale Suzuki-Miyaura Coupling
| Cost Factor | This compound | 4-Bromobenzyl Alcohol | Considerations |
| Raw Material Cost | Higher | Lower | Bulk pricing will vary. Consider in-house synthesis of this compound. |
| Catalyst Cost | Potentially Lower | Potentially Higher | Higher reactivity of the iodo-compound may allow for lower catalyst loading. |
| Ligand Cost | Potentially Lower | Potentially Higher | Milder conditions may reduce ligand degradation. |
| Solvent Cost | Similar | Similar | Solvent choice is typically dictated by the specific reaction. |
| Energy Cost | Potentially Lower | Potentially Higher | Milder reaction temperatures can reduce energy consumption. |
| Labor & Overhead | Potentially Lower | Potentially Higher | Shorter reaction times can increase throughput and reduce labor costs per batch. |
| Waste Disposal Cost | Potentially Lower | Potentially Higher | Higher efficiency and lower catalyst loading can reduce waste streams. |
| Capital Expenditure | Similar | Similar | Standard reactor systems are generally suitable for both. |
Experimental Protocols
The following is a generalized experimental protocol for a large-scale Suzuki-Miyaura coupling reaction. This protocol should be optimized for the specific substrates and equipment used.
Generalized Large-Scale Suzuki-Miyaura Coupling Protocol:
Materials:
-
4-Halobenzyl alcohol (this compound or 4-bromobenzyl alcohol) (1.0 eq)
-
Arylboronic acid (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd/C) (0.01 - 1.0 mol%)
-
Phosphine (B1218219) ligand (e.g., SPhos, XPhos, PPh₃) (0.02 - 2.0 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 eq)
-
Anhydrous solvent (e.g., Toluene, Dioxane, 2-MeTHF)
-
Water (for biphasic systems)
Procedure:
-
Reactor Setup: Charge a clean and dry reactor with the 4-halobenzyl alcohol, arylboronic acid, and base under an inert atmosphere (e.g., nitrogen).
-
Solvent Addition: Add the anhydrous solvent to the reactor. If a biphasic system is used, add the appropriate amount of degassed water.
-
Catalyst/Ligand Addition: In a separate glovebox or under a strong inert gas flow, prepare a solution of the palladium catalyst and phosphine ligand in a small amount of the reaction solvent. Transfer this solution to the reactor.
-
Reaction: Heat the reaction mixture to the optimized temperature (typically 60-110 °C) with efficient stirring. Monitor the reaction progress by a suitable analytical method (e.g., HPLC, GC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture to remove any solids.
-
Extraction and Wash: Transfer the filtrate to a separation vessel. If a biphasic system was used, separate the layers. Wash the organic layer with water and then with brine.
-
Solvent Removal: Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by a suitable method for large-scale operations, such as crystallization or flash chromatography.
Visualizations
Caption: Decision workflow for selecting between this compound and its alternatives.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Conclusion and Recommendations
The choice between this compound and its alternatives for large-scale synthesis is a nuanced decision that requires a careful evaluation of the trade-offs between raw material cost and process efficiency.
-
This compound is the preferred reagent when high reactivity is paramount. It is particularly well-suited for the synthesis of complex, high-value molecules where maximizing yield and minimizing reaction time are critical. The higher initial cost may be justified by savings in catalyst loading, energy consumption, and increased throughput.
-
4-Bromobenzyl alcohol represents a more cost-effective option from a raw material perspective and is a viable choice for less demanding syntheses where the reaction conditions can be pushed to achieve satisfactory conversion. It is often favored in the production of large-volume, lower-margin chemicals.
-
In-house synthesis of this compound should be considered when the price difference between the iodo- and bromo-compounds is significant and the scale of production justifies the capital and operational expenditure of an additional synthetic step.
Ultimately, the optimal choice will depend on the specific economic and chemical parameters of the project. It is recommended that process chemists and engineers conduct a thorough cost-benefit analysis, including small-scale trials to gather relevant data on reaction performance, before committing to a specific raw material for large-scale production.
References
- 1. wwjmrd.com [wwjmrd.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. calpaclab.com [calpaclab.com]
- 6. 4-Bromobenzyl alcohol, 99% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. calpaclab.com [calpaclab.com]
- 8. CN112723982B - Preparation method of benzyl iodide and derivatives thereof - Google Patents [patents.google.com]
Safety Operating Guide
Proper Disposal of 4-Iodobenzyl Alcohol: A Guide for Laboratory Professionals
For Immediate Release
Ensuring the safe and environmentally responsible disposal of laboratory chemicals is a critical component of research and development. This document provides essential safety and logistical information for the proper disposal of 4-Iodobenzyl alcohol, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is paramount for personnel safety and regulatory compliance.
Essential Safety and Hazard Information
This compound is a chemical compound that requires careful handling due to its potential health hazards. It is classified as harmful if swallowed, causes skin irritation, and can lead to serious eye irritation. Additionally, it may cause respiratory irritation.[1][2] Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves (such as nitrile rubber), safety goggles or a face shield, and a lab coat, must be worn at all times when handling this compound.[1] All handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[2][3]
Hazard and Safety Data Summary
| Identifier | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 18282-51-4 | [1] |
| Molecular Formula | C₇H₇IO | [1] |
| Molecular Weight | 234.04 g/mol | [1] |
| Physical State | Solid | [1] |
| Appearance | White | [1][2] |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1] |
| Signal Word | Warning | [1] |
| Storage | Keep containers tightly closed in a dry, cool, and well-ventilated place. Protect from light. | [1][2] |
Step-by-Step Disposal Protocol
The disposal of this compound and its contaminated materials is regulated and must be handled as hazardous waste.[1] Do not dispose of this chemical down the drain or in regular solid waste streams.[1][4]
Experimental Protocol: Waste Collection and Disposal
Objective: To safely collect and prepare this compound waste for disposal by a certified hazardous waste management service.
Materials:
-
Designated hazardous waste container (solid waste)
-
Hazardous waste labels
-
Personal Protective Equipment (PPE): lab coat, safety goggles, nitrile gloves
-
Spatula or scoop
-
Chemical fume hood
Procedure:
-
Segregation: Isolate all this compound waste. This includes unused or expired product, contaminated PPE (e.g., gloves, weighing paper), and any materials used for spill cleanup. Do not mix this waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.
-
Containerization:
-
For solid this compound waste, carefully transfer it into a designated, leak-proof, and clearly labeled hazardous waste container.[1]
-
Ensure the container is made of a material compatible with the chemical.
-
Keep the waste container securely closed except when adding waste.
-
-
Labeling:
-
Affix a hazardous waste label to the container.
-
Clearly write the full chemical name, "this compound," and list all components of the waste.
-
Indicate the date when the first portion of waste was added to the container.
-
-
Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
-
This area should be away from incompatible materials, such as strong oxidizing agents, strong acids, and strong bases.[2]
-
-
Disposal Request:
-
Once the container is full or ready for disposal, contact your institution's EHS office or the designated hazardous waste disposal contractor to arrange for pickup.
-
Follow all institutional procedures for waste manifest and pickup scheduling.
-
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling 4-Iodobenzyl alcohol
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of 4-Iodobenzyl alcohol, ensuring the safety of laboratory personnel and compliance with regulatory standards. The following procedures are designed to offer clear, step-by-step guidance for all operational stages, from initial handling to final disposal.
Immediate Safety and Hazard Information
This compound is a solid compound that presents several health hazards. It is crucial to handle this chemical with appropriate care in a controlled laboratory environment.
Hazard Classifications:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.
-
Skin Irritation (Category 2): Causes skin irritation.
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.
-
Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.
Precautionary Statements:
-
Avoid breathing dust.
-
Wash skin thoroughly after handling.
-
Do not eat, drink, or smoke when using this product.
-
Use only outdoors or in a well-ventilated area.
-
Wear protective gloves, eye protection, and face protection.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₇H₇IO |
| Molecular Weight | 234.03 g/mol |
| Melting Point | 72-75 °C (lit.) |
| Form | Solid, Crystalline Powder |
| Signal Word | Warning |
| Hazard Statements | H302, H315, H319, H335 |
| Storage Class Code | 11 - Combustible Solids |
Operational Plan: Step-by-Step Handling Procedures
Adherence to the following protocols is mandatory to ensure safe handling of this compound in a laboratory setting.
Engineering and Administrative Controls
-
Ventilation: All handling of this compound, especially the solid form, must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Designated Area: Establish a designated area within the laboratory for handling this compound. This area should be clearly marked, and access should be restricted.
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested. A spill kit appropriate for solid chemical spills should also be available.
Personal Protective Equipment (PPE)
The following PPE is the minimum requirement for handling this compound.
-
Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are required. A face shield should be worn in addition to goggles when there is a significant risk of splashing.
-
Hand Protection: Chemical-resistant gloves are mandatory. Nitrile gloves (minimum 8 mil thickness) are a suitable choice for incidental contact. For extended contact or when working with solutions, consider heavier-duty gloves such as butyl rubber. Always inspect gloves for any signs of degradation or punctures before use.
-
Body Protection: A flame-resistant lab coat must be worn and fully buttoned. For procedures with a higher risk of spillage, a chemical-resistant apron over the lab coat is recommended.
-
Footwear: Closed-toe shoes are required at all times in the laboratory.
-
Respiratory Protection: For situations where dust generation is unavoidable and engineering controls may not be sufficient, a NIOSH-approved N95 dust mask or a higher level of respiratory protection may be necessary.
Experimental Protocols
a. Weighing and Transferring the Solid Compound
-
Preparation: Don all required PPE. Ensure the chemical fume hood is on and functioning correctly. Cover the work surface within the fume hood with absorbent bench paper.
-
Weighing: Use an analytical balance inside the fume hood or in an enclosed weighing station. Use a weigh boat or weighing paper to contain the solid.
-
Transfer: Carefully transfer the weighed solid to the reaction vessel using a spatula. Avoid generating dust. If any solid is spilled, clean it up immediately following the spill cleanup procedure.
-
Post-Transfer: Securely close the container of this compound. Decontaminate the spatula and weighing boat by rinsing with a suitable solvent (e.g., ethanol (B145695) or acetone) into a designated halogenated waste container.
b. Dissolving the Solid Compound
-
Solvent Addition: In the chemical fume hood, add the desired solvent to the reaction vessel containing the this compound.
-
Dissolution: Use gentle agitation (e.g., magnetic stirrer) to dissolve the solid. If necessary, gentle heating can be applied using a controlled heating mantle. Avoid overheating, which could lead to solvent evaporation and potential exposure.
-
Solution Transfer: Once dissolved, the solution can be transferred using a glass pipette or a syringe. Never pipette by mouth.
Disposal Plan
This compound and any materials contaminated with it are classified as hazardous waste and must be disposed of accordingly.
Waste Segregation and Collection
-
Waste Stream: All waste containing this compound must be collected in a designated "Halogenated Organic Waste" container. This includes unused solid, solutions, and contaminated materials such as gloves, weighing paper, and pipette tips.
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant").
-
Storage: Store the waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from incompatible materials.
Decontamination and Glassware Cleaning
-
Initial Rinse: All glassware that has been in contact with this compound should be rinsed with a suitable solvent (e.g., acetone (B3395972) or ethanol) in a chemical fume hood. This initial rinseate must be collected and disposed of as halogenated organic waste.
-
Washing: After the initial rinse, wash the glassware with soap and hot water. Use a brush to scrub all surfaces.
-
Final Rinse: Rinse the glassware thoroughly with tap water, followed by a final rinse with deionized water.
-
Drying: Allow the glassware to air dry on a drying rack or in a drying oven.
Spill and Emergency Procedures
-
Minor Spill (Solid):
-
Alert others in the area.
-
Wearing appropriate PPE, gently sweep the solid material into a labeled hazardous waste container, avoiding dust generation.
-
Wipe the spill area with a cloth dampened with a suitable solvent, and place the cloth in the hazardous waste container.
-
Wash the area with soap and water.
-
-
Minor Spill (Liquid):
-
Alert others in the area.
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite (B1170534) or sand).
-
Collect the absorbent material and place it in a labeled hazardous waste container.
-
Wipe the spill area with a cloth dampened with a suitable solvent, and place the cloth in the hazardous waste container.
-
Wash the area with soap and water.
-
-
Major Spill:
-
Evacuate the immediate area.
-
Alert your supervisor and the institutional Environmental Health and Safety (EHS) department immediately.
-
Prevent others from entering the area.
-
Provide details of the spill to emergency responders.
-
Mandatory Visualizations
Caption: Workflow for the safe handling of this compound.
Caption: Decision tree for selecting appropriate PPE.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
